Succinic Acid
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
butanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O4/c5-3(6)1-2-4(7)8/h1-2H2,(H,5,6)(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDYFGRWQOYBRFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O4 | |
| Record name | SUCCINIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21038 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | SUCCINIC ACID | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | succinic acid | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Succinic_acid | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26776-24-9 | |
| Record name | Butanedioic acid, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26776-24-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID6023602 | |
| Record name | Butanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6023602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Succinic acid appears as white crystals or shiny white odorless crystalline powder. pH of 0.1 molar solution: 2.7. Very acid taste. (NTP, 1992), Dry Powder; Dry Powder, Liquid; Liquid; Liquid, Other Solid; Other Solid, Colourless or white, odourless crystals, Colorless odorless solid; [Hawley] White odorless solid; [HSDB] White fine crystals and fragments; [MSDSonline], Solid | |
| Record name | SUCCINIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21038 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Butanedioic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | SUCCINIC ACID | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | Succinic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7229 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Succinic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000254 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
455 °F at 760 mmHg (Decomposes) (NTP, 1992), 235 °C | |
| Record name | SUCCINIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21038 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Succinic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00139 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | SUCCINIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/791 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
160 °C (open cup) | |
| Record name | SUCCINIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/791 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
5 to 10 mg/mL at 72 °F (NTP, 1992), Soluble in ethanol, ethyl ether, acetone, methanol; slightly soluble in deuterated dimethyl formamide; insoluble in toluene, benzene., 1 g sol in: 13 ml cold water; 1 ml boiling water; 18.5 ml alcohol; 6.3 ml methanol; 36 ml acetone; 20 ml glycerol; 113 ml ether, Practically insol in carbon disulfide, carbon tetrachloride, petroleum ether, IN 100 ML SOLVENT @ 25 °C: 9.0 G IN ETHANOL, 0.66 G IN ETHER, 0.02 G IN CHLOROFORM, In water, 8.32X10+4 mg/L @ 25 °C, 83.2 mg/mL | |
| Record name | SUCCINIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21038 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Succinic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00139 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | SUCCINIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/791 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Succinic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000254 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Density |
1.572 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.572 @ 25 °C/4 °C, BULK DENSITY: 55 LB/CU FT; NONHYGROSCOPIC | |
| Record name | SUCCINIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21038 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | SUCCINIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/791 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000019 [mmHg], 1.91X10-7 mm Hg @ 25 °C /extrapolated/ | |
| Record name | Succinic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7229 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | SUCCINIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/791 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
ASH, 0.1% max; IRON, 10 ppm max; LEAD, 5 ppm max; SULFATES, 0.05% max; HEAVY METALS, 10 ppm max | |
| Record name | SUCCINIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/791 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
WHITE MINUTE MONOCLINIC PRISMS, Triclinic or monoclinic prisms | |
CAS No. |
110-15-6 | |
| Record name | SUCCINIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21038 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Succinic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110-15-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Succinic acid [NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110156 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Succinic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00139 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | succinic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106449 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | succinic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25949 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butanedioic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6023602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Succinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.402 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SUCCINIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AB6MNQ6J6L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | SUCCINIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/791 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Succinic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000254 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
363 to 365 °F (NTP, 1992), 185,0-190,0 °C, 188 °C, 185 - 188 °C | |
| Record name | SUCCINIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21038 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Succinic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00139 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | SUCCINIC ACID | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | SUCCINIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/791 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Succinic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000254 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Pivotal Role of Succinic Acid in the Tricarboxylic Acid Cycle: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Succinic acid, a key intermediate in the tricarboxylic acid (TCA) cycle, has emerged as a critical signaling molecule that extends its influence far beyond its canonical role in mitochondrial energy metabolism. Traditionally recognized for its function as a substrate for succinate dehydrogenase (SDH), recent research has illuminated its multifaceted involvement in a range of physiological and pathological processes, including inflammation, hypoxia, and cancer. This technical guide provides an in-depth exploration of the core functions of this compound within the TCA cycle, its role as a signaling hub, and detailed methodologies for its study.
This compound in the Tricarboxylic Acid Cycle
The TCA cycle, or Krebs cycle, is a central metabolic pathway that facilitates the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins into carbon dioxide, generating ATP and reducing equivalents (NADH and FADH2). Succinate is a crucial component of this cycle, formed from succinyl-CoA and subsequently oxidized to fumarate.
The Conversion of Succinyl-CoA to Succinate
Succinyl-CoA synthetase, an enzyme that couples the conversion of succinyl-CoA to succinate with the phosphorylation of a nucleoside diphosphate, catalyzes this step. This reaction is a key example of substrate-level phosphorylation within the mitochondria.
The Oxidation of Succinate to Fumarate
Succinate dehydrogenase (SDH), also known as Complex II of the electron transport chain, is a unique enzyme that participates in both the TCA cycle and oxidative phosphorylation.[1] It catalyzes the oxidation of succinate to fumarate, transferring electrons directly to the electron transport chain via its covalently bound FAD cofactor.[1]
Quantitative Data on Succinate and Succinate Dehydrogenase
The concentration of succinate and the kinetic properties of SDH are tightly regulated and can vary significantly under different physiological and pathological conditions.
Table 1: Intracellular Succinate Concentrations in Macrophages
| Cell Type | Condition | Intracellular Succinate Concentration (ng per 2x10^6 cells) | Fold Change |
| Bone Marrow-Derived Macrophages (BMDMs) | Basal | 25 | 1 |
| Bone Marrow-Derived Macrophages (BMDMs) | LPS-stimulated (24 hours) | 1000 | 30 |
Data extracted from Tannahill et al., Nature (2013).[2][3]
Table 2: Kinetic Parameters of Succinate Dehydrogenase
| Enzyme Source | Apparent K_m (mM) | Apparent V_max (µmol hydrogen equivalents formed/cm³ hepatocyte cytoplasm per min) |
| Mouse Liver (Periportal Hepatocytes) | 1.2 ± 0.8 | 29 ± 2 |
| Mouse Liver (Pericentral Hepatocytes) | 1.4 ± 1.0 | 21 ± 2 |
Data from a study on initial reaction kinetics of succinate dehydrogenase in mouse liver.[4] Another study reported a K_M value of 410 ± 55 µM for complex II in submitochondrial particles.[5]
Succinate as a Signaling Molecule
Beyond its metabolic role, succinate accumulation serves as a critical danger signal, particularly under conditions of hypoxia and inflammation, by inhibiting prolyl hydroxylases (PHDs) and stabilizing Hypoxia-Inducible Factor-1α (HIF-1α).[3][6][7]
Succinate-Induced HIF-1α Stabilization Pathway
Under normoxic conditions, PHDs hydroxylate HIF-1α, targeting it for proteasomal degradation. However, an accumulation of succinate, as seen in inflammatory macrophages or during ischemia, competitively inhibits PHD activity.[7] This leads to the stabilization of HIF-1α, which can then translocate to the nucleus and initiate the transcription of genes involved in glycolysis, angiogenesis, and inflammation, such as IL-1β.[2][3][7]
Experimental Protocols
Measurement of Succinate Dehydrogenase Activity (Spectrophotometric Assay)
This protocol is adapted from a common method using the artificial electron acceptor 2,6-dichlorophenolindophenol (DCPIP).[8]
Materials:
-
SDH Assay Buffer (e.g., 25 mM Potassium Phosphate, pH 7.2, 5 mM EDTA)
-
SDH Substrate Mix (containing succinate)
-
SDH Probe (containing DCPIP)
-
DCIP Standard (for standard curve)
-
96-well clear, flat-bottom plates
-
Spectrophotometer capable of reading absorbance at 600 nm
-
Sample (e.g., isolated mitochondria, cell lysates)
Procedure:
-
Sample Preparation: Homogenize tissue samples or cells in ice-cold SDH Assay Buffer. Centrifuge to remove insoluble material.
-
Standard Curve Preparation: Prepare a DCIP standard curve by adding known concentrations of DCIP Standard to wells of the 96-well plate. Adjust the final volume with Assay Buffer.
-
Reaction Setup:
-
Add samples to separate wells and bring the volume to 90 µL with Assay Buffer.
-
Prepare a reaction mix by combining the SDH Substrate and SDH Probe.
-
Add 10 µL of the reaction mix to the sample wells.
-
-
Measurement:
-
Immediately measure the absorbance at 600 nm at an initial time point (T_initial).
-
Incubate the plate at 25 °C and take subsequent absorbance readings every 3 minutes for 10-30 minutes.
-
-
Calculation: The rate of decrease in absorbance at 600 nm is proportional to the SDH activity. Calculate the activity based on the DCIP standard curve. One unit of SDH is the amount of enzyme that generates 1.0 µmole of DCIP per minute at pH 7.2 at 25 °C.[8]
Quantification of TCA Cycle Intermediates by LC-MS/MS
This protocol provides a general workflow for the analysis of TCA cycle intermediates using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[9][10][11]
Materials:
-
Internal standards (e.g., 13C-labeled TCA cycle intermediates)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Reversed-phase C18 column
-
LC-MS/MS system
Procedure:
-
Sample Extraction:
-
To a sample aliquot (e.g., plasma, cell lysate), add a mixture of internal standards.
-
Precipitate proteins by adding ice-cold methanol.
-
Vortex and incubate at -20°C to facilitate protein precipitation.
-
Centrifuge at high speed to pellet the precipitated protein.
-
Transfer the supernatant to a new tube and dry it under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent (e.g., water with 0.1% formic acid).
-
-
LC Separation:
-
Inject the reconstituted sample onto a reversed-phase C18 column.
-
Use a gradient elution with mobile phases typically consisting of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
-
MS/MS Detection:
-
Operate the mass spectrometer in negative ionization mode using electrospray ionization (ESI).
-
Use Multiple Reaction Monitoring (MRM) to detect and quantify the specific TCA cycle intermediates based on their unique precursor-to-product ion transitions.
-
-
Data Analysis:
-
Quantify the concentration of each TCA cycle intermediate by comparing the peak area of the endogenous analyte to that of its corresponding isotopically labeled internal standard.
-
Mandatory Visualizations
Caption: The Tricarboxylic Acid (TCA) Cycle highlighting the central position of succinate.
References
- 1. researchgate.net [researchgate.net]
- 2. Succinate is a danger signal that induces IL-1β via HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Succinate is an inflammatory signal that induces IL-1β through HIF-1α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Initial reaction kinetics of succinate dehydrogenase in mouse liver studied with a real-time image analyser system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A spectrophotometric coupled enzyme assay to measure the activity of succinate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pediatrics.ucsd.edu [pediatrics.ucsd.edu]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Simultaneous Measurement of Tricarboxylic Acid Cycle Intermediates in Different Biological Matrices Using Liquid Chromatography–Tandem Mass Spectrometry; Quantitation and Comparison of TCA Cycle Intermediates in Human Serum, Plasma, Kasumi-1 Cell and Murine Liver Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of a LC-MS/MS Method for the Simultaneous Detection of Tricarboxylic Acid Cycle Intermediates in a Range of Biological Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of a LC-MS/MS Method for the Simultaneous Detection of Tricarboxylic Acid Cycle Intermediates in a Range of Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
Succinate as a Multifaceted Signaling Molecule: A Technical Guide for Researchers
December 13, 2025
Abstract
Succinate, a key intermediate in the tricarboxylic acid (TCA) cycle, has emerged as a critical signaling molecule with diverse biological functions extending far beyond its metabolic role.[1] This technical guide provides an in-depth overview of the signaling functions of succinate, targeting researchers, scientists, and drug development professionals. We explore the core signaling pathways, its roles in inflammation, immunology, metabolic regulation, and cancer, and provide detailed experimental protocols for its study. Quantitative data are summarized for comparative analysis, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a comprehensive understanding of succinate's role as a pleiotropic signaling molecule.
Introduction: Succinate's Dual Role
Traditionally viewed as a metabolic intermediate confined to the mitochondria, succinate is now recognized as a potent signaling molecule, or "oncometabolite," that can accumulate and be released into the extracellular space under various physiological and pathological conditions.[1][2] This dual functionality allows succinate to act as a sensor of metabolic stress and to orchestrate cellular responses in a variety of contexts.[3][4] Its signaling functions are primarily mediated through two key mechanisms: the activation of the cell surface G-protein coupled receptor SUCNR1 (also known as GPR91) and the intracellular inhibition of α-ketoglutarate-dependent dioxygenases, leading to the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α).[5][6]
Core Signaling Pathways
SUCNR1/GPR91 Signaling
Extracellular succinate activates its cognate receptor, SUCNR1, a G-protein coupled receptor expressed on the surface of various cell types, including immune cells, kidney cells, and adipocytes.[5][7] SUCNR1 couples to both Gi and Gq signaling pathways, leading to a range of downstream effects.[5][8]
-
Gi Pathway: Activation of the Gi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[9]
-
Gq Pathway: Activation of the Gq subunit stimulates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in the mobilization of intracellular calcium (Ca2+) and the activation of protein kinase C (PKC).[5]
The context-dependent activation of either the Gi or Gq pathway contributes to the diverse and sometimes opposing biological effects of succinate.[8]
References
- 1. Elevated plasma succinate levels are linked to higher cardiovascular disease risk factors in young adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Succinate mediates inflammation-induced adrenocortical dysfunction | eLife [elifesciences.org]
- 3. The Succinate Receptor SUCNR1 Resides at the Endoplasmic Reticulum and Relocates to the Plasma Membrane in Hypoxic Conditions [mdpi.com]
- 4. Succinate Levels Linked to Immune Response and Inflammation | Technology Networks [technologynetworks.com]
- 5. PTM BIO [ptmbio.com]
- 6. mdpi.com [mdpi.com]
- 7. Succinate Is an Inflammation-Induced Immunoregulatory Metabolite in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Succinate receptor 1 signaling mutually depends on subcellular localization and cellular metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification and pharmacological characterization of succinate receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
Succinic Acid Metabolic Pathways in Anaerobic Microorganisms: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Succinic acid, a C4-dicarboxylic acid, is a key platform chemical with wide applications in the polymer, food, and pharmaceutical industries. As the demand for sustainable chemical production grows, microbial fermentation has emerged as a promising alternative to petroleum-based synthesis. This technical guide provides a comprehensive overview of the core metabolic pathways for this compound production in anaerobic microorganisms, details on relevant experimental protocols, and a summary of key performance data.
Core Metabolic Pathways for Anaerobic this compound Production
Anaerobic microorganisms primarily utilize three key metabolic pathways for the production of this compound: the reductive Tricarboxylic Acid (rTCA) cycle, the glyoxylate shunt, and in some engineered organisms, a modified oxidative Tricarboxylic Acid (oTCA) cycle.
Reductive Tricarboxylic Acid (rTCA) Cycle
The reductive TCA cycle is the most common anaerobic pathway for succinate production.[1][2] This pathway starts from phosphoenolpyruvate (PEP) or pyruvate, which is carboxylated to form oxaloacetate (OAA). OAA is then sequentially reduced to malate, fumarate, and finally succinate.[1] This pathway is highly efficient in terms of carbon conservation as it involves the fixation of CO2.
Key enzymes in the rTCA cycle include:
-
Phosphoenolpyruvate (PEP) carboxylase (PPC) or PEP carboxykinase (PCK): Catalyzes the carboxylation of PEP to OAA.[1]
-
Pyruvate carboxylase (PYC): Catalyzes the carboxylation of pyruvate to OAA.[3]
-
Malate dehydrogenase (MDH): Reduces OAA to malate.[1]
-
Fumarase (Fum): Dehydrates malate to fumarate.[1]
-
Fumarate reductase (Frd): Reduces fumarate to succinate, a key step in anaerobic respiration where fumarate acts as the terminal electron acceptor.[1][4]
// Nodes Glucose [label="Glucose", fillcolor="#F1F3F4", fontcolor="#202124"]; PEP [label="Phosphoenolpyruvate (PEP)", fillcolor="#F1F3F4", fontcolor="#202124"]; Pyruvate [label="Pyruvate", fillcolor="#F1F3F4", fontcolor="#202124"]; OAA [label="Oxaloacetate (OAA)", fillcolor="#FBBC05", fontcolor="#202124"]; Malate [label="Malate", fillcolor="#FBBC05", fontcolor="#202124"]; Fumarate [label="Fumarate", fillcolor="#FBBC05", fontcolor="#202124"]; Succinate [label="Succinate", fillcolor="#34A853", fontcolor="#FFFFFF"]; CO2_in [label="CO₂", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Glucose -> PEP [label="Glycolysis"]; PEP -> Pyruvate; PEP -> OAA [label=" PPC / PCK"]; Pyruvate -> OAA [label=" PYC"]; CO2_in -> OAA [style=dashed]; OAA -> Malate [label=" MDH\n(NADH → NAD⁺)"]; Malate -> Fumarate [label=" Fum"]; Fumarate -> Succinate [label=" Frd\n(NADH → NAD⁺)"]; }
Oxidative TCA (oTCA) Cycle
Under aerobic conditions, the oTCA cycle completely oxidizes acetyl-CoA to CO2, with succinate being an intermediate. For succinate to accumulate under these conditions, the enzyme succinate dehydrogenase (SDH), which converts succinate to fumarate, must be inactivated. In some metabolically engineered strains, a portion of the oTCA cycle can be utilized under anaerobic or microaerobic conditions to contribute to succinate formation. [3] Key enzymes in the oTCA cycle leading to succinate are:
-
Citrate synthase (GltA): Condenses acetyl-CoA and oxaloacetate to form citrate.
-
Aconitase (Acn): Isomerizes citrate to isocitrate.
-
Isocitrate dehydrogenase (Icd): Oxidatively decarboxylates isocitrate to α-ketoglutarate.
-
α-ketoglutarate dehydrogenase (SucAB): Converts α-ketoglutarate to succinyl-CoA.
-
Succinyl-CoA synthetase (SucCD): Converts succinyl-CoA to succinate.
dot
Quantitative Data on this compound Production
The efficiency of this compound production is typically evaluated based on three key metrics: titer (g/L), yield (g/g or mol/mol), and productivity (g/L/h). The following tables summarize representative data for both natural and engineered anaerobic microorganisms.
Table 1: this compound Production by Natural Anaerobic Microorganisms
| Microorganism | Substrate | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference |
| Actinobacillus succinogenes | Glucose | 99.2 | 0.94 | 1.36 | [1] |
| Mannheimia succiniciproducens | Glucose | 33.1 | 0.73 | 1.15 | [1] |
| Anaerobiospirillum succiniciproducens | Glucose | 45.0 | 0.88 | 1.25 | [1] |
| Basfia succiniciproducens | Glucose | 26.3 | 0.80 | 0.73 | [1] |
Table 2: this compound Production by Engineered Microorganisms under Anaerobic Conditions
| Microorganism | Genetic Modifications | Substrate | Titer (g/L) | Yield (mol/mol) | Productivity (g/L/h) | Reference |
| Escherichia coli | ΔldhA, ΔpflB, PtsG-, Ppc+ | Glucose | 82.5 | 1.38 | 1.29 | [5] |
| Escherichia coli | ΔldhA, ΔadhE, ΔackA, iclR-, Ppc+ | Glucose | 58.3 | 0.85 | 0.99 | |
| Corynebacterium glutamicum | ΔldhA, Δpta-ackA, Δpqo, Ppc+ | Glucose | 146 | 1.88 | 3.17 | |
| Yarrowia lipolytica | Δsdh1, Δsdh2, Δidh1, Δidp1 | Glucose | 3.62 | 0.11 | - | |
| Vibrio natriegens | Δpfl, Δald, Δdns::pycCg | Glucose | 60.4 | 1.46 | - | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly employed in the study of this compound metabolic pathways.
Anaerobic Cultivation of Succinate-Producing Microorganisms
Objective: To cultivate anaerobic or facultative anaerobic microorganisms for this compound production.
Materials:
-
Anaerobic chamber or anaerobic jars with gas-generating systems (e.g., GasPak™)
-
Pre-reduced anaerobic sterile (PRAS) medium (e.g., TSB, LB, or a defined minimal medium)
-
Hungate tubes or serum bottles with butyl rubber stoppers and aluminum crimp seals
-
Syringes and needles for inoculation and sampling
-
Gassing manifold with a sterile filter for N2/CO2 gas mixture (e.g., 80:20 v/v) [7] Procedure:
-
Medium Preparation: Prepare the desired culture medium and dispense it into Hungate tubes or serum bottles inside an anaerobic chamber. Alternatively, for media prepared outside the chamber, boil the medium to remove dissolved oxygen, and then sparge with an N2/CO2 gas mixture while cooling. [7]2. Sterilization: Autoclave the sealed tubes or bottles containing the medium.
-
Inoculation: In an anaerobic chamber, inoculate the PRAS medium with a fresh culture of the desired microorganism using a sterile syringe and needle.
-
Incubation: Incubate the cultures at the optimal temperature for the specific microorganism (e.g., 37°C for E. coli and A. succinogenes). [8][9]5. Sampling: At desired time points, withdraw samples anaerobically using a sterile syringe for analysis of cell growth (OD600) and metabolite concentrations.
dot
Quantification of this compound by HPLC
Objective: To determine the concentration of this compound in fermentation broth.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Refractive Index (RI) detector.
-
Aminex HPX-87H column (or equivalent ion-exchange column).
-
Mobile phase: Dilute sulfuric acid (e.g., 5 mM H2SO4).
-
This compound standard solution of known concentrations.
-
Syringe filters (0.22 µm).
Procedure:
-
Sample Preparation: Centrifuge the fermentation samples to pellet the cells. Filter the supernatant through a 0.22 µm syringe filter. [10]2. Standard Curve: Prepare a series of this compound standard solutions of known concentrations in the mobile phase.
-
HPLC Analysis:
-
Set the column temperature (e.g., 50-65°C).
-
Set the mobile phase flow rate (e.g., 0.6 mL/min).
-
Inject the prepared standards and samples onto the HPLC column.
-
-
Data Analysis:
-
Identify the this compound peak in the chromatograms based on the retention time of the standard.
-
Integrate the peak area for each standard and sample.
-
Construct a standard curve by plotting peak area versus concentration for the standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the standard curve.
-
Enzyme Assay for Phosphoenolpyruvate Carboxylase (PPC)
Objective: To measure the activity of PPC in cell extracts. This is a coupled enzyme assay where the product of the PPC reaction, oxaloacetate, is reduced to malate by malate dehydrogenase (MDH), and the concomitant oxidation of NADH is monitored spectrophotometrically. [1][11] Materials:
-
Spectrophotometer capable of reading absorbance at 340 nm.
-
Cell extract containing PPC.
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.5).
-
Phosphoenolpyruvate (PEP).
-
Magnesium chloride (MgCl2).
-
Sodium bicarbonate (NaHCO3).
-
NADH.
-
Malate dehydrogenase (MDH).
Procedure:
-
Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the assay buffer, MgCl2, NADH, MDH, and cell extract.
-
Blank Measurement: Measure the background rate of NADH oxidation at 340 nm before adding the substrate.
-
Initiate Reaction: Start the reaction by adding PEP and NaHCO3 to the cuvette.
-
Monitor Absorbance: Record the decrease in absorbance at 340 nm over time.
-
Calculate Activity: Calculate the PPC activity based on the rate of NADH oxidation, using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹). One unit of activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of oxaloacetate per minute under the specified conditions.
13C-Metabolic Flux Analysis (13C-MFA)
Objective: To quantify the in vivo metabolic fluxes through the central carbon metabolism.
Materials:
-
Defined minimal medium.
-
13C-labeled glucose (e.g., [1,2-13C]glucose or a mixture of [1-13C]glucose and [U-13C]glucose).
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Software for 13C-MFA data analysis (e.g., INCA, Metran).
Procedure:
-
Isotopic Labeling Experiment: Cultivate the microorganism in a chemostat or in batch cultures with the 13C-labeled glucose as the sole carbon source until isotopic and metabolic steady state is reached. [12]2. Biomass Hydrolysis: Harvest the cells and hydrolyze the biomass to obtain proteinogenic amino acids.
-
Derivatization: Derivatize the amino acids to make them volatile for GC-MS analysis.
-
GC-MS Analysis: Analyze the derivatized amino acids by GC-MS to determine the mass isotopomer distributions.
-
Flux Calculation: Use a metabolic model and the measured mass isotopomer distributions to calculate the intracellular metabolic fluxes using specialized software. [12] dot
Conclusion
The microbial production of this compound through anaerobic fermentation is a complex process involving intricate metabolic networks. A thorough understanding of the underlying pathways, coupled with robust experimental techniques, is crucial for the rational design and optimization of microbial cell factories for high-yield succinate production. This guide provides a foundational understanding of these aspects to aid researchers and professionals in the field of metabolic engineering and drug development in their endeavors to advance sustainable chemical synthesis.
References
- 1. Phosphoenolpyruvate Carboxylase - Assay | Worthington Biochemical [worthington-biochem.com]
- 2. sciencellonline.com [sciencellonline.com]
- 3. Fed-batch culture of a metabolically engineered Escherichia coli strain designed for high-level succinate production and yield under aerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fumarate reductase (quinol) - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. A Simple and Accurate Spectrophotometric Assay for Phosphoenolpyruvate Carboxylase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. warwick.ac.uk [warwick.ac.uk]
- 8. Development of highly efficient and specific base editors in Actinobacillus succinogenes for enhancing this compound production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improved this compound Production in the Anaerobic Culture of an Escherichia coli pflB ldhA Double Mutant as a Result of Enhanced Anaplerotic Activities in the Preceding Aerobic Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. akjournals.com [akjournals.com]
- 11. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
- 12. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Succinic Acid in Cellular Respiration: A Historical and Technical Guide
A deep dive into the foundational discoveries, experimental methodologies, and evolving understanding of succinic acid's central role in cellular energy production.
Introduction
This compound, a key intermediate in the metabolic pathway that powers our cells, holds a central position in the history of biochemistry. Its discovery and the subsequent elucidation of its role in cellular respiration were pivotal in shaping our understanding of how living organisms derive energy from nutrients. This technical guide provides an in-depth exploration of the history of this compound in cellular respiration, detailing the key experiments, the brilliant minds behind them, and the evolution of our understanding of this critical molecule. This document is intended for researchers, scientists, and drug development professionals who seek a comprehensive understanding of the foundational science behind cellular metabolism.
Early Investigations: The Dawn of Cellular Respiration Research
The late 19th and early 20th centuries saw the first forays into the chemical processes occurring within living tissues. Scientists sought to understand how cells "breathe," consuming oxygen and releasing carbon dioxide. Two key experimental approaches laid the groundwork for the discovery of this compound's importance: the measurement of tissue respiration and the use of artificial electron acceptors.
Otto Warburg and the Manometric Method
Otto Warburg, a pioneering biochemist, developed the manometric method to quantify the gas exchange of tissue slices. This technique allowed for the precise measurement of oxygen consumption, providing a direct window into the rate of cellular respiration.[1][2] Warburg's apparatus, the Warburg manometer, became an essential tool for studying the effects of various substances on tissue metabolism.[2]
Objective: To measure the rate of oxygen consumption in minced tissue preparations.
Apparatus:
-
Warburg manometer with reaction flasks.
-
Water bath with a constant temperature shaker.
-
Micrometer syringe.
Procedure:
-
Tissue Preparation: A thin slice of tissue (e.g., pigeon breast muscle) is prepared to ensure adequate diffusion of gases and nutrients.[3]
-
Flask Setup: The main compartment of the Warburg flask contains the minced tissue suspended in a buffered solution (e.g., Ringer's solution). The side arm of the flask contains the substrate to be tested (e.g., succinate solution). A central well within the flask contains a filter paper soaked in a potassium hydroxide (KOH) solution to absorb the carbon dioxide produced during respiration.
-
Equilibration: The flasks are attached to the manometers and placed in a constant temperature water bath to allow for temperature and pressure equilibration.
-
Initiation of Reaction: The substrate from the side arm is tipped into the main compartment to initiate the respiratory response.
-
Measurement: As the tissue consumes oxygen, the pressure inside the flask decreases. This change in pressure is measured by observing the movement of the fluid in the U-shaped manometer tube. The volume of oxygen consumed is calculated from the change in pressure over time.
Torsten Thunberg and the Methylene Blue Reduction Technique
Torsten Thunberg introduced a simple yet powerful method to study dehydrogenase enzymes, which are crucial for biological oxidation reactions. He used methylene blue, a dye that is blue in its oxidized state and colorless in its reduced state, as an artificial electron acceptor. The rate at which a tissue extract could decolorize methylene blue in the presence of a specific substrate was a direct measure of the activity of the dehydrogenase for that substrate.[4]
Objective: To determine the activity of dehydrogenases for specific substrates.
Apparatus:
-
Thunberg tubes (specialized test tubes that can be evacuated).
-
Spectrophotometer (for quantitative measurements).
Procedure:
-
Tube Setup: The substrate (e.g., succinate) is placed in the main body of the Thunberg tube, and the tissue extract (e.g., muscle homogenate) is placed in the hollow stopper.
-
Evacuation: The tube is evacuated to remove oxygen, which could otherwise re-oxidize the methylene blue.
-
Initiation of Reaction: The tube is inverted to mix the tissue extract with the substrate and a solution of methylene blue.
-
Observation: The time taken for the blue color to disappear is recorded. A shorter decolorization time indicates a higher dehydrogenase activity. For more precise measurements, the change in absorbance at a specific wavelength can be monitored over time using a spectrophotometer.[5]
Albert Szent-Györgyi and the Catalytic Role of Dicarboxylic Acids
In the 1930s, Albert Szent-Györgyi made a groundbreaking discovery using minced pigeon breast muscle, a tissue with a very high rate of respiration.[6] He observed that the addition of small amounts of certain dicarboxylic acids, including this compound, fumaric acid, and malic acid, led to a significant and sustained increase in oxygen consumption, far greater than what would be expected from the oxidation of the added acids alone.[6] This led him to propose that these acids act as catalysts in a cycle of reactions.
Szent-Györgyi's experiments demonstrated a crucial concept: that these dicarboxylic acids were not simply fuel for the cell but were part of a cyclical process that facilitated the oxidation of other fuel molecules. His work laid the essential groundwork for the elucidation of the complete citric acid cycle.[7][8]
Quantitative Data from Szent-Györgyi's Experiments
| Substrate Added | Relative Increase in Oxygen Consumption |
| None (Endogenous Respiration) | 1x |
| Succinate (catalytic amount) | >10x |
| Fumarate (catalytic amount) | >10x |
| Malate (catalytic amount) | >10x |
Note: This table represents a qualitative summary of Szent-Györgyi's findings. The exact quantitative values varied depending on the experimental conditions.
Hans Krebs and the Elucidation of the Citric Acid Cycle
Building upon the work of Warburg and Szent-Györgyi, Hans Krebs, along with his student William Johnson, conducted a series of elegant experiments in 1937 that pieced together the complete puzzle of the citric acid cycle, a pathway for which he would later receive the Nobel Prize.[1][9]
Krebs utilized minced pigeon breast muscle and the Warburg manometric technique, but his key innovation was the use of metabolic inhibitors to block specific steps in the pathway.[4] This allowed him to identify the sequence of intermediates and to demonstrate the cyclical nature of the process.
The Crucial Role of Malonate Inhibition
One of the most important tools in Krebs's experimental arsenal was malonate, a competitive inhibitor of succinate dehydrogenase.[10][11] Malonate closely resembles succinate in structure and therefore binds to the active site of the enzyme, preventing the oxidation of succinate to fumarate.
By adding malonate to his tissue preparations, Krebs observed an accumulation of succinate, regardless of which of the other dicarboxylic acids were initially added. This provided strong evidence that all these acids were part of a single pathway that converged at the formation of succinate.[4]
Objective: To demonstrate the role of succinate dehydrogenase in the respiratory chain and to identify succinate as a key intermediate.
Procedure:
-
Prepare several Warburg flasks with minced pigeon breast muscle as described previously.
-
To a subset of flasks, add a solution of malonate.
-
To different flasks (both with and without malonate), add one of the following substrates: citrate, isocitrate, α-ketoglutarate, fumarate, or malate.
-
Measure the oxygen consumption over time.
-
Analyze the contents of the flasks at the end of the experiment to identify the accumulated intermediates.
Expected Results: In the flasks containing malonate, oxygen consumption will be significantly reduced, and there will be a notable accumulation of succinate, regardless of the initial substrate added (from the cycle).
Quantitative Data from Krebs's Experiments
Krebs and Johnson's 1937 paper in Enzymologia detailed their quantitative findings. The following table is a representation of the type of data they generated, demonstrating the catalytic effect of citrate and the inhibitory effect of malonate.[9]
| Experimental Condition | Substrate Added | Oxygen Consumption (µL/hour) |
| Control | None | 50 |
| Catalysis | Citrate (small amount) | 250 |
| Inhibition | Citrate + Malonate | 60 |
| Accumulation | α-Ketoglutarate + Malonate | Succinate accumulates |
Note: These are illustrative values based on the descriptions in Krebs's work.
The Central Role of this compound in the Krebs Cycle
The culmination of this research was the proposal of the citric acid cycle, also known as the Krebs cycle or the tricarboxylic acid cycle (TCA cycle).[12][13] In this cycle, succinate occupies a central position. It is formed from succinyl-CoA and is then oxidized to fumarate by the enzyme succinate dehydrogenase. This reaction is unique in the Krebs cycle as it is the only one that is directly linked to the electron transport chain.
Signaling Pathways and Logical Relationships
The discovery of the Krebs cycle was a triumph of logical deduction based on experimental evidence. The following diagrams, generated using the DOT language, illustrate the key signaling pathways and logical relationships in the historical context of the discovery of this compound's role.
Caption: Szent-Györgyi's discovery of the catalytic role of dicarboxylic acids.
Caption: The Krebs cycle with the key role of succinate and malonate inhibition.
Succinate Dehydrogenase: A Unique Enzyme
Succinate dehydrogenase (SDH), the enzyme responsible for the oxidation of succinate, is unique among the enzymes of the Krebs cycle. It is the only enzyme of the cycle that is embedded in the inner mitochondrial membrane.[14] This strategic location allows it to directly transfer electrons from succinate to the electron transport chain, specifically to coenzyme Q (ubiquinone). This makes succinate a direct and potent fuel for mitochondrial respiration.
Kinetics of Succinate Dehydrogenase and Malonate Inhibition
The competitive inhibition of succinate dehydrogenase by malonate can be described by Michaelis-Menten kinetics. The presence of malonate increases the apparent Michaelis constant (Km) for succinate, meaning that a higher concentration of succinate is required to achieve half of the maximum reaction velocity. The maximum velocity (Vmax) of the enzyme remains unchanged.
| Parameter | Description | Effect of Malonate |
| Km (Michaelis Constant) | Substrate concentration at which the reaction rate is half of Vmax. | Increases |
| Vmax (Maximum Velocity) | The maximum rate of the reaction when the enzyme is saturated with substrate. | Unchanged |
| Ki (Inhibition Constant) | A measure of the inhibitor's binding affinity to the enzyme. | A characteristic value for malonate |
Conclusion
The discovery of this compound's role in cellular respiration is a story of scientific inquiry, building upon previous discoveries and employing innovative experimental techniques. From the early quantitative measurements of tissue respiration by Otto Warburg to the insightful use of metabolic inhibitors by Hans Krebs, the journey to understanding the Krebs cycle was a landmark achievement in biochemistry. This compound, once just one of many organic acids found in living tissues, was revealed to be a central player in the intricate dance of cellular energy production. This historical perspective not only illuminates the foundations of modern metabolism but also serves as an inspiration for the continued exploration of the complex chemical processes that define life. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers and scientists seeking to understand the historical context and technical underpinnings of this fundamental area of biology.
References
- 1. study.com [study.com]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. Sandwalk: Succcinate Dehydrogenase and Evolution by Accident [sandwalk.blogspot.com]
- 5. wjec.co.uk [wjec.co.uk]
- 6. Protocol for measuring respiratory function of mitochondria in frozen colon tissue from rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cellular respiration and Biological oxidation.pptx [slideshare.net]
- 8. m.youtube.com [m.youtube.com]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. quora.com [quora.com]
- 11. Inhibition by malonate of succinic dehydrogenase in heart-muscle preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Citric acid cycle - Wikipedia [en.wikipedia.org]
- 13. Oxygen consumption measured with microcomputer-assisted Warburg manometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Succinate Dehydrogenase, Succinate, and Superoxides: A Genetic, Epigenetic, Metabolic, Environmental Explosive Crossroad - PMC [pmc.ncbi.nlm.nih.gov]
Succinate Dehydrogenase: A Linchpin of Mitochondrial Function and Cellular Signaling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Succinate dehydrogenase (SDH), also known as mitochondrial complex II or succinate-coenzyme Q reductase (SQR), is a critical enzyme uniquely positioned at the intersection of the Krebs cycle and the electron transport chain.[1][2] This dual functionality underscores its central role in cellular energy metabolism. Beyond its canonical bioenergetic functions, emerging evidence has implicated SDH and its substrate, succinate, in a range of signaling pathways that are pivotal in tumorigenesis, inflammation, and ischemia-reperfusion injury. This technical guide provides a comprehensive overview of the structure, function, and mechanism of SDH in mitochondria, with a focus on quantitative data, detailed experimental protocols, and the intricate signaling networks it governs.
Core Function and Mechanism
Succinate dehydrogenase catalyzes the oxidation of succinate to fumarate in the mitochondrial matrix, a key step in the Krebs cycle.[2][3][4] The electrons liberated from this reaction are funneled into the electron transport chain, reducing ubiquinone (Coenzyme Q) to ubiquinol.[4] Unlike other respiratory complexes, SDH does not directly pump protons across the inner mitochondrial membrane.[5]
The catalytic cycle involves the following key steps:
-
Succinate binds to the active site on the SDHA subunit.
-
Succinate is oxidized to fumarate, transferring two electrons to the covalently bound flavin adenine dinucleotide (FAD) cofactor, reducing it to FADH2.[4]
-
The electrons are then transferred sequentially through a series of three iron-sulfur clusters within the SDHB subunit: [2Fe-2S], [4Fe-4S], and [3Fe-4S].[1][6]
-
Finally, the electrons are transferred to ubiquinone at a binding site formed by the SDHB, SDHC, and SDHD subunits, reducing it to ubiquinol.[4][5]
Structural Architecture of Succinate Dehydrogenase
Mitochondrial SDH is a heterotetrameric complex composed of four nuclear-encoded subunits.[3][5][7] The assembly of this complex is a sophisticated process requiring a series of assembly factors.[3][7]
-
SDHA (Flavoprotein subunit): The largest subunit, SDHA, contains the binding site for succinate and a covalently attached FAD cofactor.[8] It is the primary catalytic component of the complex.
-
SDHB (Iron-sulfur subunit): This subunit contains three iron-sulfur clusters that are essential for the transfer of electrons from FADH2 to the ubiquinone-binding site.[1][5][6]
-
SDHC and SDHD (Membrane anchor subunits): These two hydrophobic subunits anchor the complex to the inner mitochondrial membrane.[1][3] They form the ubiquinone-binding site and contain a heme b group of uncertain function, which may play a role in preventing the formation of reactive oxygen species (ROS).[1][5]
The assembly of these subunits into a functional complex is a tightly regulated process facilitated by specific assembly factors, including SDHAF1, SDHAF2, SDHAF3, and SDHAF4.[7] These factors are crucial for the proper maturation of the individual subunits and their integration into the final complex.[7]
Quantitative Data
The following tables summarize key quantitative data related to succinate dehydrogenase activity and inhibition.
Table 1: Kinetic Parameters of Succinate Dehydrogenase
| Parameter | Value | Organism/Tissue | Conditions | Reference |
| Km for Succinate | ~10⁻³ M | Escherichia coli | - | [2] |
| Vmax | ~100 nmol/min/mg protein | Escherichia coli | - | [2] |
| Km for Succinate | 0.083 ± 0.055 mM | Rat Sympathetic Neurons | - | [9] |
| Vmax | 4.01 ± 0.61 (MCDR/min⁻¹) (6 months old) | Rat Sympathetic Neurons | - | [9] |
| Vmax | 2.07 ± 0.76 (MCDR/min⁻¹) (24 months old) | Rat Sympathetic Neurons | - | [9] |
Table 2: Common Inhibitors of Succinate Dehydrogenase
| Inhibitor | Type | Binding Site | Notes | Reference |
| Malonate | Competitive | Succinate-binding site (SDHA) | A classic competitive inhibitor, structurally similar to succinate. | [2] |
| Oxaloacetate | Competitive | Succinate-binding site (SDHA) | A potent physiological inhibitor. | [5] |
| 3-Nitropropionate (3-NP) | Irreversible | Succinate-binding site (SDHA) | A toxin that causes selective neurodegeneration. | [4] |
| Thenoyltrifluoroacetone (TTFA) | Non-competitive | Ubiquinone-binding site | Blocks electron transfer to ubiquinone. | [2][4] |
| Carboxin | Non-competitive | Ubiquinone-binding site | A systemic fungicide that targets SDH. | [2] |
| Atpenin | Non-competitive | Ubiquinone-binding site | A potent and specific inhibitor. | [4] |
Succinate as a Signaling Molecule
Beyond its metabolic role, succinate has emerged as a crucial signaling molecule in both physiological and pathological contexts.[10][11][12][13]
Hypoxia Signaling and HIF-1α Stabilization
Under hypoxic conditions or when SDH is dysfunctional, succinate can accumulate in the cytoplasm.[10][12] This accumulated succinate inhibits prolyl hydroxylases (PHDs), enzymes that target the alpha subunit of hypoxia-inducible factor-1 (HIF-1α) for degradation.[10][12][14] The stabilization of HIF-1α leads to the transcription of genes involved in angiogenesis, glycolysis, and other adaptive responses to low oxygen, a phenomenon termed "pseudo-hypoxia".[1][15]
Caption: Succinate-mediated stabilization of HIF-1α.
SUCNR1/GPR91 Signaling Pathway
Extracellular succinate can act as a ligand for the G protein-coupled receptor 91 (GPR91), now known as SUCNR1.[16][17][18] This receptor is expressed on the surface of various cell types, including immune cells, and its activation can trigger diverse downstream signaling cascades.[12][19][20] SUCNR1 signaling has been implicated in inflammation, immune responses, and blood pressure regulation.[16][17][19]
Caption: The SUCNR1/GPR91 signaling pathway activated by extracellular succinate.
Post-Translational Modifications
Succinate can also influence cellular processes through post-translational modifications, specifically protein succinylation.[15][21] This modification involves the addition of a succinyl group to lysine residues on proteins, which can alter their function. The electron transport chain subunits SDHA and SDHB are themselves targets of desuccinylation by SIRT5.[22]
Role in Disease
Dysfunction of SDH is associated with a spectrum of human diseases, ranging from rare inherited metabolic disorders to common cancers.
-
Hereditary Paraganglioma and Pheochromocytoma: Germline mutations in the genes encoding SDH subunits (SDHB, SDHC, SDHD, and more rarely SDHA and SDHAF2) are a major cause of these neuroendocrine tumors.[5][7]
-
Gastrointestinal Stromal Tumors (GISTs): A subset of GISTs is characterized by SDH deficiency.[1]
-
Renal Cell Carcinoma: SDH mutations are also found in some cases of renal cell carcinoma.[1]
-
Leigh Syndrome: Bi-allelic loss-of-function mutations in SDHA can cause this severe neurodegenerative disorder.[1]
-
Ischemia-Reperfusion Injury: The accumulation of succinate during ischemia and its rapid oxidation upon reperfusion is a key driver of mitochondrial reactive oxygen species (ROS) production, which contributes to tissue damage.[23][24][25]
Experimental Protocols
Isolation of Mitochondria from Cultured Cells
This protocol describes a standard method for isolating mitochondria from cultured cells using differential centrifugation.
Materials:
-
Cell culture flasks
-
Cell scrapers
-
Phosphate-buffered saline (PBS), ice-cold
-
Mitochondrial isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl pH 7.4, 1 mM EDTA)
-
Dounce homogenizer
-
Refrigerated centrifuge
-
Microcentrifuge tubes
Procedure:
-
Harvest cells by scraping in ice-cold PBS.
-
Centrifuge the cell suspension at 600 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in mitochondrial isolation buffer.
-
Homogenize the cells using a Dounce homogenizer with a tight-fitting pestle (approximately 20-30 strokes).
-
Transfer the homogenate to a microcentrifuge tube and centrifuge at 600 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Carefully transfer the supernatant to a new tube and centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant (cytosolic fraction) and wash the mitochondrial pellet by resuspending in isolation buffer and centrifuging again at 10,000 x g for 15 minutes at 4°C.
-
The final pellet contains the isolated mitochondria.
References
- 1. Succinate dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. Succinate Dehydrogenase - Proteopedia, life in 3D [proteopedia.org]
- 3. The assembly of succinate dehydrogenase: a key enzyme in bioenergetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aaup.edu [aaup.edu]
- 5. Succinate Dehydrogenase—Assembly, Regulation and Role in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. grokipedia.com [grokipedia.com]
- 8. An evolving view of complex II—noncanonical complexes, megacomplexes, respiration, signaling, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a quantitative histochemical method for determination of succinate dehydrogenase activity in autonomic neurons and its application to the study of aging in the autonomic nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tara.tcd.ie [tara.tcd.ie]
- 11. Multifaceted Actions of Succinate as a Signaling Transmitter Vary with Its Cellular Locations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Cellular succinate metabolism and signaling in inflammation: implications for therapeutic intervention [frontiersin.org]
- 13. Succinate as a signaling molecule in the mediation of liver diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cellular succinate metabolism and signaling in inflammation: implications for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Post-translational modulation of cell signalling through protein succinylation [explorationpub.com]
- 16. orbi.uliege.be [orbi.uliege.be]
- 17. Insight into SUCNR1 (GPR91) structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. SUCNR1 - Wikipedia [en.wikipedia.org]
- 19. Extracellular succinate hyperpolarizes M2 macrophages through SUCNR1/GPR91-mediated Gq signaling. — Centre for Human Genetics [chg.ox.ac.uk]
- 20. journals.physiology.org [journals.physiology.org]
- 21. Post-translational modulation of cell signalling through protein succinylation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. scispace.com [scispace.com]
- 23. Succinate metabolism: a promising therapeutic target for inflammation, ischemia/reperfusion injury and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ahajournals.org [ahajournals.org]
- 25. Ischaemic accumulation of succinate controls reperfusion injury through mitochondrial ROS - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Regulation of Succinic Acid Biosynthesis in Escherichia coli
For Researchers, Scientists, and Drug Development Professionals
Abstract
Succinic acid, a C4-dicarboxylic acid, is a key platform chemical with wide-ranging applications in the polymer, food, and pharmaceutical industries. Microbial production of this compound, particularly using engineered Escherichia coli, presents a sustainable alternative to petroleum-based synthesis. This technical guide provides a comprehensive overview of the intricate regulatory networks governing this compound biosynthesis in E. coli. We delve into the core metabolic pathways, the key enzymes and their regulation, and the influence of environmental factors. Furthermore, this guide details advanced metabolic engineering strategies for enhancing succinate production, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical and regulatory networks.
Core Metabolic Pathways for this compound Biosynthesis in E. coli
E. coli naturally produces this compound as a minor fermentation product under anaerobic conditions. However, through metabolic engineering, the native metabolic pathways can be rewired to make this compound the primary product. The key pathways involved are the anaerobic reductive Tricarboxylic Acid (TCA) cycle branch and the aerobic glyoxylate shunt.
Anaerobic Reductive TCA Cycle Branch
Under anaerobic conditions, wild-type E. coli undergoes mixed-acid fermentation, producing a mixture of lactate, acetate, ethanol, formate, and small amounts of succinate.[1] To enhance succinate production, competing pathways are typically blocked by deleting genes such as pflB (pyruvate formate-lyase) and ldhA (lactate dehydrogenase).[1] This redirects the carbon flux towards the reductive branch of the TCA cycle.
The key steps in this pathway are:
-
Phosphoenolpyruvate (PEP) carboxylation: PEP is carboxylated to oxaloacetate (OAA) by PEP carboxylase (PPC), encoded by the ppc gene, or by PEP carboxykinase (PCK), encoded by the pck gene.[1] While PPC is the primary native enzyme for this conversion under anaerobic conditions, the overexpression of PCK from succinate-producing organisms is a common engineering strategy as it conserves energy by producing ATP.
-
Oxaloacetate reduction to Malate: OAA is then reduced to malate by malate dehydrogenase (MDH), encoded by the mdh gene.
-
Malate dehydration to Fumarate: Malate is dehydrated to fumarate by fumarase. E. coli has three fumarase isoenzymes encoded by fumA, fumB, and fumC, with FumB playing a major role in this pathway.[1]
-
Fumarate reduction to Succinate: Finally, fumarate is reduced to succinate by fumarate reductase, a complex encoded by the frdABCD operon.[1] This step is a key terminal electron acceptor process during anaerobic respiration.
Aerobic Glyoxylate Shunt
Under aerobic conditions, succinate is an intermediate of the TCA cycle and is not typically secreted. However, the glyoxylate shunt can be engineered to become a primary route for succinate production.[1] This pathway bypasses the CO2-evolving steps of the TCA cycle.
The key enzymes of the glyoxylate shunt are:
-
Isocitrate lyase (ICL): Encoded by the aceA gene, ICL cleaves isocitrate into glyoxylate and succinate.
-
Malate synthase (MS): Encoded by the aceB gene, MS condenses glyoxylate and acetyl-CoA to form malate.
By inactivating the succinate dehydrogenase complex (sdhCDAB), which converts succinate to fumarate in the aerobic TCA cycle, and engineering the regulation of the glyoxylate shunt, E. coli can be made to accumulate and secrete succinate under aerobic conditions.
Key Enzymes and Their Regulation
The efficiency of this compound biosynthesis is heavily dependent on the activity and regulation of key enzymes in the central carbon metabolism.
Enzymes of the Reductive TCA Branch
| Enzyme | Gene | Reaction | Regulation |
| Phosphoenolpyruvate Carboxylase | ppc | PEP + HCO3- -> Oxaloacetate + Pi | Activated by acetyl-CoA and fructose-1,6-bisphosphate. Inhibited by aspartate and malate. |
| Phosphoenolpyruvate Carboxykinase | pck | Oxaloacetate + ATP <=> PEP + ADP + CO2 | Primarily functions in gluconeogenesis in wild-type E. coli. Its expression is induced during growth on C4-dicarboxylic acids and repressed by glucose. |
| Malate Dehydrogenase | mdh | Oxaloacetate + NADH <=> Malate + NAD+ | The reaction is reversible and the direction is influenced by the NADH/NAD+ ratio. |
| Fumarase B | fumB | Malate <=> Fumarate + H2O | Oxygen-labile enzyme, predominantly active under anaerobic conditions. |
| Fumarate Reductase | frdABCD | Fumarate + Menaquinol -> Succinate + Menaquinone | Expression is induced under anaerobic conditions and repressed by oxygen and other electron acceptors like nitrate.[2] |
Enzymes of the Glyoxylate Shunt
| Enzyme | Gene | Reaction | Regulation |
| Isocitrate Lyase | aceA | Isocitrate -> Glyoxylate + Succinate | The aceBAK operon is repressed by the IclR regulator in the presence of glucose. Inactivation of iclR leads to constitutive expression. |
| Malate Synthase | aceB | Glyoxylate + Acetyl-CoA -> Malate | Part of the aceBAK operon, co-regulated with aceA. |
Genetic Regulation of this compound Biosynthesis
The expression of genes involved in this compound biosynthesis is tightly controlled by a complex network of global and specific regulators that respond to environmental cues, particularly the availability of oxygen and the type of carbon source.
The ArcA/ArcB Two-Component System
The ArcA/ArcB system is a global regulator that represses the expression of aerobic respiratory genes under anaerobic conditions. ArcA, the response regulator, represses the transcription of the sdhCDAB operon (succinate dehydrogenase), thus preventing the oxidation of succinate to fumarate.[3] ArcA also represses genes of the TCA cycle and the glyoxylate shunt.[4] Inactivation of arcA can lead to increased flux through the TCA cycle under microaerobic and anaerobic conditions when an alternative electron acceptor is present.[4][5]
The Fumarate and Nitrate Reductase Regulator (FNR)
FNR is a global transcription factor that senses and responds to the absence of oxygen. Under anaerobic conditions, FNR activates the expression of genes required for anaerobic respiration, including the frdABCD operon, which is essential for the final step of succinate production in the reductive TCA branch.[6] FNR also represses the expression of genes involved in aerobic respiration.
Catabolite Repressor/Activator (Cra)
Cra (also known as FruR) is a global regulator that controls carbon flux in the central metabolism. Cra represses genes of glycolysis and activates genes involved in gluconeogenesis and the glyoxylate shunt.[7][8] Engineering Cra has been shown to enhance succinate production by activating the glyoxylate pathway.[7]
Signaling Pathways and Regulatory Networks
The interplay between the metabolic pathways and the regulatory networks is crucial for optimizing this compound production. Below are diagrams illustrating these complex relationships.
Caption: Central metabolic pathways for this compound biosynthesis in E. coli.
Caption: Key transcriptional regulators of this compound biosynthesis in E. coli.
Quantitative Data on this compound Production
Metabolic engineering efforts have led to significant improvements in this compound titers and yields in E. coli. The following tables summarize key quantitative data from various studies.
Table 1: this compound Production in Engineered E. coli Strains
| Strain | Relevant Genotype | Carbon Source | Fermentation Mode | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference |
| NZN111/pTrc99a-mdh | ΔpflB, ΔldhA, mdh overexpression | Glucose | Anaerobic fed-batch | 11.2 | 0.72 | 1.01 | [9] |
| SBS550MG | ΔldhA, ΔadhE, ΔackA-pta, ΔiclR, pyc overexpression | Glucose | Dual-phase (aerobic/anaerobic) | 58.3 | 0.85 (mol/mol) | - | [1] |
| Mgls7-32 | Engineered for glyoxylate shunt and reductive TCA pathway | Corn stover hydrolysate | Two-phase fed-batch | 72.8 | 1.2 (mol/mol) | - | [10] |
| Tang1541 | Engineered Cra mutant | Glucose | Fed-batch | 79.8 | - | - | [7] |
| E2-Δsdh-ppc-sucAB | ΔsdhCDAB, evolved icdA, sucAB overexpression | Glycerol | Aerobic fed-batch | 43.0 (366 mM) | - | 0.77 (6.55 mM/h) | [11] |
Table 2: Kinetic Parameters of Key Enzymes in this compound Biosynthesis
| Enzyme | Gene | Substrate | Km | Vmax or kcat | Reference |
| Phosphoenolpyruvate Carboxylase | ppc | PEP | 0.35 mM (in presence of activators) | - | [12] |
| Phosphoenolpyruvate Carboxykinase | pck | Oxaloacetate | - | - | [13][14] |
| Phosphoenolpyruvate Carboxykinase | pck | MgATP | Elevated with K254 mutation | Reduced with K254 mutation | [14] |
| Malate Dehydrogenase | mdh | Oxaloacetate | 52-54 µM | - | [15] |
| Malate Dehydrogenase | mdh | NADH | 61-107 µM | - | [15] |
| Fumarase A | fumA | Fumarate | - | kcat = 3100 s-1 | [16] |
| Fumarate Reductase | frd | Fumarate | 27-72 µM | kcat ≈ 1-2 s-1 | [17] |
Note: Kinetic parameters can vary significantly depending on the assay conditions (pH, temperature, presence of effectors).
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study and engineering of this compound biosynthesis in E. coli.
Gene Knockout using CRISPR/Cas9
This protocol describes a general workflow for gene deletion in E. coli using the CRISPR/Cas9 system.
Materials:
-
E. coli strain to be engineered
-
pCasRed plasmid (expressing Cas9 and λ-Red recombinase)
-
pCRISPR plasmid (for expressing the guide RNA)
-
Donor DNA with homology arms flanking the gene to be deleted
-
LB medium and agar plates
-
Appropriate antibiotics
-
Electroporator and cuvettes
Procedure:
-
Preparation of pCasRed-containing cells: a. Transform the target E. coli strain with the pCasRed plasmid. b. Select transformants on LB agar plates containing the appropriate antibiotic for pCasRed.
-
Design and construction of the gRNA plasmid: a. Design a 20-bp guide RNA (gRNA) targeting the gene of interest. b. Clone the gRNA sequence into the pCRISPR plasmid.
-
Preparation of donor DNA: a. Amplify a linear double-stranded DNA fragment containing 50-100 bp homology arms upstream and downstream of the target gene.
-
Electroporation and recombination: a. Prepare electrocompetent cells of the pCasRed-containing strain. b. Co-transform the electrocompetent cells with the gRNA plasmid and the donor DNA. c. Plate the transformation mixture on LB agar containing the appropriate antibiotics for both plasmids.
-
Selection and verification of mutants: a. Pick colonies and verify the gene deletion by colony PCR using primers flanking the target gene. b. Sequence the PCR product to confirm the correct deletion.
-
Curing of the plasmids: a. Cure the pCasRed and pCRISPR plasmids by growing the mutant strain in non-selective medium.
Gene Overexpression using pTrc99A Vector
This protocol outlines the steps for overexpressing a target gene in E. coli using the IPTG-inducible pTrc99A expression vector.
Materials:
-
E. coli host strain (e.g., a succinate-producing mutant)
-
pTrc99A vector
-
Target gene to be overexpressed
-
Restriction enzymes and T4 DNA ligase
-
LB medium and agar plates
-
Ampicillin
-
IPTG (Isopropyl β-D-1-thiogalactopyranoside)
Procedure:
-
Cloning the target gene into pTrc99A: a. Amplify the target gene by PCR, adding appropriate restriction sites to the primers. b. Digest both the PCR product and the pTrc99A vector with the corresponding restriction enzymes. c. Ligate the digested gene into the digested vector using T4 DNA ligase. d. Transform the ligation mixture into a suitable cloning strain of E. coli (e.g., DH5α). e. Select transformants on LB agar plates containing ampicillin. f. Verify the correct insertion by restriction digestion and sequencing.
-
Transformation into the production host: a. Isolate the recombinant pTrc99A plasmid from the cloning strain. b. Transform the plasmid into the desired E. coli production strain. c. Select transformants on LB agar with ampicillin.
-
Protein overexpression: a. Grow the transformed production strain in LB medium with ampicillin at 37°C to an OD600 of 0.4-0.6. b. Induce gene expression by adding IPTG to a final concentration of 0.1-1 mM. c. Continue to incubate the culture for a desired period (e.g., 4-24 hours) to allow for protein expression before using the cells for fermentation or enzyme assays.
Enzyme Assay for Phosphoenolpyruvate Carboxylase (PPC)
This is a coupled spectrophotometric assay to measure PPC activity.
Principle: PPC catalyzes the formation of oxaloacetate from PEP and bicarbonate. The oxaloacetate is then reduced to malate by malate dehydrogenase (MDH), a reaction that oxidizes NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is monitored.
Reagents:
-
Assay buffer: 100 mM Tris-HCl, pH 8.0, containing 10 mM MgCl2
-
10 mM Phosphoenolpyruvate (PEP)
-
10 mM NADH
-
1 M NaHCO3
-
Malate dehydrogenase (MDH) solution (approx. 10 units/mL)
-
Cell-free extract of E. coli
Procedure:
-
Prepare a reaction mixture in a cuvette containing:
-
800 µL Assay buffer
-
100 µL 10 mM PEP
-
50 µL 10 mM NADH
-
10 µL MDH solution
-
-
Incubate the mixture at 30°C for 5 minutes to reach temperature equilibrium.
-
Initiate the reaction by adding 20-50 µL of the cell-free extract.
-
Start the background reaction by adding 20 µL of 1 M NaHCO3.
-
Monitor the decrease in absorbance at 340 nm for 5 minutes.
-
The rate of NADH oxidation is proportional to the PPC activity.
Quantification of this compound by HPLC
This protocol provides a general method for the quantification of this compound in fermentation broth.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
UV detector or Refractive Index (RI) detector
-
Aminex HPX-87H column (or equivalent ion-exchange column)
Mobile Phase:
-
5 mM H2SO4
Procedure:
-
Sample preparation: a. Centrifuge the fermentation broth to remove cells. b. Filter the supernatant through a 0.22 µm syringe filter. c. Dilute the sample with the mobile phase if necessary.
-
HPLC analysis: a. Set the column temperature to 50-60°C. b. Set the flow rate to 0.6 mL/min. c. Set the UV detector to 210 nm (for organic acids). d. Inject 10-20 µL of the prepared sample.
-
Quantification: a. Prepare a standard curve using known concentrations of this compound. b. Compare the peak area of this compound in the sample to the standard curve to determine its concentration.
Conclusion
The biosynthesis of this compound in E. coli is a highly regulated process involving a complex interplay of metabolic pathways and global regulatory networks. A thorough understanding of these systems is paramount for the rational design of highly efficient microbial cell factories. By leveraging advanced metabolic engineering strategies, such as the redirection of carbon flux, the alleviation of regulatory bottlenecks, and the optimization of redox balance, significant strides have been made in improving succinate titers and yields. The experimental protocols and quantitative data presented in this guide serve as a valuable resource for researchers and professionals in the field, facilitating the development of economically viable and sustainable processes for bio-based this compound production.
References
- 1. Succinate production in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fumarate reductase (quinol) - Wikipedia [en.wikipedia.org]
- 3. Role of multiple ArcA recognition sites in anaerobic regulation of succinate dehydrogenase (sdhCDAB) gene expression in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Requirement of ArcA for Redox Regulation in Escherichia coli under Microaerobic but Not Anaerobic or Aerobic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anaerobic activation of arcA transcription in Escherichia coli: roles of Fnr and ArcA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enhancing this compound biosynthesis in Escherichia coli by engineering its global transcription factor, catabolite repressor/activator (Cra) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Increased production of this compound in Escherichia coli by overexpression of malate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rewiring the reductive TCA pathway and glyoxylate shunt of Escherichia coli for succinate production from corn stover hydrolysate using a two-phase fermentation strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Directed pathway evolution of the glyoxylate shunt in Escherichia coli for improved aerobic succinate production from glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Regulation of Escherichia coli phosphoenolpyruvate carboxylase by multiple effectors in vivo. II. Kinetic studies with a reaction system containing physiological concentrations of ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The kinetic properties of phosphoenolpyruvate carboxykinase of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Kinetic and structural analysis of Escherichia coli phosphoenolpyruvate carboxykinase mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. Initial kinetic and mechanistic characterization of Escherichia coli fumarase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Computational Modeling Analysis of Kinetics of Fumarate Reductase Activity and ROS Production during Reverse Electron Transfer in Mitochondrial Respiratory Complex II | MDPI [mdpi.com]
Succinic Acid: A Pivotal Biomarker in Metabolic Disorders
An In-depth Technical Guide for Researchers and Drug Development Professionals
Published: December 13, 2025
Abstract
Succinic acid, a key intermediate in the tricarboxylic acid (TCA) cycle, has emerged as a critical signaling molecule and a potent biomarker for a range of metabolic disorders, including obesity, type 2 diabetes (T2D), and non-alcoholic fatty liver disease (NAFLD).[1][2] Dysregulation of succinate metabolism, leading to its accumulation in various tissues and circulation, is increasingly recognized as a central node in the pathophysiology of these conditions.[1][2] This technical guide provides a comprehensive overview of the role of this compound as a biomarker, detailing its underlying biochemical pathways, providing quantitative data on its altered levels in disease states, and offering detailed experimental protocols for its measurement. Furthermore, this guide presents visual representations of key signaling pathways and experimental workflows to facilitate a deeper understanding of succinate's multifaceted role in metabolic disease.
Introduction: The Dual Role of this compound
This compound, or succinate in its deprotonated form, is a dicarboxylic acid that plays a fundamental role in cellular energy production as a central component of the TCA cycle within the mitochondria.[3] However, recent research has unveiled a paradigm shift in our understanding of succinate, revealing its function as an extracellular signaling molecule, or "metabokine."[3][4][5] Succinate can be released from cells and activate its cognate G-protein coupled receptor, SUCNR1 (also known as GPR91), initiating a cascade of downstream signaling events that influence cellular function and contribute to the inflammatory state associated with metabolic diseases.[4][6][7]
The accumulation of succinate in the extracellular space and cytoplasm is a hallmark of several metabolic disorders.[1][2] This elevation can result from various factors, including mitochondrial dysfunction, hypoxia, and alterations in the gut microbiota.[3][5] This guide will delve into the mechanisms by which succinate levels are dysregulated and how this contributes to the pathogenesis of metabolic diseases, making it a valuable biomarker for diagnosis, prognosis, and therapeutic intervention.
Quantitative Analysis of this compound in Metabolic Disorders
The concentration of this compound is significantly altered in various biological matrices in individuals with metabolic disorders compared to healthy controls. The following tables summarize key quantitative findings from published research.
Table 1: Circulating this compound Levels in Human Metabolic Disorders
| Condition | Matrix | Patient Group | This compound Concentration (µM) | Control Group | This compound Concentration (µM) | Fold Change | Reference |
| Obesity | Plasma | Obese | 101.72 ± 9.37 | Lean | 78.24 ± 4.4 | ~1.3 | [3] |
| Obesity | Serum | Obese | 43.93 ± 6.16 | Non-obese | 23.2 ± 1.57 | ~1.9 | [3] |
| Type 2 Diabetes | Plasma | T2DM | Increased (specific values not provided) | Lean | - | - | [3] |
| Metabolic Unhealth | Plasma | Metabolically Unhealthy Overweight/Obese | Higher (specific values not provided) | Metabolically Healthy Overweight/Obese | Lower (specific values not provided) | - | [1] |
Table 2: this compound Levels in Animal Models of Metabolic Disorders
| Animal Model | Tissue/Matrix | Condition | This compound Levels | Control | This compound Levels | Fold Change | Reference |
| High-Fat Diet Mice | Epididymal White Adipose Tissue | HFD-induced obesity | Significantly reduced | Low-Fat Diet | Higher | - | [8] |
| High-Fat Diet Mice | Liver | Western Diet-induced NAFLD | Significantly higher | Control Diet | Lower | - | [9] |
Key Signaling Pathways Involving this compound
SUCNR1 Signaling Pathway
Extracellular succinate activates its receptor, SUCNR1, which is expressed on various cell types, including adipocytes, hepatocytes, and immune cells.[10] Activation of SUCNR1 can trigger diverse downstream signaling cascades, primarily through G-protein coupling, leading to the modulation of cellular processes such as lipolysis, glucose homeostasis, and inflammation.[7][11]
Caption: SUCNR1 signaling cascade upon succinate binding.
HIF-1α Stabilization by Succinate
Intracellular accumulation of succinate can lead to the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α), even under normoxic conditions (a state known as "pseudohypoxia").[12] Succinate inhibits prolyl hydroxylases (PHDs), enzymes that target HIF-1α for degradation.[4][6] Stabilized HIF-1α translocates to the nucleus and promotes the transcription of genes involved in inflammation and metabolic reprogramming.[4][6][13]
Caption: Mechanism of HIF-1α stabilization by succinate.
Detailed Experimental Protocols
Accurate quantification of this compound in biological samples is paramount for its validation as a robust biomarker. This section provides detailed methodologies for commonly employed analytical techniques.
Quantification of this compound in Plasma/Serum by LC-MS/MS
This protocol is adapted from established methods for the sensitive and specific measurement of succinate.[14][15]
1. Materials and Reagents:
-
This compound standard
-
This compound-¹³C₄ (internal standard, IS)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Plasma/serum samples
-
Solid Phase Extraction (SPE) cartridges (e.g., Phenomenex Strata™-X-A)
-
Microcentrifuge tubes
-
LC-MS vials
2. Sample Preparation:
-
Thaw plasma/serum samples on ice.
-
To 100 µL of plasma/serum in a microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., 1 µg/mL of this compound-¹³C₄).
-
Add 400 µL of ice-cold ACN to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
For samples requiring further clean-up, perform SPE according to the manufacturer's instructions.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:ACN with 0.1% formic acid).
-
Transfer to an LC-MS vial for analysis.
3. LC-MS/MS Conditions:
-
LC System: Agilent 1290 Infinity II or equivalent
-
Column: Waters Atlantis Premier BEH C18 AX (2.1 x 100 mm, 1.7 µm) or equivalent
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in ACN
-
Gradient: A typical gradient starts with high aqueous phase, ramping up the organic phase to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: AB Sciex QTRAP 6500+ or equivalent triple quadrupole
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
MRM Transitions:
-
This compound: Q1 117.0 -> Q3 73.0
-
This compound-¹³C₄ (IS): Q1 121.0 -> Q3 76.0
-
4. Data Analysis:
-
Quantify this compound concentration by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve prepared in a surrogate matrix.
Caption: Experimental workflow for LC-MS/MS analysis of this compound.
Enzymatic Assay for this compound in Serum
This protocol is based on commercially available kits and established enzymatic methods.[16][17][18][19]
1. Principle: Succinate is converted through a series of enzymatic reactions that ultimately lead to the production of a colored or fluorescent product, which is proportional to the amount of succinate in the sample.
2. Materials and Reagents:
-
Succinate Assay Kit (e.g., from Sigma-Aldrich, Abcam, or Megazyme) containing:
-
Succinate Assay Buffer
-
Succinate Converter/Enzyme Mix
-
Succinate Developer/Probe
-
Succinate Standard
-
-
Serum samples
-
96-well microplate
-
Microplate reader
3. Sample Preparation:
-
Serum samples may require deproteinization. This can be achieved by using a 10 kDa molecular weight cut-off spin filter or by precipitation with perchloric acid followed by neutralization.
-
If samples have high background, prepare a sample blank for each by omitting the Succinate Converter/Enzyme Mix from the reaction.
4. Assay Procedure:
-
Standard Curve Preparation: Prepare a dilution series of the Succinate Standard in the Succinate Assay Buffer according to the kit manufacturer's instructions.
-
Reaction Mix Preparation: Prepare a master mix of the reaction components (Assay Buffer, Converter/Enzyme Mix, Developer/Probe) as per the kit protocol.
-
Plate Loading:
-
Add 50 µL of each standard and sample to separate wells of the 96-well plate.
-
For background controls, add 50 µL of the sample to corresponding wells.
-
-
Reaction Initiation:
-
Add 50 µL of the reaction master mix to the standard and sample wells.
-
Add 50 µL of the background control mix (without the enzyme) to the sample blank wells.
-
-
Incubation: Incubate the plate for 30-60 minutes at 37°C, protected from light.
-
Measurement: Measure the absorbance or fluorescence at the wavelength specified in the kit protocol using a microplate reader.
5. Data Analysis:
-
Subtract the background control reading from the sample readings.
-
Plot the standard curve of absorbance/fluorescence versus succinate concentration.
-
Determine the succinate concentration in the samples from the standard curve.
Conclusion and Future Perspectives
This compound has unequivocally transitioned from its classical role as a metabolic intermediate to a key signaling molecule implicated in the pathophysiology of metabolic disorders. The consistent observation of elevated succinate levels in obesity, T2D, and NAFLD underscores its potential as a valuable and clinically relevant biomarker. The detailed experimental protocols and pathway diagrams provided in this guide are intended to equip researchers and drug development professionals with the necessary tools to further investigate the role of succinate in metabolic diseases.
Future research should focus on longitudinal studies to establish the predictive value of succinate for disease progression and the development of high-throughput, cost-effective assays for its routine clinical measurement. Furthermore, targeting the succinate-SUCNR1 signaling axis presents a promising therapeutic avenue for the management of metabolic and inflammatory diseases. A deeper understanding of the intricate regulation of succinate metabolism and signaling will undoubtedly pave the way for novel diagnostic and therapeutic strategies to combat the growing epidemic of metabolic disorders.
References
- 1. Elevated plasma succinate levels are linked to higher cardiovascular disease risk factors in young adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Type 2 diabetes and succinate: unmasking an age-old molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elevated circulating levels of succinate in human obesity are linked to specific gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Elevated circulating levels of succinate in human obesity are linked to specific gut microbiota [diposit.ub.edu]
- 6. researchgate.net [researchgate.net]
- 7. Figure 3 from Insight into SUCNR1 (GPR91) structure and function. | Semantic Scholar [semanticscholar.org]
- 8. digitalcommons.wku.edu [digitalcommons.wku.edu]
- 9. mdpi.com [mdpi.com]
- 10. SUCNR1 - Wikipedia [en.wikipedia.org]
- 11. orbi.uliege.be [orbi.uliege.be]
- 12. Succinate is a danger signal that induces IL-1β via HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. Quantification of this compound levels, linked to succinate dehydrogenase (SDH) dysfunctions, by an automated and fully validated liquid chromatography tandem mass spectrometry method suitable for multi-matrix applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 17. food.r-biopharm.com [food.r-biopharm.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. abcam.cn [abcam.cn]
Unraveling the Genetic Underpinnings of Succinate Accumulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Succinate, a key intermediate in the tricarboxylic acid (TCA) cycle, has emerged as a critical signaling molecule, or "oncometabolite," with profound implications in cancer and inflammatory diseases. Aberrant accumulation of succinate, often driven by genetic mutations, can disrupt cellular metabolism and promote pathological conditions. This in-depth guide explores the genetic basis of succinate accumulation, detailing the molecular pathways involved, quantitative data from key studies, and comprehensive experimental protocols for its investigation.
Genetic Landscape of Succinate Accumulation
The primary genetic drivers of succinate accumulation are mutations in the genes encoding the subunits and assembly factors of the succinate dehydrogenase (SDH) complex, also known as mitochondrial complex II. SDH is a crucial enzyme that links the TCA cycle and the electron transport chain, catalyzing the oxidation of succinate to fumarate.[1][2]
Key Genes Implicated in Succinate Accumulation:
-
SDH Subunit Genes: Germline and somatic mutations in SDHA, SDHB, SDHC, and SDHD are well-established causes of succinate accumulation.[3][4][5][6] These mutations lead to a loss of SDH enzyme function, resulting in a metabolic bottleneck and the buildup of succinate.[1][6]
-
SDH Assembly Factor Genes: Mutations in SDHAF1 and SDHAF2 impair the proper assembly and function of the SDH complex, leading to a similar phenotype of succinate accumulation.
-
Fumarate Hydratase (FH): While not directly causing succinate accumulation, mutations in the FH gene, which encodes the enzyme that converts fumarate to malate, lead to a massive accumulation of fumarate. This can indirectly impact succinate levels and results in the "succination" of proteins, a post-translational modification that can serve as a biomarker for FH deficiency.[7][8][9][10][11]
These genetic alterations are associated with a range of hereditary cancer syndromes, most notably paraganglioma and pheochromocytoma (PGL/PCC), gastrointestinal stromal tumors (GIST), and renal cell carcinoma (RCC).[3][4][5][10][12][13][14]
Signaling Pathways Dysregulated by Succinate Accumulation
Elevated intracellular succinate levels disrupt critical cellular signaling pathways, primarily through the inhibition of α-ketoglutarate-dependent dioxygenases.
HIF-1α Stabilization: The "Pseudohypoxic" Phenotype
The most well-characterized consequence of succinate accumulation is the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α) .[12][14][15][16][17] Under normal oxygen conditions (normoxia), HIF-1α is hydroxylated by prolyl hydroxylases (PHDs), leading to its ubiquitination and subsequent degradation by the proteasome. Succinate competitively inhibits PHDs, preventing HIF-1α degradation even in the presence of oxygen.[14] This "pseudohypoxic" state leads to the transcriptional activation of HIF-1α target genes involved in angiogenesis, cell survival, and glycolysis, processes that contribute to tumor growth and progression.[14][15]
Epigenetic Reprogramming and Protein Succinylation
Succinate can also inhibit other α-ketoglutarate-dependent dioxygenases, including histone and DNA demethylases. This leads to widespread epigenetic changes, altering gene expression patterns that can contribute to tumorigenesis.
Furthermore, succinate accumulation is associated with a post-translational modification called protein succinylation , where a succinyl group is added to lysine residues.[15][16] This modification can alter the function of proteins involved in various cellular processes. The detection of succinylated proteins has emerged as a potential biomarker, particularly for FH-deficient tumors.[7]
Quantitative Analysis of Succinate Accumulation
The following tables summarize quantitative data on succinate levels in various biological samples with genetic alterations affecting SDH function.
Table 1: Succinate Levels in Human Samples
| Sample Type | Genetic Alteration | Succinate Concentration/Ratio | Reference |
| Serum | SDHB mutation (PGL/PCC patients) | Median: 14 µM | [13][16] |
| Serum | SDHB mutation (asymptomatic carriers) | > 7 µM | [13][16] |
| Serum | Sporadic PGL/PCC | Median: 8 µM | [13][16] |
| FFPE Tumor Tissue | SDH-deficient PGL | Succinate:Fumarate Ratio: 185.75 ± 57.24 | [12] |
| FFPE Tumor Tissue | SDH-sufficient PGL | Succinate:Fumarate Ratio: 40.02 ± 12.11 | [12] |
| FFPE Tumor Tissue | SDH-deficient GIST | Succinate:Fumarate Ratio: 73.25 ± 22.06 | [12] |
| FFPE Tumor Tissue | SDH-sufficient GIST | Succinate:Fumarate Ratio: 15.84 ± 2.65 | [12] |
| FFPE Tumor Tissue | SDH-deficient RCC | Succinate:Fumarate Ratio: 46.9 ± 2.234 | [12] |
| FFPE Tumor Tissue | SDH-sufficient RCC | Succinate:Fumarate Ratio: 19.30 ± 4.53 | [12] |
Table 2: Succinate Levels in a Preclinical Model
| Cell Line | Genetic Alteration | Relative Succinate Level | Reference |
| FTC133 (thyroid) | SDHD knockdown | ~2.5-fold increase | [18] |
| NthyOri 3.1 (thyroid) | SDHD knockdown | ~2-fold increase | [18] |
| imCC (mouse chromaffin) | Sdhb knockout | Significant increase | [8] |
Experimental Protocols for Investigating Succinate Accumulation
A comprehensive investigation into the genetic basis of succinate accumulation typically involves a multi-faceted approach, from genetic analysis to functional and metabolic assays.
Protocol for Succinate Quantification by LC-MS/MS
Objective: To accurately measure the concentration of succinate in biological samples.
Principle: Liquid chromatography (LC) separates metabolites based on their physicochemical properties, and tandem mass spectrometry (MS/MS) provides sensitive and specific detection and quantification.
Methodology:
-
Sample Preparation:
-
Tissues: Flash-freeze tissue in liquid nitrogen immediately after collection. Homogenize the frozen tissue (10-50 mg) in an ice-cold extraction buffer (e.g., 80% methanol).
-
Cells: Aspirate culture medium and wash cells with ice-cold PBS. Add ice-cold extraction buffer and scrape the cells.
-
Serum/Plasma: Precipitate proteins by adding a cold organic solvent (e.g., methanol or acetonitrile) in a 1:3 ratio.
-
Vortex all samples vigorously and incubate at -20°C for at least 30 minutes to allow for protein precipitation and metabolite extraction.
-
Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 10-15 minutes.
-
Collect the supernatant containing the metabolites. For targeted analysis, an internal standard (e.g., 13C-labeled succinate) should be added during the extraction step.
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a hydrophilic interaction liquid chromatography (HILIC) or a reverse-phase C18 column suitable for polar metabolites.
-
Mobile Phase: A typical gradient involves water and acetonitrile with a small amount of an additive like formic acid or ammonium hydroxide to improve ionization.
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for targeted quantification of succinate. The precursor ion for succinate is m/z 117.019, and a common product ion is m/z 73.029.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of succinate.
-
Quantify the succinate concentration in the samples by comparing their peak areas to the standard curve, normalized to the internal standard and the initial sample amount (e.g., protein concentration or cell number).
-
Protocol for SDH Enzyme Activity Assay
Objective: To measure the enzymatic activity of the SDH complex.
Principle: This colorimetric assay measures the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), which is coupled to the oxidation of succinate by SDH.[19][20]
Methodology:
-
Sample Preparation:
-
Isolate mitochondria from tissues or cells using differential centrifugation.
-
Alternatively, prepare total cell or tissue lysates in a suitable assay buffer.
-
-
Assay Procedure:
-
Prepare a reaction mixture containing a suitable buffer (e.g., potassium phosphate buffer, pH 7.2), the substrate (succinate), and an electron acceptor (e.g., DCPIP).
-
Add the sample (mitochondrial preparation or lysate) to the reaction mixture.
-
Monitor the decrease in absorbance of DCPIP at 600 nm over time using a spectrophotometer. The rate of decrease in absorbance is proportional to the SDH activity.
-
A parallel reaction without the substrate (succinate) should be run as a negative control to account for non-specific reduction of the electron acceptor.
-
-
Data Analysis:
-
Calculate the rate of change in absorbance per minute.
-
Use the molar extinction coefficient of DCPIP to convert the rate of absorbance change to the rate of succinate oxidation (nmol/min).
-
Normalize the activity to the total protein concentration of the sample (e.g., nmol/min/mg protein).
-
Protocol for HIF-1α Stabilization Assay by Western Blot
Objective: To detect the stabilization of HIF-1α protein in response to succinate accumulation or hypoxia.
Principle: Western blotting uses antibodies to detect specific proteins in a sample. Due to the rapid degradation of HIF-1α in the presence of oxygen, special care must be taken during sample preparation.[21][22][23][24]
Methodology:
-
Cell Culture and Treatment:
-
Culture cells under normoxic (21% O2) or hypoxic (1-2% O2) conditions for a specified time (e.g., 4-8 hours).
-
Alternatively, treat cells with a hypoxia-mimetic agent like cobalt chloride (CoCl2) or dimethyloxalylglycine (DMOG).
-
-
Sample Preparation (Critical Step):
-
Work quickly and on ice to minimize HIF-1α degradation.
-
Wash cells with ice-cold PBS.
-
Lyse cells directly in a pre-chilled lysis buffer containing protease and phosphatase inhibitors. For nuclear proteins like HIF-1α, a nuclear extraction protocol is recommended. The lysis buffer can be supplemented with a PHD inhibitor like CoCl2 to further stabilize HIF-1α during processing.[21]
-
-
Western Blotting:
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA).
-
Separate equal amounts of protein (30-50 µg) by SDS-PAGE on an 8% acrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for HIF-1α overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
A loading control, such as β-actin or lamin B1 (for nuclear extracts), should be probed on the same membrane to ensure equal protein loading.
-
Protocol for Detection of Protein Succinylation
Objective: To identify and quantify succinylated proteins.
Principle: This method involves the enrichment of succinylated peptides from a complex protein digest followed by identification and quantification using mass spectrometry.[5][15][25][26][27]
Methodology:
-
Protein Extraction and Digestion:
-
Extract total protein from cells or tissues.
-
Reduce and alkylate the proteins, followed by digestion with trypsin.
-
-
Enrichment of Succinylated Peptides:
-
Use immunoaffinity purification with an antibody that specifically recognizes succinyl-lysine residues to enrich for succinylated peptides.
-
-
LC-MS/MS Analysis:
-
Analyze the enriched peptide fraction by high-resolution LC-MS/MS.
-
The mass spectrometer will fragment the peptides, and the resulting fragmentation spectra can be used to identify the peptide sequence and the site of succinylation (a mass shift of +100.016 Da on lysine).
-
-
Data Analysis:
-
Use database search algorithms (e.g., MaxQuant, Proteome Discoverer) to identify the succinylated peptides and proteins from the mass spectrometry data.
-
Label-free or isotopic labeling methods can be used for quantitative comparison of protein succinylation between different samples.
-
Conclusion and Future Directions
The investigation into the genetic basis of succinate accumulation has unveiled a fascinating interplay between cellular metabolism, signaling, and disease. The identification of mutations in SDH genes as key drivers of this phenomenon has provided a clear genetic link to a range of pathologies, particularly cancer. The elucidation of the HIF-1α stabilization pathway has provided a mechanistic understanding of how this metabolic alteration promotes tumorigenesis.
For researchers and drug development professionals, a thorough understanding of these genetic and molecular mechanisms is paramount. The experimental protocols detailed in this guide provide a robust framework for investigating the role of succinate in various disease contexts. Future research will likely focus on:
-
Developing novel therapeutic strategies that target the consequences of succinate accumulation, such as inhibitors of the HIF pathway or agents that promote the clearance of succinate.
-
Identifying additional genetic and epigenetic factors that contribute to succinate dysregulation.
-
Exploring the full spectrum of protein succinylation and its functional consequences in health and disease.
-
Refining non-invasive methods for detecting succinate accumulation in vivo, such as magnetic resonance spectroscopy, for improved diagnosis and monitoring of SDH-deficient tumors.[28]
By continuing to unravel the complexities of succinate metabolism and its genetic underpinnings, the scientific community is poised to develop more effective diagnostic and therapeutic interventions for a range of devastating diseases.
References
- 1. Succinate and Succinic Acid Analysis Service - Creative Proteomics [metabolomics.creative-proteomics.com]
- 2. Succinate metabolism: a promising therapeutic target for inflammation, ischemia/reperfusion injury and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. neuromuscular.wustl.edu [neuromuscular.wustl.edu]
- 5. Detecting Succinylation sites from protein sequences using ensemble support vector machine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Succinate Dehydrogenase, Succinate, and Superoxides: A Genetic, Epigenetic, Metabolic, Environmental Explosive Crossroad - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aberrant succination of proteins in fumarate hydratase-deficient mice and HLRCC patients is a robust biomarker of mutation status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Loss of succinate dehydrogenase activity results in dependency on pyruvate carboxylation for cellular anabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Circulating succinate-modifying metabolites accurately classify and reflect the status of fumarate hydratase-deficient renal cell carcinoma [pubmed.ncbi.nlm.nih.gov]
- 11. JCI - Reporting on FH-deficient renal cell carcinoma using circulating succinylated metabolites [jci.org]
- 12. Utility of the succinate:fumarate ratio for assessing SDH dysfunction in different tumor types - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. On‐line untargeted metabolomics monitoring of an Escherichia coli succinate fermentation process - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protein Succinylation: Functions and Biological Implications - Creative Proteomics [creative-proteomics.com]
- 16. Succinate: A Serum Biomarker of SDHB-Mutated Paragangliomas and Pheochromocytomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Clinical implications of the oncometabolite succinate in SDHx‐mutation carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. content.abcam.com [content.abcam.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. Stabilization of hypoxia-inducible factor-1α in buffer containing cobalt chloride for Western blot analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. docs.abcam.com [docs.abcam.com]
- 23. resources.novusbio.com [resources.novusbio.com]
- 24. docs.abcam.com [docs.abcam.com]
- 25. Protein Succinylation: A Key Post-Translational Modification - MetwareBio [metwarebio.com]
- 26. researchgate.net [researchgate.net]
- 27. Succinylation Analysis Service - Creative Proteomics [creative-proteomics.com]
- 28. ascopubs.org [ascopubs.org]
Succinate: A Key Epigenetic Regulator and Its Impact on Gene Expression
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Succinate, a central metabolite in the tricarboxylic acid (TCA) cycle, has emerged as a critical signaling molecule that profoundly influences the epigenetic landscape and gene expression. Its accumulation, often a hallmark of metabolic dysregulation in cancer and inflammatory conditions, directly impacts cellular function by modulating DNA and histone methylation patterns. This technical guide provides a comprehensive overview of the mechanisms by which succinate exerts its epigenetic effects, details key experimental protocols for its study, and presents quantitative data on its impact. The guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to understand and target the intricate interplay between metabolism and epigenetics.
The Core Mechanism: Succinate as a Competitive Inhibitor of α-Ketoglutarate-Dependent Dioxygenases
The primary mechanism through which succinate influences the epigenome is through the competitive inhibition of a large family of enzymes known as α-ketoglutarate (α-KG)-dependent dioxygenases.[1][2][3] These enzymes utilize α-KG as a crucial co-substrate to catalyze a variety of oxidative reactions, including the demethylation of histones and DNA.
Succinate and α-KG share structural similarity, allowing succinate to bind to the active site of these dioxygenases, thereby preventing the binding of α-KG and inhibiting their catalytic activity.[1][2] This inhibition has profound consequences for epigenetic regulation.
Impact on Histone Demethylation
A major class of α-KG-dependent dioxygenases is the Jumonji C (JmjC) domain-containing histone demethylases (KDMs).[4][5] These enzymes are responsible for removing methyl groups from lysine residues on histone tails, a key process in regulating chromatin structure and gene expression. By inhibiting JmjC-domain containing histone demethylases, succinate accumulation leads to a state of histone hypermethylation.[4][6] This can result in the inappropriate silencing of tumor suppressor genes or the activation of oncogenic pathways.
Impact on DNA Demethylation
Another critical family of α-KG-dependent dioxygenases inhibited by succinate is the Ten-Eleven Translocation (TET) enzymes (TET1, TET2, TET3).[1][7][8] TET enzymes are responsible for initiating the process of active DNA demethylation by oxidizing 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC) and further oxidized derivatives.[7][8] Inhibition of TET enzymes by succinate leads to a decrease in global 5hmC levels and can contribute to a DNA hypermethylation phenotype, another epigenetic alteration linked to cancer development.[4][7][9]
Succinate Dehydrogenase (SDH) Mutations and Succinate Accumulation
A primary cause of pathological succinate accumulation is the genetic inactivation of the succinate dehydrogenase (SDH) enzyme complex.[10][11][12] SDH, also known as mitochondrial complex II, is a key enzyme in both the TCA cycle, where it oxidizes succinate to fumarate, and the electron transport chain.[11][13]
Mutations in the genes encoding the subunits of SDH (SDHA, SDHB, SDHC, SDHD) and its assembly factor (SDHAF2) are strongly associated with a variety of tumors, including paragangliomas, pheochromocytomas, and gastrointestinal stromal tumors (GISTs).[9][10][11][12] In these SDH-deficient tumors, the inability to convert succinate to fumarate leads to a massive accumulation of intracellular succinate, which then acts as an oncometabolite, driving tumorigenesis through epigenetic reprogramming.[11][12][14]
Downstream Consequences of Succinate-Mediated Epigenetic Dysregulation
The epigenetic alterations induced by succinate have far-reaching effects on gene expression and cellular function, contributing to cancer and other diseases.
Altered Gene Expression and Cancer
The hypermethylation of histone and DNA promoter regions resulting from succinate accumulation can lead to the silencing of tumor suppressor genes.[1] Conversely, changes in the methylation landscape can also lead to the aberrant activation of oncogenes. These epigenetic changes are a key driver of the initiation and progression of SDH-deficient cancers.[9][11]
Stabilization of Hypoxia-Inducible Factor 1α (HIF-1α)
Succinate also inhibits another class of α-KG-dependent dioxygenases, the prolyl hydroxylases (PHDs).[15] PHDs are responsible for marking the alpha subunit of the transcription factor Hypoxia-Inducible Factor 1 (HIF-1α) for proteasomal degradation under normoxic conditions. By inhibiting PHDs, succinate accumulation leads to the stabilization and activation of HIF-1α, even in the presence of normal oxygen levels, a phenomenon known as "pseudohypoxia".[15][16][17] Activated HIF-1α promotes the expression of genes involved in angiogenesis, glycolysis, and cell survival, all of which contribute to tumor growth and metastasis.[15][18]
Quantitative Data on Succinate's Epigenetic Impact
The following tables summarize key quantitative data from various studies on the effects of succinate.
Table 1: Inhibition of TET Enzymes by Succinate
| Enzyme | Succinate IC50 (µM) | Fumarate IC50 (µM) | Reference |
| TET1 | ~400-500 | ~400-500 | [4][8] |
| TET2 | ~400-500 | ~400-500 | [4][8] |
Table 2: Effect of Succinate Treatment on 5-hydroxymethylcytosine (5hmC) Levels
| Cell Type | Succinate Concentration (mM) | Treatment Duration | Change in 5hmC Levels | Reference |
| Human Bronchial Epithelial Cells | 10 | 3 or 5 days | ~50% reduction | [19] |
| Neuroblastoma SK-N-BE(2) cells | 1-10 (diethyl succinate) | 48 hours | Dose-dependent decrease | [8] |
Table 3: Succinate Levels in SDH-Mutated Tumors
| Tumor Type | SDH Mutation Status | Median Serum Succinate (µM) | Control Group Median (µM) | Reference |
| Paragangliomas/Pheochromocytomas | SDHB-mutated | 14 | 8 (sporadic) | [20] |
Experimental Protocols
Detailed methodologies are crucial for the accurate study of succinate's role in epigenetics. Below are outlines of key experimental protocols.
Whole-Genome Bisulfite Sequencing (WGBS) for DNA Methylation Analysis
WGBS is the gold standard for single-base resolution analysis of genome-wide DNA methylation.[7]
Protocol Outline:
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from cells or tissues of interest.
-
DNA Fragmentation: Shear the genomic DNA to a desired fragment size (e.g., 200-500 bp) using sonication or enzymatic methods.
-
End Repair, A-tailing, and Adapter Ligation: Prepare the fragmented DNA for ligation to methylated sequencing adapters. The use of methylated adapters is crucial to protect them from bisulfite conversion.
-
Bisulfite Conversion: Treat the adapter-ligated DNA with sodium bisulfite. This converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
-
PCR Amplification: Amplify the bisulfite-converted DNA to generate a sequencing library.
-
Sequencing: Perform high-throughput sequencing of the library.
-
Data Analysis: Align the sequencing reads to a reference genome and quantify the methylation status of each cytosine.
Chromatin Immunoprecipitation Sequencing (ChIP-Seq) for Histone Modification Analysis
ChIP-seq is used to identify the genome-wide localization of specific histone modifications.
Protocol Outline:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.
-
Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (e.g., 200-800 bp) by sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the histone modification of interest (e.g., H3K27me3).
-
Immune Complex Capture: Use protein A/G beads to capture the antibody-histone-DNA complexes.
-
Washing and Elution: Wash the beads to remove non-specifically bound chromatin and then elute the immunoprecipitated chromatin.
-
Reverse Cross-linking and DNA Purification: Reverse the formaldehyde cross-links and purify the DNA.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to a reference genome and identify regions of enrichment for the histone modification.
Measurement of Intracellular Succinate by Mass Spectrometry
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying intracellular metabolites like succinate.[21]
Protocol Outline:
-
Cell Culture and Quenching: Culture cells under the desired conditions. Rapidly quench metabolic activity by, for example, washing with ice-cold saline and adding a cold extraction solvent.
-
Metabolite Extraction: Extract metabolites using a solvent mixture (e.g., methanol/acetonitrile/water). Include an isotopically labeled internal standard (e.g., 13C4-succinate) for accurate quantification.
-
Sample Preparation: Centrifuge the extract to pellet cellular debris and collect the supernatant.
-
LC-MS/MS Analysis: Separate the metabolites using liquid chromatography and detect and quantify succinate and the internal standard using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Data Analysis: Calculate the concentration of succinate in the sample by comparing the peak area of endogenous succinate to that of the known amount of internal standard. Normalize the concentration to cell number or protein content.
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language, illustrate key pathways and relationships discussed in this guide.
Caption: Succinate accumulation, often due to SDH dysfunction, inhibits histone and DNA demethylases.
Caption: Succinate inhibits Prolyl Hydroxylases, leading to HIF-1α stabilization and target gene expression.
Caption: A simplified workflow for Whole-Genome Bisulfite Sequencing (WGBS).
Conclusion and Future Directions
Succinate's role as a critical link between cellular metabolism and epigenetic regulation is now firmly established. The accumulation of this oncometabolite, particularly in the context of SDH mutations, drives profound changes in histone and DNA methylation, ultimately leading to altered gene expression that promotes tumorigenesis and other pathological states. The experimental protocols and quantitative data presented in this guide provide a foundation for researchers to further investigate the intricate mechanisms of succinate signaling and its downstream consequences.
Future research in this area will likely focus on several key aspects. Developing more specific inhibitors of succinate's downstream effectors could offer novel therapeutic strategies for SDH-deficient cancers. Further elucidation of the complete spectrum of genes and pathways regulated by succinate-induced epigenetic changes will provide a more comprehensive understanding of its role in disease. Finally, exploring the interplay between succinate and other metabolic and signaling pathways will be crucial for developing a holistic view of how cellular metabolism governs the epigenome in health and disease. This knowledge will be instrumental for the development of innovative diagnostic and therapeutic approaches targeting the metabolic-epigenetic axis.
References
- 1. Whole-Genome Bisulfite Sequencing Protocol for the Analysis of Genome-Wide DNA Methylation and Hydroxymethylation Patterns at Single-Nucleotide Resolution | Springer Nature Experiments [experiments.springernature.com]
- 2. devtoolsdaily.com [devtoolsdaily.com]
- 3. researchgate.net [researchgate.net]
- 4. The TET enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MeSH Browser [meshb.nlm.nih.gov]
- 6. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Whole-Genome Bisulfite Sequencing Protocol for the Analysis of Genome-Wide DNA Methylation and Hydroxymethylation Patterns at Single-Nucleotide Resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fumarate and Succinate Regulate Expression of Hypoxia-inducible Genes via TET Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lfz100.ust.hk [lfz100.ust.hk]
- 10. ascopubs.org [ascopubs.org]
- 11. Fumarate and Succinate Regulate Expression of Hypoxia-inducible Genes via TET Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ChIP-seq Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. Jumonji histone demethylases are therapeutic targets in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Metabolic Effects of Succinate Dehydrogenase Loss in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Succinate is an inflammatory signal that induces IL-1β through HIF-1α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Succinate is a danger signal that induces IL-1β via HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 18. SDH defective cancers: molecular mechanisms and treatment strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Lack of Major Genome-Wide DNA Methylation Changes in Succinate-Treated Human Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Succinate: A Serum Biomarker of SDHB-Mutated Paragangliomas and Pheochromocytomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Quantification of succinic acid levels, linked to succinate dehydrogenase (SDH) dysfunctions, by an automated and fully validated liquid chromatography tandem mass spectrometry method suitable for multi-matrix applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Exploratory Studies on Succinic Acid in Plant Physiology: A Technical Guide
Executive Summary: Succinic acid, or succinate, is a key dicarboxylic acid with a dual role in plant physiology. As a central intermediate in the tricarboxylic acid (TCA) cycle, it is fundamental to cellular respiration and energy production.[1][2] Emerging research has also identified succinate as a critical signaling molecule that modulates gene expression and orchestrates responses to both biotic and abiotic stress.[1][3][4] Exogenous application of this compound has been shown to act as a biostimulant, promoting plant growth, enhancing stress tolerance, and improving soil health.[5][6][7] This technical guide provides an in-depth exploration of this compound's metabolic and signaling functions, presents quantitative data on its physiological effects, details key experimental protocols for its study, and visualizes the core pathways involved.
Introduction
This compound is a naturally occurring organic compound found in all plant and animal tissues.[8] Its primary and most well-understood function is its role as an intermediate metabolite in the TCA cycle, a crucial pathway for generating ATP, the main energy currency of the cell.[9][10] Beyond this metabolic function, succinate that exits the mitochondria can act as a signaling molecule, linking cellular metabolism to the regulation of physiological functions.[1][2] In agriculture, this compound is gaining attention as a plant growth regulator and biostimulant, capable of enhancing crop yields, improving stress resistance against drought, salinity, and temperature extremes, and increasing fertilizer utilization efficiency.[5][6] This document serves as a technical resource for researchers and professionals, consolidating current knowledge on the multifaceted roles of this compound in plant biology.
Core Metabolic Role of this compound
The Tricarboxylic Acid (TCA) Cycle
The TCA cycle (also known as the Krebs or citric acid cycle) is a series of enzyme-catalyzed chemical reactions that form a central hub of cellular metabolism.[11] It occurs in the mitochondrial matrix of eukaryotic cells.[11] Succinate is a key four-carbon intermediate in this cycle. It is formed from succinyl-CoA by the enzyme succinyl-CoA synthetase in a reaction that also produces a molecule of GTP or ATP.[12] Subsequently, succinate is oxidized to fumarate by the enzyme succinate dehydrogenase (SDH), which is unique as it is part of both the TCA cycle and the mitochondrial electron transport chain (Complex II).[2][13] This oxidation reaction transfers electrons to FAD, forming FADH₂, which then donates these electrons to the electron transport chain to generate further ATP.[10][14]
This compound as a Signaling Molecule
Under certain conditions, such as hypoxia or other metabolic stresses, succinate can accumulate in the mitochondria and be transported to the cytoplasm and extracellular space.[1][4] In these compartments, it functions as a signaling molecule, influencing various cellular processes.
Intracellular Signaling and Stress Response
Cytosolic succinate accumulation plays a key role in cellular adaptation to stress. One of the primary mechanisms is the inhibition of prolyl hydroxylase domain (PHD) enzymes.[4][15] PHDs normally target the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1α) for degradation. By inhibiting PHDs, succinate stabilizes HIF-1α, allowing it to accumulate and activate the transcription of stress-responsive genes.[4][16] This process, termed "pseudohypoxia," enables the plant to mount a defense response even under normal oxygen levels.[16] Furthermore, excessive succinate can lead to the generation of mitochondrial reactive oxygen species (ROS) through reverse electron transport (RET) at Complex I, which can also act as signaling molecules to further support HIF-1α stabilization.[4][15]
Interaction with Phytohormone Pathways
This compound also interacts with key phytohormone signaling pathways. Studies suggest it can modulate the synthesis or enhance the activity of auxin, a critical hormone for cell elongation and root development.[9] There is also a close connection between succinate metabolism and salicylic acid (SA) signaling.[17] Increased activity of succinate dehydrogenase (SDH) is linked to SA-dependent signaling during stress, leading to the production of hydrogen peroxide (H₂O₂), which acts as a secondary messenger to trigger transcriptional responses.[17]
Physiological Effects of Exogenous this compound Application
Applying this compound exogenously to plants, either through foliar spray or root irrigation, can have significant biostimulant effects.[5]
-
Plant Growth Promotion: It enhances respiratory metabolism and photosynthesis, promoting root development and improving the uptake of water and nutrients.[5]
-
Enhanced Stress Resistance: It induces the production of stress-related enzymes, improving tolerance to drought, salinity, and temperature stress.[5][6] It also helps reduce oxidative stress by mitigating reactive oxygen species.[5]
-
Improved Soil Health: this compound can serve as a carbon source for soil microorganisms, promoting their activity, which in turn improves soil structure and nutrient cycling.[3][5]
Quantitative Data Presentation
The following tables summarize quantitative findings from studies on the application of this compound.
Table 1: Effect of this compound on Lettuce (Lactuca sativa L.) Growth Parameters [18]
| Treatment Method | Wet Weight Increase vs. Control (%) | Dry Weight Increase vs. Control (%) | Total Leaf Area Increase vs. Control (%) |
|---|
| Seed Inoculation + Nutrient Solution Additive | 52.6 | 122.1 | 70.1 |
Data derived from studies on 'Robin' lettuce grown in a controlled climatic chamber.[18]
Table 2: Effect of this compound (10⁻³ M) on Wheat Seedlings [18]
| Parameter | Increase vs. Control (%) |
|---|---|
| Leaf Surface Area | 17 - 20 |
| Mass Fraction of Dry Matter | 33 |
| Photosynthetic Potential | 17 - 20 |
Table 3: Effect of this compound (0.4%) on Tobacco-Planting Soil Microbial Community [3][19][20]
| Microbial Phylum | Change in Relative Abundance |
|---|---|
| Bacteria | |
| Proteobacteria | Significantly Decreased |
| Chloroflexi | Significantly Increased |
| Gemmatimonadota | Increased (from 6.82% to 13.46%) |
| Fungi | |
| Ascomycota | Increased (from 22.86% to 68.30%) |
| Basidiomycota | Increased (from 3.65% to 9.97%) |
| Chytridiomycota | Decreased (from 17.45% to 0.45%) |
Key Experimental Protocols
Protocol for Exogenous Application of this compound
This protocol provides a general methodology for applying this compound to plants for growth promotion and stress studies.
1. Materials:
-
This compound (C₄H₆O₄), high purity
-
Distilled or deionized water
-
pH meter and adjustment solutions (e.g., 1M KOH)
-
Spray bottle (for foliar application)
-
Graduated cylinders and beakers
-
Plant growth medium (soil, hydroponics)
-
Experimental plants
2. Stock Solution Preparation:
-
Prepare a 1% (10,000 ppm) stock solution by dissolving 1 g of this compound in 100 mL of distilled water. Store in a cool, dark place.
3. Working Solution Preparation & Application:
-
Foliar Spraying:
-
Dilute the stock solution to a final concentration of 0.01% - 0.05% (100-500 ppm).[5]
-
Adjust pH to 5.5-6.5 to prevent leaf damage and improve uptake.
-
Spray plant foliage until runoff, ensuring even coverage of both adaxial and abaxial leaf surfaces. Avoid spraying under high-intensity light or high temperatures.[5]
-
Application frequency is typically every 7-10 days for 2-3 applications during key growth stages (e.g., seedling, flowering).[5]
-
-
Root Irrigation / Soil Drench:
-
Dilute the stock solution to a final concentration of 0.05% - 0.1% (500-1000 ppm).[5]
-
Apply the solution directly to the soil or hydroponic medium, ensuring the root zone is saturated.
-
The volume applied will depend on pot size and plant type.
-
4. Control Group:
-
Always maintain a control group of plants treated with a mock solution (water adjusted to the same pH as the treatment solution) to validate the effects of this compound.
Protocol for Quantification of Endogenous this compound
This protocol outlines a general workflow for extracting and measuring this compound from plant tissue using an enzymatic assay, a common and specific method.[8][21][22]
1. Plant Tissue Homogenization:
-
Harvest a known weight of fresh plant tissue (e.g., 100 mg) and immediately freeze it in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.
2. Extraction:
-
Transfer the powdered tissue to a microcentrifuge tube containing an appropriate extraction buffer (e.g., perchloric acid or a buffer provided in a commercial kit).
-
Vortex thoroughly and incubate on ice as per the chosen method's recommendations.
3. Clarification:
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g for 10 minutes at 4°C) to pellet cell debris.
-
Carefully collect the supernatant, which contains the metabolites.
-
If necessary, neutralize the extract (e.g., if using perchloric acid, neutralize with KOH).
4. Enzymatic Assay (Spectrophotometric):
-
This method is based on the reaction catalyzed by succinyl-CoA synthetase (SCS). The consumption of NADH is measured, which is stoichiometric to the amount of this compound.[8]
-
In a cuvette or 96-well plate, combine the sample extract with an assay buffer containing ATP, Coenzyme A (CoA), phosphoenolpyruvate (PEP), pyruvate kinase (PK), lactate dehydrogenase (LDH), and NADH.
-
Record the initial absorbance (A1) at 340 nm.
-
Initiate the reaction by adding the final enzyme, succinyl-CoA synthetase (SCS).[21]
-
Incubate for a specified time (e.g., 5-10 minutes) at a controlled temperature (e.g., 25-37°C) to allow the reaction to complete.[21]
-
Record the final absorbance (A2) at 340 nm.
-
The change in absorbance (ΔA = A1 - A2) is proportional to the this compound concentration. Calculate the concentration against a standard curve prepared with known amounts of this compound.
Conclusion and Future Perspectives
This compound is unequivocally a molecule of central importance in plant physiology, operating at the intersection of primary metabolism and complex signaling networks. Its fundamental role in the TCA cycle is complemented by its emerging identity as a stress signal that can prime plants for enhanced defense and resilience. The demonstrated efficacy of exogenous this compound as a biostimulant opens promising avenues for sustainable agriculture, potentially leading to reduced fertilizer use and enhanced crop performance under adverse environmental conditions.
Future research should focus on elucidating the specific receptors and transport mechanisms for succinate in plants, further mapping its crosstalk with other phytohormonal pathways, and optimizing application strategies for a wider range of crops and specific environmental stressors. A deeper understanding of its influence on the rhizosphere microbiome will also be critical to fully harnessing its potential to improve soil and plant health.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. This compound improves crop chemical components by regulating soil chemical properties, microbes and metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Cellular succinate metabolism and signaling in inflammation: implications for therapeutic intervention [frontiersin.org]
- 5. wellyoutech.com [wellyoutech.com]
- 6. diveevo.de [diveevo.de]
- 7. roquette.com [roquette.com]
- 8. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 9. talentchemicals.com [talentchemicals.com]
- 10. news-medical.net [news-medical.net]
- 11. Physiology, Krebs Cycle - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. eagri.org [eagri.org]
- 13. Citric acid cycle - Wikipedia [en.wikipedia.org]
- 14. Khan Academy [khanacademy.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. cabidigitallibrary.org [cabidigitallibrary.org]
- 19. Frontiers | this compound improves crop chemical components by regulating soil chemical properties, microbes and metabolites [frontiersin.org]
- 20. researchgate.net [researchgate.net]
- 21. m.youtube.com [m.youtube.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
Methodological & Application
Application Notes and Protocols for HPLC Quantification of Succinic Acid in Fermentation Broth
For Researchers, Scientists, and Drug Development Professionals
Introduction
Succinic acid, a key intermediate in the citric acid cycle, is a valuable platform chemical with wide applications in the food, pharmaceutical, and chemical industries.[1] Its production through microbial fermentation is a topic of significant research interest. Accurate and reliable quantification of this compound in complex fermentation broths is crucial for process optimization, quality control, and yield determination.[1][2] High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted technique for this purpose, offering high sensitivity, selectivity, and accuracy.[2]
This document provides detailed application notes and protocols for the quantification of this compound in fermentation broth using various HPLC methods. It includes a comparison of different chromatographic conditions, sample preparation procedures, and instrument parameters to guide researchers in selecting and implementing the most suitable method for their specific needs.
I. HPLC Methods for this compound Quantification
Several HPLC methods have been successfully employed for the analysis of this compound and other organic acids in fermentation broths. The choice of method often depends on the complexity of the sample matrix, the presence of interfering compounds, and the desired sensitivity. The most common approaches include Reversed-Phase (RP), Ion-Exclusion, and Mixed-Mode Chromatography.
Quantitative Data Summary
The following tables summarize the key quantitative parameters from various validated HPLC methods for this compound quantification, providing a clear comparison to aid in method selection.
Table 1: Reversed-Phase HPLC Methods
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Eclipse XDB-C8 (4.6 x 150 mm, 5 µm)[3] | Kromasil C18 (4.6 x 250 mm, 5 µm)[3] | PerkinElmer Brownlee Validated Aqueous C18 (4.6 x 250 mm, 5 µm)[4] |
| Mobile Phase | 0.005 mol/L Sulfuric Acid (pH 2.5)[3] | 0.2% (v/v) Phosphoric Acid in Acetonitrile/Water (3.5:96.5, v/v)[3] | Monobasic potassium phosphate and phosphoric acid (pH 2.4)[4] |
| Flow Rate | 1.0 mL/min[3] | 1.0 mL/min[3] | 1.2 mL/min[4] |
| Detection | UV at 210 nm[3] | UV at 214 nm[3] | UV[4] |
| Linear Range (this compound) | 0.084 - 500 µg/mL[3] | Not Specified | Not Specified |
| Limit of Detection (LOD) | 0.084 µg/mL[3] | Not Specified | Not Specified |
| Relative Standard Deviation (RSD) | 0.5% - 0.9%[3] | Not Specified | <0.2% (retention time), <0.6% (peak area) for organic acid mix[5] |
| Average Recovery | 99.9% - 101.0%[3] | Not Specified | Not Specified |
Table 2: Ion-Exclusion and Mixed-Mode HPLC Methods
| Parameter | Method 4 | Method 5 | Method 6 |
| Column | IC-Pak Ion-Exclusion (7.8 x 300 mm, 7 µm)[6] | Bio-Rad Aminex HPX-87H (ion exclusion)[3] | Heritage MA (reversed-phase anion-exchange) (4.6 x 150 mm, 3 µm)[7] |
| Mobile Phase | 0.001 N H2SO4[6] | 5 mmol/L H2SO4[3] | Acetonitrile/Water/Ammonium Phosphate (pH 2.2)[7] |
| Flow Rate | 0.6 mL/min[6] | 0.5 mL/min[3] | Not Specified |
| Detection | UV-DAD at 210 nm[6] | UV at 210 nm[3] | UV at 205 nm[7] |
| Column Temperature | 40°C[6] | 50°C[3] | Not Specified |
| Linear Range | 50 - 400 mg/L (for citric and oxalic acid)[6] | Not Specified | Not Specified |
| RSD (%) | 0.018% - 4.650%[6] | Not Specified | Not Specified |
II. Experimental Protocols
This section provides detailed methodologies for sample preparation and HPLC analysis.
A. Sample Preparation from Fermentation Broth
Proper sample preparation is critical to remove interferences such as proteins, pigments, and other cellular debris that can damage the HPLC column and affect the accuracy of quantification.[8]
Protocol 1: Simple Centrifugation and Filtration
This is the most straightforward method suitable for relatively clean fermentation broths.
-
Centrifugation: Centrifuge the fermentation broth sample to pellet cells and other solid debris.[6]
-
Filtration: Carefully collect the supernatant and filter it through a 0.2 µm or 0.45 µm syringe filter to remove any remaining particulate matter.[5][6] The filtrate is now ready for HPLC analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Cleaner Samples
For more complex broths containing numerous interfering compounds, SPE can provide a cleaner sample.[6] Anion exchange cartridges are commonly used to retain acidic compounds like this compound while allowing neutral and basic impurities to be washed away.[9]
-
Cartridge Conditioning: Condition an appropriate SPE cartridge (e.g., a strong base anion exchanger).[8]
-
Sample Loading: Adjust the pH of the filtered supernatant (from Protocol 1) if necessary and load it onto the conditioned cartridge.[6]
-
Washing: Wash the cartridge with deionized water to remove unretained impurities.[6]
-
Elution: Elute the bound organic acids, including this compound, using a suitable eluent, such as a dilute acid (e.g., 1 N HCl).[6][8]
-
Final Preparation: Dilute the eluate with the mobile phase to the desired concentration and filter through a 0.2 µm syringe filter before injection.[6]
B. HPLC Analysis Protocols
The following are detailed protocols for the HPLC methods summarized in the tables above.
Protocol A: Reversed-Phase HPLC (Based on Method 1)
-
Instrument: HPLC system equipped with a UV detector.
-
Column: Eclipse XDB-C8 (4.6 x 150 mm, 5 µm).[3]
-
Mobile Phase: 0.005 mol/L Sulfuric Acid (pH 2.5).[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: Ambient.
-
Detection: UV at 210 nm.[3]
-
Injection Volume: 10-20 µL.
-
Quantification: Prepare a series of standard solutions of this compound of known concentrations. Generate a calibration curve by plotting the peak area against the concentration. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Protocol B: Ion-Exclusion Chromatography (Based on Method 4)
-
Instrument: HPLC system with a UV-DAD detector.[6]
-
Column: IC-Pak Ion-Exclusion (7.8 x 300 mm, 7 µm).[6]
-
Mobile Phase: 0.001 N H2SO4.[6]
-
Flow Rate: 0.6 mL/min.[6]
-
Column Temperature: 40°C.[6]
-
Detection: UV-DAD at 210 nm.[6]
-
Injection Volume: 10 µL.[6]
-
Quantification: Follow the same quantification procedure as described in Protocol A.
III. Visualizations
The following diagrams illustrate the experimental workflow and logical relationships in the HPLC analysis of this compound.
References
- 1. This compound Analysis Service - Creative Proteomics [creative-proteomics.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pepolska.pl [pepolska.pl]
- 5. agilent.com [agilent.com]
- 6. Determination of citric and oxalic acid in fungi fermentation broth through HPLC-DAD and solid-phase extraction [redalyc.org]
- 7. helixchrom.com [helixchrom.com]
- 8. Purification of this compound Using Ion Exchange Resins: Principles, Procedures, and Troubleshooting [exchangeresins.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Succinate Analysis using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Succinate, a key intermediate in the tricarboxylic acid (TCA) cycle, has emerged as a critical signaling molecule in various physiological and pathological processes.[1] Beyond its metabolic role, succinate acts as an extracellular ligand for the G-protein coupled receptor SUCNR1 and as an intracellular regulator of hypoxic responses through the inhibition of prolyl hydroxylases, leading to the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α).[1][2] Given its involvement in inflammation, immunology, and cancer, accurate quantification of succinate in biological matrices is crucial for advancing research and drug development.[2]
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and reliable technique for the quantification of succinate. Its high sensitivity and selectivity make it well-suited for analyzing complex biological samples such as plasma, tissues, and cell culture media. However, due to the low volatility of succinic acid, a derivatization step is necessary to convert it into a more volatile and thermally stable compound suitable for GC-MS analysis.[3]
These application notes provide detailed protocols for the analysis of succinate using GC-MS, including sample preparation, derivatization, and instrument parameters. Additionally, typical quantitative data for succinate concentrations in various biological samples are presented, along with diagrams of key signaling pathways involving succinate.
Data Presentation: Quantitative Succinate Levels in Biological Matrices
The concentration of succinate can vary significantly depending on the biological matrix and the physiological or pathological state. The following table summarizes typical succinate concentrations reported in the literature.
| Biological Matrix | Species | Condition | Succinate Concentration | Reference(s) |
| Plasma/Serum | Human | Normal | 2–20 µM | [1][4] |
| Human | Obese | 43.93 ± 6.16 µM (serum) vs. 23.2 ± 1.57 µM in non-obese | [5] | |
| Human | Obese | 101.72 ± 9.37 µM (plasma) vs. 78.24 ± 4.4 µM in lean | [5] | |
| Human | Young Adults | 11.6–129.8 µM (plasma) | [6] | |
| Mouse | Normal (Chow Diet) | Significantly higher than High-Fat Diet | [7] | |
| Mouse | High-Fat Diet | Significantly lower than Chow Diet | [7] | |
| Tissues | Mouse | Liver (Normal) | Higher than High-Fat Diet | [7] |
| Mouse | Liver (High-Fat Diet) | Depressed levels | [7] | |
| Mouse | Brown Adipose Tissue (Cold-activated) | Substantial and selective accumulation | [8] | |
| Human | Hepatocellular Carcinoma | Lower than adjacent normal tissue | [9] | |
| Human | Bladder Cancer | Higher than adjacent normal tissue | [9] | |
| Cell Culture | Primary Neural Stem Cells | Basal | 0.36 ± 0.08 µM (intracellular) | |
| Primary Neural Stem Cells | After OGD/R | 3.28 ± 0.19 µM (intracellular) | ||
| Bacterial Culture Supernatant | Time-dependent | Decreased over 12 hours | [10] |
Experimental Protocols
Accurate quantification of succinate by GC-MS requires meticulous sample preparation and derivatization. Two common and effective derivatization methods are silylation and esterification.
Protocol 1: Silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
This is a widely used method that replaces the active hydrogens on the carboxylic acid groups of succinate with trimethylsilyl (TMS) groups, forming a volatile TMS-succinate derivative.
Materials:
-
Biological sample (plasma, tissue homogenate, cell culture supernatant)
-
Internal Standard (IS) solution (e.g., succinic-d4 acid)
-
Acetonitrile (ACN), HPLC grade
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (optional, as a catalyst)
-
Heating block or oven
-
Vortex mixer
-
Centrifuge
-
GC-MS vials with inserts
Procedure:
-
Sample Preparation:
-
Plasma/Serum: To 100 µL of plasma or serum, add a known amount of internal standard. Precipitate proteins by adding 400 µL of ice-cold acetonitrile. Vortex vigorously for 1 minute, then centrifuge at 14,000 rpm for 10 minutes at 4°C. Transfer the supernatant to a clean tube.
-
Tissues: Homogenize a known weight of tissue (e.g., 50 mg) in a suitable volume of ice-cold 80% methanol. Add the internal standard. Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a clean tube.
-
Cell Culture Supernatant: Centrifuge the cell culture medium to remove any cells or debris. To a known volume of the supernatant (e.g., 200 µL), add the internal standard.
-
-
Drying: Evaporate the supernatant to complete dryness under a gentle stream of nitrogen gas or using a vacuum concentrator. It is critical to ensure the sample is completely dry as silylating reagents are moisture-sensitive.
-
Derivatization:
-
To the dried residue, add 50 µL of BSTFA (with 1% TMCS).
-
Optionally, 60 µL of pyridine can be added as a catalyst.
-
Tightly cap the vial and vortex thoroughly for 1 minute.
-
Heat the mixture at 70°C for 3-4 hours. This has been identified as an optimal condition for the derivatization of this compound.[3]
-
-
GC-MS Analysis:
-
After cooling to room temperature, the sample is ready for injection.
-
A typical injection volume is 1 µL.
-
GC-MS Parameters (Example):
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Injector Temperature: 280°C
-
Injection Mode: Splitless
-
Oven Temperature Program: Initial temperature of 70°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Agilent 5977A or equivalent
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification. Monitor characteristic ions for TMS-succinate (e.g., m/z 247, 233, 147) and the internal standard.
Protocol 2: Esterification using Boron Trifluoride-Methanol (BF3-Methanol)
This method converts this compound to its more volatile dimethyl ester.
Materials:
-
Biological sample (prepared and dried as in Protocol 1)
-
Internal Standard (IS) solution
-
BF3-Methanol solution (typically 14% w/v)
-
Anhydrous methanol
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Heating block or water bath
-
GC-MS vials
Procedure:
-
Sample Preparation and Drying: Follow steps 1 and 2 from Protocol 1.
-
Derivatization:
-
To the dried sample, add a known volume of BF3-Methanol solution (e.g., 200 µL).
-
Tightly cap the vial and heat at 60°C for 30 minutes.
-
-
Extraction and Neutralization:
-
After cooling, add an equal volume of water and an organic extraction solvent (e.g., 500 µL of ethyl acetate).
-
Vortex thoroughly and allow the layers to separate.
-
Carefully transfer the upper organic layer to a new tube.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
GC-MS Analysis:
-
The resulting solution containing dimethyl succinate can be directly injected into the GC-MS system.
-
Use similar GC-MS parameters as in Protocol 1, adjusting the oven temperature program as needed for the elution of dimethyl succinate. Monitor characteristic ions for dimethyl succinate (e.g., m/z 115, 87, 59) and the internal standard.
-
Note: BF3 and its by-products can be harsh on GC columns and instrumentation. Ensure the system is well-maintained.
Mandatory Visualizations
Experimental Workflow
Caption: General experimental workflow for succinate analysis by GC-MS.
Intracellular Succinate Signaling Pathway
Caption: Intracellular succinate stabilizes HIF-1α by inhibiting prolyl hydroxylases.
Extracellular Succinate Signaling Pathway
Caption: Extracellular succinate activates SUCNR1, leading to downstream signaling cascades.
References
- 1. Multiple faces of succinate beyond metabolism in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Succinate metabolism: a promising therapeutic target for inflammation, ischemia/reperfusion injury and cancer [frontiersin.org]
- 3. Bio-based this compound sample preparation and derivatization procedure optimisation for gas chromatography-mass spectrometry analysis | ScienceRise: Pharmaceutical Science [journals.uran.ua]
- 4. mdpi.com [mdpi.com]
- 5. Elevated circulating levels of succinate in human obesity are linked to specific gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Elevated plasma succinate levels are linked to higher cardiovascular disease risk factors in young adults - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic profiling by gas chromatography-mass spectrometry of energy metabolism in high-fat diet-fed obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Accumulation of succinate controls activation of adipose tissue thermogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. shimadzu.com [shimadzu.com]
Application Note and Protocol for Enzymatic Assay of Succinic Acid Concentration
This document provides a detailed protocol for the quantitative determination of succinic acid in various biological samples using an enzymatic assay. The method is based on a coupled enzyme reaction that results in a colorimetric or fluorometric signal directly proportional to the this compound concentration.
Introduction
This compound is a key intermediate in the citric acid cycle (TCA cycle) and plays a crucial role in cellular metabolism and energy production.[1] Its concentration can be an important indicator of metabolic status and has implications in various fields, including biomedical research, drug development, and food and beverage quality control.[1][2] This enzymatic assay provides a sensitive and specific method for the quantification of this compound.
Principle of the Assay
The assay is based on a coupled enzymatic reaction. In the presence of succinyl-CoA synthetase (SCS), succinate reacts with ATP and Coenzyme A (CoA) to form succinyl-CoA.[2][3][4] The succinyl-CoA is then utilized in a series of reactions that lead to the generation of a detectable product. A common approach involves the conversion of succinate to pyruvate, which then reacts with a specific dye to produce a colored or fluorescent product.[1] The intensity of the color (measured by absorbance) or fluorescence is directly proportional to the this compound concentration in the sample.[1]
Alternatively, the activity of succinate dehydrogenase (SDH) can be measured. SDH catalyzes the oxidation of succinate to fumarate, and the electrons transferred in this reaction can reduce a probe, leading to a change in color or fluorescence.[5][6][7]
Data Presentation
The following table summarizes the typical quantitative parameters for both colorimetric and fluorometric detection methods.
| Parameter | Colorimetric Assay | Fluorometric Assay |
| Linear Detection Range | 10 - 400 µM[1][8][9] | 2 - 40 µM[1][8][9] |
| Detection Limit | ~10 µM[8][9] | ~2 µM[8][9] |
| Wavelength/Filters | 450 nm, 570 nm, or 600 nm[3][5] | Excitation: 530 nm / Emission: 585 nm[1][8] |
| Sample Volume | 20 µL[8][9] | 20 µL[8][9] |
| Working Reagent Volume | 80 µL[9] | 80 µL[9] |
| Incubation Time | 30 minutes[8][9] | 30 minutes[8][9] |
| Incubation Temperature | Room Temperature or 37°C[4][8][9][10] | Room Temperature[8][9] |
| Plate Type | Clear, flat-bottom 96-well plate[11][12] | Black, clear-bottom 96-well plate |
Experimental Protocols
This section provides a detailed methodology for the enzymatic assay of this compound.
-
Assay Buffer: Prepare the assay buffer as provided in the kit or as per the specific protocol. Equilibrate to room temperature before use.
-
Succinate Standard: Prepare a stock solution of succinate (e.g., 100 mM).[13] From the stock solution, prepare a series of standards by serial dilution with the assay buffer to create a standard curve (e.g., 0, 2, 4, 6, 8, 10 nmole/well for colorimetric assay).[13] For the fluorometric assay, a lower concentration range will be required.
-
Enzyme Mix: Reconstitute the lyophilized enzyme mix with the provided buffer. Keep on ice during use.[11]
-
Developer/Probe: Reconstitute the developer or probe with the appropriate solvent (e.g., water or assay buffer). Protect from light.[13]
-
Working Reagent: Prepare a fresh working reagent for the number of assays to be performed by mixing the assay buffer, enzyme mix, and developer/probe according to the kit instructions.[9]
-
Liquid Samples (e.g., beverages, urine): Centrifuge to remove any particulate matter. Samples may need to be diluted to fall within the linear range of the assay.
-
Solid Samples (e.g., tissues, food): Homogenize the sample in ice-cold PBS or assay buffer. Centrifuge the homogenate at high speed (e.g., 14,000 g for 10 minutes) to remove insoluble material. Collect the supernatant for the assay.
-
Cell Samples: Lyse the cells using a suitable lysis buffer or by homogenization or sonication. Centrifuge to pellet cellular debris and collect the supernatant.
-
Deproteinization (if necessary): For samples with high protein content, deproteinization using a 10 kDa spin filter may be necessary to prevent enzyme inhibition.
-
Standard Curve: Add 50 µL of each succinate standard to separate wells of the 96-well plate.[13]
-
Samples: Add 50 µL of the prepared samples to other wells. For each sample, it is recommended to prepare a parallel well for a background control.
-
Reaction Mix:
-
Incubation: Mix the contents of the wells by gentle tapping or shaking. Incubate the plate for 30 minutes at the recommended temperature (room temperature or 37°C), protected from light.[10]
-
Measurement:
-
Background Subtraction: Subtract the absorbance/fluorescence reading of the 0 µM succinate standard (blank) from all standard and sample readings. If a sample background control was used, subtract its reading from the corresponding sample reading.[10]
-
Standard Curve: Plot the background-subtracted absorbance/fluorescence values for the standards against the succinate concentration to generate a standard curve.
-
Succinate Concentration: Determine the this compound concentration in the samples from the standard curve.[10] Remember to account for any dilution factors used during sample preparation.
Mandatory Visualizations
Caption: Enzymatic reaction pathway for this compound detection.
Caption: General workflow for the enzymatic assay of this compound.
References
- 1. Succinate Assay Kit sufficient for 100 colorimetric or fluorometric tests [sigmaaldrich.com]
- 2. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 3. abcam.co.jp [abcam.co.jp]
- 4. m.youtube.com [m.youtube.com]
- 5. Succinate Dehydrogenase Activity Assay Kit (Colorimetric) (ab228560) | Abcam [abcam.com]
- 6. Succinate Dehydrogenase (SDH) Activity Assay Kit - Elabscience® [elabscience.com]
- 7. neuromuscular.wustl.edu [neuromuscular.wustl.edu]
- 8. AffiASSAY® Succinate Assay Kit | AFFIGEN [affiassay.com]
- 9. assaygenie.com [assaygenie.com]
- 10. abcam.cn [abcam.cn]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Succinyl-CoA Synthetase Activity Colorimetric Assay Kit - Creative BioMart [creativebiomart.net]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols: Succinic Acid in Biodegradable Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of succinic acid in the synthesis of biodegradable polymers, with a focus on poly(butylene succinate) (PBS) and its copolymers. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to guide researchers in this field.
Introduction
This compound, a dicarboxylic acid, is a key bio-based building block for the synthesis of biodegradable polyesters.[1] These polymers, such as poly(butylene succinate) (PBS), are gaining significant attention as sustainable alternatives to conventional plastics due to their excellent biodegradability, processability, and mechanical properties.[2][3] PBS is synthesized from this compound and 1,4-butanediol (BDO), both of which can be derived from renewable resources.[2][4] The versatility of this compound allows for the creation of a wide range of copolymers with tailored properties by incorporating other diacids or diols, making them suitable for diverse applications in packaging, agriculture, and medicine.[2][5]
Key Applications of this compound-Based Biodegradable Polymers
-
Packaging: Due to their mechanical properties comparable to polypropylene and good processability, this compound-based polymers are used in films, bags, and food containers.[4][6]
-
Agriculture: These biodegradable polymers find use in mulching films and controlled-release vehicles for pesticides and fertilizers, degrading into harmless substances in the soil.[7]
-
Biomedical Applications: Their biocompatibility and biodegradability make them suitable for drug delivery systems, tissue engineering scaffolds, and medical implants.[8][9] this compound itself is considered safe by the US Food and Drug Administration (FDA) and is used in various food and pharmaceutical applications.[1]
-
Textiles and Nonwovens: The polymers can be processed into fibers for biodegradable textiles and nonwoven fabrics.[2]
Experimental Protocols
The most common method for synthesizing high molecular weight PBS and its copolymers is a two-step melt polycondensation process.[3][10] This process involves an initial esterification step to form oligomers, followed by a polycondensation step under high vacuum to increase the molecular weight.[11]
Protocol 1: Synthesis of Poly(butylene succinate) (PBS)
This protocol describes the laboratory-scale synthesis of PBS via a two-step melt polycondensation reaction.
Materials:
-
This compound (SA)
-
1,4-Butanediol (BDO)
-
Catalyst: Tetrabutyl titanate (TBT)
-
Nitrogen (N₂) gas supply (high purity)
-
Reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet connected to a condenser and collection flask.
-
Vacuum pump
Procedure:
Step 1: Esterification
-
Charge the reaction vessel with this compound and a molar excess of 1,4-butanediol (typically a molar ratio of SA:BDO of 1:1.1 to 1:1.2).
-
Add the catalyst, tetrabutyl titanate (TBT), to the mixture at a concentration of approximately 100-300 ppm relative to the this compound.[11]
-
Purge the reactor with high-purity nitrogen gas to create an inert atmosphere.
-
Begin heating the mixture under a gentle nitrogen flow with continuous stirring.
-
Gradually increase the temperature to 180-200°C.
-
The esterification reaction will commence, producing water as a byproduct, which is continuously removed and collected through the distillation outlet.
-
Maintain this stage for 2-4 hours, or until the theoretical amount of water has been distilled off, indicating the formation of PBS oligomers.[11]
Step 2: Polycondensation
-
After the esterification is complete, gradually increase the temperature of the reaction mixture to 220-240°C.
-
Slowly apply a vacuum to the system, gradually reducing the pressure to below 1 Torr.[11]
-
The polycondensation reaction begins, where the hydroxyl-terminated oligomers react, eliminating excess 1,4-butanediol and increasing the polymer chain length.
-
This stage is maintained for 3-5 hours. The progress of the reaction can be monitored by the increase in the torque of the mechanical stirrer, which correlates with the increasing viscosity of the molten polymer.[11]
-
Once the desired viscosity (and thus molecular weight) is achieved, the reaction is stopped by removing the heat and breaking the vacuum with nitrogen gas.
-
The resulting molten PBS is then extruded from the reactor and can be pelletized for further processing and characterization.
Data Presentation
The properties of this compound-based polymers can be tailored by copolymerization. The following tables summarize key quantitative data for PBS and some of its copolymers.
Table 1: Thermal and Mechanical Properties of Poly(butylene succinate) (PBS)
| Property | Value | References |
| Melting Temperature (Tm) | 90 - 120 °C | [2] |
| Glass Transition Temperature (Tg) | -45 to -10 °C | [2] |
| Density | 1.25 - 1.26 g/cm³ | [2][10] |
| Tensile Strength | Varies with processing | [8] |
| Elongation at Break | Up to 400% | [6] |
Table 2: Properties of this compound-Based Copolymers
| Copolymer | Comonomer | Tm (°C) | Tg (°C) | Key Feature | References |
| P(BS-co-BMS) | 2-methylthis compound | Decreases with increasing MSA | - | Tunable degradation rate | [7] |
| P(BS-co-DEGS) | Diethylene glycol | Decreases with increasing DEGS | - | Increased hydrophilicity | [12] |
| PBCS | Dimethyl carbonate | 60.4 - 104.2 | - | Enhanced thermal stability and barrier properties | [13] |
| PBS-based copolyesters | Bis(2-hydroxyethyl) terephthalate | Varies with BHET content | - | Improved ductility | [14][15] |
Table 3: Biodegradation Data for this compound-Based Polymers
| Polymer | Condition | Degradation Rate | References |
| PBS | Controlled composting | 90% degradation in 160 days | [16] |
| PBS Powder | Controlled composting (58 °C) | 56.2% degradation after 74 days | [16] |
| PBS/Wheat Bran Biocomposites | Soil burial | Mass loss of up to 68.3% after 70 days (with 50% bran) | [17] |
| P(BS-BMS) Copolymers | Enzymatic degradation (lipase) | Rate increases with higher MSA content | [7] |
Visualizations
The following diagrams illustrate the synthesis workflow and the relationships in the application of this compound for biodegradable polymer synthesis.
Caption: Workflow for the synthesis of Poly(butylene succinate) (PBS).
Caption: Applications of this compound-derived biodegradable polymers.
Caption: Strategy for tailoring polymer properties via copolymerization.
References
- 1. Natural bio-based monomers for biomedical applications: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Brief Review of Poly (Butylene Succinate) (PBS) and Its Main Copolymers: Synthesis, Blends, Composites, Biodegradability, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. publica-rest.fraunhofer.de [publica-rest.fraunhofer.de]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. iris.unive.it [iris.unive.it]
- 10. Polybutylene succinate - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Ductile Copolyesters Prepared Using this compound, 1,4-Butanediol, and Bis(2-hydroxyethyl) Terephthalate with Minimizing Generation of Tetrahydrofuran [mdpi.com]
- 15. Ductile Copolyesters Prepared Using this compound, 1,4-Butanediol, and Bis(2-hydroxyethyl) Terephthalate with Minimizing Generation of Tetrahydrofuran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Study on the Biodegradation of Poly(Butylene Succinate)/Wheat Bran Biocomposites - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Production of 1,4-Butanediol from Succinic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the primary methods for producing 1,4-butanediol (BDO), a valuable chemical intermediate, from succinic acid. This document details both chemical and biological conversion routes, offering structured data for comparison and detailed experimental protocols for practical application in a research and development setting.
Introduction
1,4-butanediol (BDO) is a key platform chemical used in the synthesis of polymers, solvents, and other fine chemicals, including biodegradable plastics like polybutylene succinate (PBS).[1] Traditionally, BDO production has relied on petrochemical feedstocks.[2] However, growing sustainability concerns have spurred the development of bio-based routes, primarily utilizing this compound derived from the fermentation of renewable resources.[3][4] This document outlines the two predominant pathways for converting this compound to BDO: catalytic hydrogenation and whole-cell biocatalysis.
Production Routes from this compound
This compound can be converted to 1,4-butanediol through two main strategies: chemical catalysis and biological conversion. The chemical route typically involves the hydrogenation of this compound or its esters at elevated temperatures and pressures using heterogeneous catalysts.[1] The biological route employs engineered microorganisms to perform the conversion under milder conditions.[5]
Caption: Overview of this compound to 1,4-Butanediol Production Pathways.
Data Presentation: Comparison of Production Methods
The following tables summarize quantitative data from various studies on the conversion of this compound to 1,4-butanediol, providing a comparative look at the efficacy of different catalysts and bioconversion strategies.
Table 1: Catalytic Hydrogenation of this compound and its Derivatives to 1,4-Butanediol
| Catalyst | Substrate | Temp. (°C) | Pressure (bar) | Conversion (%) | Yield of BDO (%) | Selectivity to BDO (%) | Key Byproducts | Reference |
| Cu₁Fe₁Al₀.₅ | Dimethyl Succinate | 190 | 45 | ~100 | 91.2 | >95 | γ-butyrolactone (GBL) | [6][7] |
| Pd-Re/ZrO₂ | This compound | 160 | 150 | ~100 | 85-95 | - | GBL, THF, Butanol, Butyric Acid | [8] |
| Ru-Sn/AC | This compound | - | - | 100 | 82 (molar) | - | Tetrahydrofuran (THF) | [9][10] |
| Ru₀.₃Co₀.₇ | This compound | 250 | 62 | - | 6.04 | - | - | [1] |
| Re-Ru/MC | This compound | 200 | 80 | 100 | ~80 | - | - |
AC: Activated Carbon, MC: Mesoporous Carbon
Table 2: Biological Production of 1,4-Butanediol from this compound
| Organism | System | Titer (mg/L) | Time (h) | Key Enzymes | Reference |
| Escherichia coli | Shake Flask | 201 | 48 | Carboxylic acid reductase (CAR), Ethanol dehydrogenase | [11][12] |
| Escherichia coli | 5 L Fermenter | 1555 | 48 | Carboxylic acid reductase (CAR), Ethanol dehydrogenase | [11][12] |
Experimental Protocols
Protocol 1: Two-Step Catalytic Conversion via Esterification and Hydrogenation
This protocol is based on the environmentally friendly route of producing BDO from bio-derived this compound through an intermediate esterification step.[6][7]
Step 1: Esterification of this compound to Dimethyl Succinate (DMS)
-
Reactor Setup: A batch reactor equipped with a magnetic stirrer and a reflux condenser is used.
-
Reactant Charging: Charge the reactor with this compound and methanol. A typical molar ratio of methanol to this compound is greater than 2:1 to drive the reaction towards the product.
-
Catalyst Addition: Add phosphotungstic acid as the catalyst.
-
Reaction Conditions: Heat the mixture to the reaction temperature and maintain under reflux. The reaction to yield DMS is typically carried out until completion, which can be monitored by techniques like Gas Chromatography (GC). A 100% yield of DMS has been reported.[6]
-
Product Separation: After the reaction, the excess methanol is removed by distillation. The catalyst can be separated for reuse.
Step 2: Hydrogenation of Dimethyl Succinate to 1,4-Butanediol
-
Catalyst Preparation: A Cu₁Fe₁Al₀.₅ catalyst is used for this step.
-
Reactor Setup: The hydrogenation is performed in a fixed-bed continuous flow reactor.
-
Reaction Conditions: The hydrogenation of DMS is carried out in a segmented temperature-controlled manner.[6] The reactor is pressurized with high-purity hydrogen (e.g., 4.5 MPa).[2]
-
Product Collection and Analysis: The product stream is cooled and collected. The composition is analyzed by GC to determine the yield of BDO and the presence of any byproducts like GBL. A BDO yield of 91.2% has been achieved with this method.[6][7]
Caption: Workflow for the Two-Step Catalytic Production of BDO.
Protocol 2: Direct High-Pressure Catalytic Hydrogenation of this compound
This protocol details the direct conversion of this compound to BDO using a bimetallic catalyst in a high-pressure batch reactor, as described in studies using a Pd-Re/ZrO₂ catalyst.[8]
-
Catalyst Preparation: Prepare a 2 wt% Pd–5 wt% Re/ZrO₂ catalyst by impregnating zirconia with solutions of palladium(II) acetate and ammonium perrhenate. After impregnation, evaporate the solvent, dry the solid overnight at 80°C, and then activate it under a hydrogen flow at 450°C.[8]
-
Reactor Charging: Load a high-pressure batch autoclave (e.g., Parr 4560) with an aqueous solution of this compound (e.g., 6 g of this compound in 114 g of water) and the prepared catalyst (e.g., 1 g).[8]
-
Reaction Setup: Seal the autoclave and purge it three times with an inert gas like argon to remove air.
-
Reaction Execution:
-
Heat the reactor to the desired temperature (e.g., 160°C).[8]
-
Pressurize the reactor with high-purity hydrogen to the target pressure (e.g., 150 bar).[8]
-
Begin stirring at a high rate (e.g., 900 rpm) to ensure good mixing.[8]
-
Maintain these conditions for the duration of the reaction (e.g., 48 hours).[8]
-
-
Product Recovery and Analysis:
-
After the reaction, cool the reactor down and carefully release the pressure.
-
Filter the resulting dispersion to remove the solid catalyst.
-
Evaporate the water from the filtrate using a rotary evaporator to recover the crude BDO.
-
Analyze the product composition using Gas Chromatography (GC) to determine the yield of BDO and identify byproducts such as GBL, THF, butanol, and butyric acid.[8]
-
Protocol 3: Whole-Cell Biocatalysis for BDO Production
This protocol outlines the general steps for producing BDO from this compound using engineered E. coli, based on reported bioprocesses.[11][12]
-
Strain Preparation: Use an E. coli strain engineered to express the necessary enzymes for the conversion of this compound to BDO. This typically involves a dual-pathway approach with a carboxylic acid reductase (CAR) and an alcohol dehydrogenase.[11][12]
-
Inoculum Preparation: Grow a starter culture of the engineered E. coli in a suitable medium (e.g., LB medium) with appropriate antibiotics to maintain the plasmids.
-
Fermentation/Bioconversion:
-
Shake Flask Scale: Inoculate a larger volume of production medium in shake flasks with the starter culture. The production medium should contain this compound as the precursor, as well as necessary nutrients and inducers for enzyme expression.
-
Fermenter Scale: For higher titers, perform the bioconversion in a controlled fermenter (e.g., 5 L). This allows for better control of pH, temperature, and dissolved oxygen.
-
-
Reaction Conditions:
-
Incubate at a suitable temperature (e.g., 30-37°C) with shaking for aeration.
-
The process may require cofactor regeneration systems (NADPH and ATP) to be engineered into the host strain for efficient conversion.[11]
-
-
Monitoring and Harvesting: Monitor the production of BDO over time (e.g., 48 hours) by taking samples and analyzing the supernatant using methods like HPLC.
-
Product Recovery: After the desired incubation period, separate the cells from the culture medium by centrifugation. The BDO can then be purified from the supernatant.
Caption: Enzymatic Pathway in Engineered E. coli for BDO Production.
Conclusion
The conversion of this compound to 1,4-butanediol represents a significant advancement in the sustainable production of bulk chemicals. Catalytic hydrogenation offers high yields and conversions, with various effective catalyst systems being developed.[6][8][9] The two-step esterification-hydrogenation process, in particular, shows excellent yield and stability.[6][7] On the other hand, whole-cell biocatalysis provides a pathway that operates under milder conditions, avoiding the need for high pressures and temperatures.[11] While titers are currently lower than what is achieved through chemical synthesis, ongoing research in metabolic and protein engineering continues to improve the efficiency of these biological systems.[5][11][12] The choice of method will depend on factors such as desired scale, available infrastructure, and cost considerations.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of bio-derived 1,4-butanediol by this compound esterification and hydrogenation over CuFeAl catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Breaking Down the Reactor: The Industrial Production Process of 1,4-Butanediol (BDO) [chemanalyst.com]
- 4. rikeshmathew.com [rikeshmathew.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of bio-derived 1,4-butanediol by this compound esterification and hydrogenation over CuFeAl catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis of bio-derived 1,4-butanediol by this compound esterification and hydrogenation over CuFeAl catalysts - 华东师范大学 [pure.ecnu.edu.cn]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Production of 1,4-Butanediol from this compound Using Escherichia Coli Whole-Cell Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Metabolic Engineering of Saccharomyces cerevisiae for Enhanced Succinic Acid Production: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the metabolic engineering of Saccharomyces cerevisiae to enhance the production of succinic acid, a valuable platform chemical. These guidelines are intended for researchers, scientists, and professionals in the field of drug development and biotechnology.
Introduction
Saccharomyces cerevisiae, a well-characterized and robust industrial microorganism, is an attractive host for the production of bio-based chemicals.[1] Its tolerance to acidic conditions makes it particularly suitable for the production of organic acids like this compound, as it can reduce the cost of downstream processing.[1] Native S. cerevisiae strains produce only small amounts of this compound. However, through targeted metabolic engineering, it is possible to significantly increase this compound titers, yields, and productivity.
This document outlines key metabolic engineering strategies, provides detailed experimental protocols for strain development and fermentation, and presents quantitative data from various engineered strains to guide researchers in this field.
Metabolic Engineering Strategies
The primary goal of metabolically engineering S. cerevisiae for this compound production is to redirect carbon flux from central carbon metabolism towards the synthesis and accumulation of this compound. This can be achieved through several strategies targeting different metabolic pathways. The main routes for this compound production in yeast are the oxidative tricarboxylic acid (TCA) cycle, the reductive TCA (rTCA) cycle, and the glyoxylate cycle.[2][3]
Blocking Competing Pathways and By-product Formation
A crucial step in enhancing this compound production is the elimination or reduction of competing by-products, primarily ethanol. This is typically achieved by deleting key genes in the ethanol fermentation pathway.
-
Alcohol Dehydrogenase (ADH) Gene Deletions: Deletion of multiple alcohol dehydrogenase genes (ADH1-5) has been shown to significantly reduce ethanol formation and redirect carbon flux towards other pathways, including this compound production.[4]
Enhancing the Oxidative TCA Cycle Pathway
Under aerobic conditions, this compound can be produced via the oxidative TCA cycle. A common strategy is to create a metabolic block downstream of succinate.
-
Succinate Dehydrogenase (SDH) Gene Deletions: Disrupting the SDH1 and SDH2 genes, which encode subunits of the succinate dehydrogenase complex, prevents the conversion of succinate to fumarate, leading to succinate accumulation.[5][6]
-
Isocitrate Dehydrogenase (IDH) Gene Deletions: Further blocking the TCA cycle by deleting isocitrate dehydrogenase genes (IDH1 and IDP1) can also channel intermediates towards the glyoxylate pathway, contributing to this compound formation.[7]
Activating the Reductive TCA (rTCA) Pathway
The rTCA pathway is a highly efficient route for this compound production as it involves the fixation of CO2.[3] This pathway is not naturally prominent in S. cerevisiae but can be engineered.
-
Overexpression of Key rTCA Cycle Enzymes: Enhancing the expression of enzymes such as pyruvate carboxylase (PYC2), malate dehydrogenase (MDH3), and fumarase can drive the conversion of pyruvate to succinate via the reductive route.[3]
-
Cytosolic Expression of Fumarate Reductase: Introducing a cytosolic NADH-dependent fumarate reductase, for instance from Trypanosoma brucei (FRDg), can efficiently convert fumarate to succinate in the cytosol.[8]
Enhancing this compound Export
Intracellular accumulation of this compound can be toxic and may inhibit its own biosynthesis. Therefore, facilitating its export is a critical strategy.
-
Overexpression of Dicarboxylic Acid Transporters: Expressing heterologous transporters, such as the malic acid transporter (mae1) from Schizosaccharomyces pombe or the dicarboxylic acid transporter (DCT-02) from Aspergillus niger, has been shown to improve the secretion of this compound into the fermentation medium.[4][5][9]
Quantitative Data Summary
The following tables summarize the performance of various engineered S. cerevisiae strains for this compound production under different conditions.
Table 1: this compound Production in Engineered S. cerevisiae Strains (Shake Flask Cultures)
| Strain | Relevant Genotype | Carbon Source | Titer (g/L) | Yield (g/g or mol/mol) | Productivity (g/L/h) | Reference |
| Quadruple Deletion | Δsdh1Δsdh2Δidh1Δidp1 | Glucose | 3.62 | 0.11 mol/mol glucose | Not Reported | [7] |
| SDH & ADH Deletion + Transporter | Δsdh1Δsdh2Δadh1-5 + mae1 | Glucose | Not Reported | 2.4% (C-mol/C-mol glucose) | Not Reported | [5] |
| Engineered for Glycerol Utilization | Engineered DHA pathway + "SA module" + AnDCT-02 | Glycerol | 10.7 | 0.22 g/g glycerol | Not Reported | [9] |
| Industrial Strain | Engineered for rTCA pathway | Glucose | Not Reported | 0.61 mol/mol glucose | Not Reported | [8] |
| Y. lipolytica (for comparison) | Engineered pSDH1 + AsPCK | Glucose | 7.8 | 0.105 g/g glucose | Not Reported | [10] |
Table 2: By-product Formation in Engineered S. cerevisiae Strains
| Strain | Relevant Genotype | This compound (g/L) | Ethanol (g/L) | Glycerol (g/L) | Reference |
| SDH & ADH Deletion | Δsdh1Δsdh2Δadh1-5 | Increased | Significantly Reduced | Increased | [4] |
| Engineered SCGFA | ΔGPD2ΔFPS1ΔADH2 | 0.0157 | 23.1 | Reduced | [11] |
Experimental Protocols
Protocol for Gene Knockout in S. cerevisiae using CRISPR/Cas9
This protocol provides a general workflow for gene deletion in S. cerevisiae S288C background using the CRISPR/Cas9 system.
Materials:
-
S. cerevisiae S288C strain
-
pCas9 plasmid (containing Cas9 gene and a selectable marker)
-
gRNA expression plasmid (containing the specific gRNA sequence and another selectable marker)
-
Donor DNA (homologous repair template with desired deletion)
-
YPD medium (1% yeast extract, 2% peptone, 2% glucose)
-
Selective medium (e.g., SD-Ura for pCas9, SD-Leu for gRNA plasmid)
-
Lithium Acetate/PEG transformation solution
-
PCR reagents for verification
Procedure:
-
Design gRNA: Design a 20-nucleotide guide RNA sequence targeting the gene of interest. Ensure it has a low probability of off-target effects.
-
Construct gRNA Plasmid: Clone the designed gRNA sequence into a suitable gRNA expression vector.
-
Design Donor DNA: Synthesize a donor DNA fragment of 80-120 bp containing flanking homologous regions to the target gene locus, effectively deleting the gene upon homologous recombination.
-
Yeast Transformation: a. Grow the S. cerevisiae S288C strain carrying the pCas9 plasmid in selective medium to mid-log phase. b. Prepare competent cells using the lithium acetate method. c. Co-transform the gRNA plasmid and the donor DNA into the competent cells. d. Plate the transformed cells on a selective medium lacking the appropriate nutrients to select for transformants carrying both plasmids.
-
Verification of Gene Knockout: a. Isolate genomic DNA from individual colonies. b. Perform PCR using primers flanking the target gene locus. The PCR product from a successful knockout will be smaller than the wild-type product. c. Confirm the deletion by Sanger sequencing of the PCR product.[12]
Protocol for Shake Flask Fermentation
This protocol describes a typical batch fermentation in shake flasks to evaluate this compound production.
Materials:
-
Engineered S. cerevisiae strain
-
Synthetic Defined (SD) medium: 6.7 g/L yeast nitrogen base without amino acids, 20 g/L glucose, and necessary amino acid supplements (e.g., 20 mg/L uracil, 30 mg/L lysine, 100 mg/L leucine).[5]
-
Shake flasks (e.g., 250 mL)
-
Incubator shaker
Procedure:
-
Inoculum Preparation: Inoculate a single colony of the engineered yeast strain into 5 mL of SD medium and grow overnight at 30°C with shaking at 200 rpm.
-
Fermentation: a. Inoculate 50 mL of fresh SD medium in a 250 mL shake flask with the overnight culture to an initial OD600 of ~0.1. b. Incubate at 30°C with shaking at 200 rpm for 48-72 hours.
-
Sampling: Aseptically withdraw samples at regular intervals (e.g., every 12 hours) for analysis of cell density (OD600) and metabolite concentrations.
-
Sample Preparation: Centrifuge the samples to separate the supernatant from the cell pellet. Store the supernatant at -20°C for metabolite analysis.
Protocol for this compound Quantification using HPLC
This protocol outlines the analysis of this compound in fermentation broth using High-Performance Liquid Chromatography (HPLC).
Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., Eclipse XDB-C8, 4.6 mm x 150 mm, 5 µm)[13]
-
Mobile phase: 0.005 M Sulfuric Acid (pH ~2.5)[13]
-
This compound standard solutions of known concentrations
-
Fermentation supernatant samples
Procedure:
-
Sample Preparation: Thaw the supernatant samples and filter them through a 0.22 µm syringe filter to remove any particulate matter.
-
HPLC Analysis: a. Set the column temperature to 50°C. b. Set the flow rate of the mobile phase to 1.0 mL/min.[13] c. Set the UV detector wavelength to 210 nm.[13] d. Inject a known volume (e.g., 10-20 µL) of the prepared sample and standards onto the column.
-
Data Analysis: a. Generate a standard curve by plotting the peak area of the this compound standards against their concentrations. b. Determine the concentration of this compound in the samples by comparing their peak areas to the standard curve.
Visualizations
Metabolic Pathways for this compound Production
Caption: Engineered metabolic pathways for this compound production in S. cerevisiae.
Experimental Workflow for Strain Development and Analysis
Caption: A typical experimental workflow for engineering and evaluating this compound producing yeast strains.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Engineering Saccharomyces cerevisiae for this compound Production From Glycerol and Carbon Dioxide [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Metabolic engineering of Saccharomyces cerevisiae to improve this compound production based on metabolic profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolic engineering of Saccharomyces cerevisiae for the biotechnological production of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Uncoupling growth and this compound production in an industrial Saccharomyces cerevisiae strain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Engineering Saccharomyces cerevisiae for this compound Production From Glycerol and Carbon Dioxide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Engineering Oleaginous Yeast as the Host for Fermentative this compound Production From Glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CRISPR-Cas9 Approach Constructed Engineered Saccharomyces cerevisiae with the Deletion of GPD2, FPS1, and ADH2 to Enhance the Production of Ethanol [mdpi.com]
- 12. Saccharomyces cerevisiae S288C Knockout Strains - Creative Biogene [microbiosci.creative-biogene.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Bio-based Succinic Acid Production via Fermentation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the production of bio-based succinic acid through microbial fermentation. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development and biotechnology fields who are engaged in the study and optimization of this compound production.
Introduction
This compound is a key platform chemical with wide-ranging applications in the food, pharmaceutical, and chemical industries, including the production of biodegradable polymers.[1][2][3][4] Traditionally derived from petrochemical processes, the biotechnological production of this compound from renewable feedstocks offers a more sustainable and environmentally friendly alternative.[3][5] This process primarily involves the fermentation of sugars by various microorganisms. This document outlines the key microorganisms, metabolic pathways, fermentation strategies, and downstream processing involved in bio-based this compound production.
Microorganisms for this compound Production
A variety of microorganisms, both naturally occurring and genetically engineered, are utilized for this compound production. The choice of microorganism is a critical factor influencing the overall process efficiency.
Key Microbial Platforms:
-
Natural Producers: Several wild-type bacteria are efficient producers of this compound. These include:
-
Actinobacillus succinogenes: Considered one of the most promising natural producers, capable of utilizing a broad range of carbon sources and producing high titers of this compound.[2][3][6][7][8]
-
Mannheimia succiniciproducens: Another efficient natural producer isolated from bovine rumen.[2][6]
-
Anaerobiospirillum succiniciproducens: One of the earliest studied natural producers of this compound.[2][6][7]
-
-
Engineered Microorganisms: Metabolic engineering has been employed to enhance this compound production in various host organisms. Common targets for genetic modification include redirecting carbon flow towards this compound pathways and eliminating competing byproduct formation.[9][10] Engineered strains include:
-
Escherichia coli: Extensively engineered to become a high-yield this compound producer.[2][5][6]
-
Corynebacterium glutamicum: A versatile industrial bacterium engineered for this compound production.[6][9]
-
Saccharomyces cerevisiae (Yeast): A robust industrial microorganism engineered for this compound production, often favored for its tolerance to low pH conditions.[6][9]
-
Yarrowia lipolytica: An oleaginous yeast species that has been engineered to produce this compound from various carbon sources, including glycerol.[9][11]
-
Metabolic Pathways for this compound Production
This compound is an intermediate of the tricarboxylic acid (TCA) cycle. Its production in microorganisms primarily occurs through several key metabolic routes.
Reductive Tricarboxylic Acid (rTCA) Cycle Pathway
This is the most common anaerobic pathway for this compound production. It involves the carboxylation of a C3 intermediate (phosphoenolpyruvate or pyruvate) to a C4 intermediate (oxaloacetate), which is then reduced to this compound.[9][12]
-
Key Steps:
-
Carboxylation: Phosphoenolpyruvate (PEP) is carboxylated to oxaloacetate (OAA) by phosphoenolpyruvate carboxykinase (PCK) or PEP carboxylase (PPC). Alternatively, pyruvate can be carboxylated to OAA by pyruvate carboxylase (PYC).[9]
-
Reduction to Malate: OAA is reduced to malate by malate dehydrogenase (MDH).[9]
-
Dehydration to Fumarate: Malate is dehydrated to fumarate by fumarase (FUM).[9]
-
Reduction to Succinate: Fumarate is reduced to succinate by fumarate reductase (FRD).[9]
-
Caption: Reductive TCA Cycle Pathway for this compound Production.
Glyoxylate Shunt Pathway
The glyoxylate shunt is an anabolic pathway that bypasses the CO2-producing steps of the TCA cycle. It can be engineered to operate under anaerobic conditions to produce succinate.[6][9]
-
Key Steps:
-
Isocitrate Cleavage: Isocitrate is cleaved into succinate and glyoxylate by isocitrate lyase (ICL).
-
Malate Synthesis: Glyoxylate and acetyl-CoA are converted to malate by malate synthase (MS).
-
Caption: Glyoxylate Shunt Pathway for this compound Production.
Oxidative Tricarboxylic Acid (oTCA) Cycle Pathway
Under specific engineered conditions, the oxidative branch of the TCA cycle can be utilized for succinate production. This typically requires genetic modifications to block the conversion of succinyl-CoA to subsequent TCA cycle intermediates.[9]
Fermentation Process Parameters and Protocols
The successful production of this compound relies on the careful control of fermentation parameters. The following sections provide typical ranges and a general protocol.
Key Fermentation Parameters
-
Carbon Source: Glucose is the most common carbon source, but other sugars like xylose, arabinose, and glycerol can also be used, depending on the microorganism.[7][8][13]
-
Nitrogen Source: Yeast extract and peptone are common nitrogen sources.[3][13][14]
-
pH: The optimal pH is typically maintained between 6.0 and 7.0.[13] Buffering agents like magnesium carbonate (MgCO3) or automated pH control with bases like NaOH or Na2CO3 are used.[13]
-
Temperature: The optimal temperature is generally around 37°C for most bacterial producers.[14][15]
-
CO2 Supply: A continuous supply of CO2 is crucial for the carboxylation step in the rTCA pathway. This can be provided by sparging with CO2 gas or by the addition of carbonates like MgCO3 or NaHCO3.[7][8][15][16]
-
Anaerobic Conditions: this compound production is most efficient under anaerobic or microaerobic conditions.
Experimental Protocol: Batch Fermentation of this compound using Actinobacillus succinogenes
This protocol provides a general guideline for batch fermentation. Optimization for specific strains and equipment is recommended.
1. Media Preparation:
-
Prepare the fermentation medium with the following components per liter of distilled water:
-
Glucose: 30 g
-
Yeast Extract: 10 g
-
Dipotassium hydrogen phosphate (K2HPO4): 1.37 g
-
Potassium dihydrogen phosphate (KH2PO4): 1.53 g
-
Sodium chloride (NaCl): 1.5 g
-
Calcium chloride (CaCl2): 0.38 g
-
Manganese chloride (MnCl2): 0.07 g
-
-
Separately sterilize a 30 g/L solution of Magnesium Carbonate (MgCO3) and the glucose solution at 115°C for 20 minutes to prevent caramelization. Aseptically add them to the cooled, sterilized medium.[13]
2. Inoculum Preparation:
-
Inoculate a single colony of A. succinogenes into a culture tube containing 10 mL of Tryptic Soy Broth (TSB).
-
Incubate aerobically at 37°C in a rotary shaker at 180 rpm for approximately 5-8 hours until the culture reaches the exponential growth phase (OD600 of ~1.0).[13]
3. Fermentation:
-
Inoculate the sterile fermentation medium with the seed culture to a final concentration of 5-10% (v/v).[13]
-
Set the fermentation temperature to 37°C.[14]
-
Maintain anaerobic conditions by sparging the medium with CO2 gas or by relying on the CO2 generated from the MgCO3.
-
Maintain the pH around 7.0. The MgCO3 will act as a buffer. If necessary, use automated addition of a base like 3M Na2CO3.[13]
-
Take samples aseptically at regular intervals to monitor cell density (OD600), substrate consumption, and the concentration of this compound and byproducts.
4. Analytical Methods:
-
Cell Density: Measure the optical density at 600 nm (OD600) using a spectrophotometer.
-
Substrate and Product Analysis: Use High-Performance Liquid Chromatography (HPLC) to quantify the concentrations of glucose, this compound, and major byproducts (e.g., acetic acid, formic acid, lactic acid).
-
HPLC System: An HPLC system equipped with a C18 or an ion-exchange column suitable for organic acid analysis.
-
Mobile Phase: A dilute solution of sulfuric acid (e.g., 5 mM H2SO4).[13]
-
Detection: A UV detector at 210 nm or a refractive index (RI) detector.[13]
-
Quantification: Generate standard curves for this compound and other organic acids for accurate concentration determination.[13]
-
Experimental Workflow
Caption: General Workflow for this compound Fermentation.
Quantitative Data on this compound Production
The following table summarizes representative data from various studies on this compound production, highlighting the performance of different microorganisms and fermentation strategies.
| Microorganism | Strain Type | Carbon Source | Fermentation Mode | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference |
| Actinobacillus succinogenes | Wild-type | Glucose & Xylose | Batch | 22.2 | 0.67 | 1.16 | [14] |
| Actinobacillus succinogenes | Wild-type | Glucose | Batch | 18.23 | - | - | [3] |
| Escherichia coli | Engineered | Glucose | Fed-batch | 32.01 | - | - | [9] |
| Corynebacterium glutamicum | Engineered | Glucose | Fed-batch | 152.2 | 1.1 | 1.11 | [9] |
| Yarrowia lipolytica | Engineered | Glycerol | Fed-batch | 111.9 | 0.79 | 1.79 | [13] |
| Basfia succiniciproducens | Wild-type | Crude Glycerol | Fed-batch | 86.9 | 0.9 | 0.55 | [13] |
| Issatchenkia orientalis | Engineered | Glucose & Glycerol | Fed-batch | 109.5 | 0.63 | 0.54 | [13] |
Note: Productivity values are often reported under specific conditions and may not be directly comparable across different studies.[13]
Downstream Processing
The recovery and purification of this compound from the fermentation broth is a critical and often costly step, accounting for a significant portion of the total production cost.[1][4] The downstream process typically involves several stages:
-
Cell Removal: The first step is the removal of microbial cells and other solid debris from the fermentation broth. This is commonly achieved through centrifugation and/or membrane filtration (e.g., ultrafiltration).[1]
-
Product Recovery and Purification: Several methods can be employed to recover and purify this compound from the clarified broth:
-
Precipitation: this compound can be precipitated by adding calcium hydroxide to form calcium succinate, which is then re-acidified with sulfuric acid to yield this compound and gypsum.
-
Direct Crystallization: Under low pH conditions, this compound can be directly crystallized from the fermentation broth.[17]
-
Liquid-Liquid Extraction: Using a suitable solvent to selectively extract this compound from the aqueous broth.
-
Chromatography: Ion-exchange or adsorption chromatography can be used for purification.
-
Membrane-based Separation: Techniques like electrodialysis can be used to separate this compound from the fermentation broth.[18]
-
The choice of downstream processing technology depends on factors such as the desired purity of the final product, the composition of the fermentation broth, and economic considerations. An integrated approach combining multiple techniques is often necessary to achieve high purity and recovery.[1][4]
Caption: Overview of Downstream Processing for this compound.
Troubleshooting and Optimization
-
Low this compound Titer:
-
Suboptimal pH: Ensure the pH is maintained within the optimal range for the chosen microorganism.[13]
-
Insufficient CO2: Verify adequate CO2 supply, as it is a co-substrate for the reaction.
-
Nutrient Limitation: Optimize the concentrations of carbon, nitrogen, and other essential nutrients in the medium.
-
-
Low this compound Yield:
-
Byproduct Formation: Analyze the fermentation broth for competing byproducts. Metabolic engineering strategies can be employed to knockout genes responsible for byproduct synthesis.
-
Redox Imbalance: Ensure a proper balance of reducing equivalents (NADH) required for the reductive pathway.
-
-
Inhibition:
-
Substrate Inhibition: High initial substrate concentrations can be inhibitory to some microorganisms. A fed-batch strategy may be beneficial.
-
Product Inhibition: High concentrations of this compound can inhibit cell growth and production. In situ product removal techniques can be explored.[17]
-
Inhibitory Compounds in Hydrolysates: If using lignocellulosic hydrolysates, detoxification may be necessary to remove inhibitors like furfural and acetic acid.[13]
-
Conclusion
The fermentative production of this compound presents a promising and sustainable alternative to conventional petrochemical methods. The selection of a suitable microbial host, optimization of fermentation conditions, and efficient downstream processing are all critical for achieving economically viable production. The protocols and data presented in this document provide a solid foundation for researchers and scientists to develop and refine their own processes for bio-based this compound production. Further research, particularly in metabolic engineering and process integration, will continue to enhance the efficiency and cost-effectiveness of this important bioprocess.
References
- 1. cetjournal.it [cetjournal.it]
- 2. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 3. Optimization of this compound fermentation with Actinobacillus succinogenes by response surface methodology (RSM) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Downstream processing of biotechnological produced this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ethanolproducer.com [ethanolproducer.com]
- 6. This compound fermentation - Wikipedia [en.wikipedia.org]
- 7. sciencemadness.org [sciencemadness.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Frontiers | Biosynthetic Pathway and Metabolic Engineering of this compound [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. Biological routes to itaconic and succinic acids [degruyterbrill.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Production of this compound by Metabolically Engineered Actinobacillus succinogenes from Lignocellulosic Hydrolysate Derived from Barley Straw - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Modeling the this compound Bioprocess: A Review [mdpi.com]
- 16. Optimization of bio-succinic fermentation process from crude glycerol by Actinobacillus succinogenes [eeer.org]
- 17. researchgate.net [researchgate.net]
- 18. Production of this compound through the fermentation of Actinobacillus succinogenes on the hydrolysate of Napier grass - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Downstream Processing and Purification of Succinic Acid from Fermentation Broth
For Researchers, Scientists, and Drug Development Professionals
Introduction
Succinic acid, a C4-dicarboxylic acid, is a key platform chemical with wide-ranging applications in the production of biodegradable polymers, pharmaceuticals, food additives, and solvents.[1][2][3] The biotechnological production of this compound through fermentation offers a sustainable alternative to petrochemical-based methods. However, the economic feasibility of bio-based this compound production is heavily reliant on efficient and cost-effective downstream processing to recover and purify the acid from complex fermentation broths.[4][5][6] These broths are complex mixtures containing the desired product along with microbial cells, residual nutrients, proteins, and other organic acid byproducts such as acetic, formic, and lactic acids.[1][7]
The downstream processing of this compound typically involves a multi-step approach encompassing clarification, separation, and purification, with the final goal of achieving high purity (often >99%) and recovery yield.[1] This document provides detailed application notes and protocols for the most common and effective methods employed in the downstream processing of this compound from fermentation broths.
Overall Downstream Processing Workflow
The recovery of this compound from fermentation broth is a multi-stage process. A generalized workflow is presented below, starting from the initial clarification of the broth to the final purification of this compound crystals. The specific combination of techniques can be adapted based on the fermentation process, the purity requirements, and economic considerations.
References
- 1. cetjournal.it [cetjournal.it]
- 2. Downstream processing of biotechnological produced this compound - ProQuest [proquest.com]
- 3. Recovery of this compound from fermentation broth - ProQuest [proquest.com]
- 4. Downstream processing of biotechnological produced this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Two-Stage Crystallization Combining Direct Succinimide Synthesis for the Recovery of this compound From Fermentation Broth [frontiersin.org]
- 7. Membrane Purification Techniques for Recovery of this compound Obtained from Fermentation Broth during Bioconversion of Lignocellulosic Biomass: Current Advances and Future Perspectives | MDPI [mdpi.com]
Application Notes and Protocols for the Immobilization of Actinobacillus succinogenes in Bioreactors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the immobilization of Actinobacillus succinogenes, a promising microorganism for the bio-based production of succinic acid. Immobilization techniques enhance cell density, productivity, and stability in bioreactors, making them a critical area of study for industrial applications. The following sections detail various immobilization methods, present comparative data on their performance, and provide step-by-step experimental protocols.
Introduction to Immobilization Techniques
Cell immobilization offers several advantages over suspension cultures for the production of this compound by A. succinogenes. These benefits include higher cell concentrations, increased productivity, enhanced operational stability, and simplified product recovery. The primary immobilization strategies for A. succinogenes fall into three main categories: adsorption, entrapment, and biofilm formation.
-
Adsorption: This technique relies on the natural tendency of microbial cells to adhere to surfaces. It is a relatively simple and cost-effective method. Various support materials, known as carriers, can be used to provide a large surface area for cell attachment.
-
Entrapment: In this method, cells are physically confined within a porous matrix, such as a polymer gel. Entrapment protects the cells from shear stress and can lead to very high cell densities.
-
Biofilm Formation: A. succinogenes has a natural propensity to form biofilms, which are communities of cells attached to a surface and encased in a self-produced matrix of extracellular polymeric substances (EPS). Biofilm-based reactors can achieve high volumetric productivity.[1]
Comparative Performance of Immobilization Techniques
The choice of immobilization technique can significantly impact the efficiency of this compound production. The following tables summarize quantitative data from various studies to facilitate comparison.
Table 1: this compound Production with Adsorption-Based Immobilization
| Carrier Material | Bioreactor Type | Substrate | This compound Titer (g/L) | Productivity (g/L·h) | Yield (g/g) | Reference |
| Clay Pebbles | Repeated Batch | Glycerol | 36.3 | Not Reported | Not Reported | [2][3] |
| Volcanic Glass | Repeated Batch | Glycerol | Not Reported | Not Reported | Not Reported | [2][3] |
| Silica Particles | Repeated Batch | Glycerol | Not Reported | Not Reported | Not Reported | [2][3] |
| Cellulose Acetate Nanofiber | Batch | Glucose | 27.3 ± 3.5 | Not Reported | 0.709 ± 0.058 | [4] |
| Viscose Microfiber | Fed-Batch | Glucose | 73.2 | 1.49 | 0.865 | [4] |
| Cotton Fiber | Fibrous Bed Bioreactor | Glucose & Xylose | Not Reported | Not Reported | Not Reported | [4] |
Table 2: this compound Production with Entrapment-Based Immobilization
| Entrapment Matrix | Bioreactor Type | Substrate | This compound Titer (g/L) | Productivity (g/L·h) | Yield (g/g) | Reference |
| Agar Beads | Repeated Batch | Glucose | 107 (total over 5 cycles) | 2.83 | Not Reported | [5] |
| Calcium Alginate Beads | Batch | Glucose | 69 ± 0.2 | 0.77 | 1.15 ± 0.02 | [6][7] |
| Calcium Alginate Beads | Continuous (Fluidized Bed) | Glucose | 31 | 35.6 | Not Reported | [7] |
| Calcium Alginate Beads | Batch | Cheese Whey | Not Reported | 1.09 | 0.749 | [8][9] |
| PVA Cryogel | Not Specified | Not Specified | Not Reported | Not Reported | Not Reported | [10][11][12] |
Table 3: this compound Production with Biofilm-Based Systems
| Bioreactor Configuration | Support Material | Operating Mode | This compound Titer (g/L) | Productivity (g/L·h) | Yield (g/g) | Reference |
| Packed-Bed Biofilm Reactor | Not Specified | Continuous | 43 | 22 | Not Reported | [13] |
| Shear-Controlled Fermenter | Not Applicable | Continuous | >7 | >10 | 0.63 - 0.74 | [1][14] |
| Bubble Column Reactor | Kaldnes K1 Packing | Batch/Continuous | Not Reported | Not Reported | Not Reported | [15][16] |
Experimental Protocols
This section provides detailed protocols for the key immobilization techniques discussed.
Protocol 1: Immobilization by Adsorption on Clay Pebbles
This protocol describes the immobilization of A. succinogenes by adsorption onto clay pebbles for repeated batch fermentation.
Materials:
-
Actinobacillus succinogenes seed culture
-
Fermentation medium (e.g., containing glycerol or glucose as a carbon source)
-
Clay pebbles (autoclaved)
-
Bioreactor (e.g., 1-L stirred tank)
-
Autoclave
-
Shaking incubator
Procedure:
-
Carrier Preparation: Wash the clay pebbles with deionized water and dry them. Sterilize the pebbles by autoclaving.
-
Inoculum Preparation: Prepare a seed culture of A. succinogenes by inoculating a single colony into a suitable broth and incubating until the desired cell density is reached.
-
Immobilization: Aseptically add the sterilized clay pebbles to the bioreactor containing the fermentation medium. Inoculate the bioreactor with the seed culture.
-
Adsorption Phase: Operate the bioreactor under conditions suitable for A. succinogenes growth (e.g., 37°C, controlled pH) for a specified period (e.g., 24-48 hours) to allow for cell attachment to the clay pebbles.
-
Fermentation: After the adsorption phase, the fermentation can be operated in a batch, fed-batch, or repeated-batch mode. For repeated-batch operation, at the end of each batch, decant the supernatant and replace it with fresh sterile medium.
Workflow for Adsorption Immobilization
References
- 1. This compound production with Actinobacillus succinogenes: rate and yield analysis of chemostat and biofilm cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Immobilization of Actinobacillus succinogenes by adhesion or entrapment for the production of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Immobilization of Actinobacillus Succinigenes in Alginate Beads for this compound Production | Chemical Engineering Transactions [cetjournal.it]
- 7. researchgate.net [researchgate.net]
- 8. open.metu.edu.tr [open.metu.edu.tr]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. d-nb.info [d-nb.info]
- 14. aidic.it [aidic.it]
- 15. Production of this compound by Actinobacillus succinogenes in attached-growth bioreactors and dynamic modelling of biofilm formation [agris.fao.org]
- 16. lup.lub.lu.se [lup.lub.lu.se]
Application Note: Quantitative Analysis of Succinate in Mammalian Tissue Samples by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Succinate, a key intermediate in the tricarboxylic acid (TCA) cycle, has emerged as a critical signaling molecule in various physiological and pathological processes. Dysregulation of succinate levels has been implicated in inflammation, ischemia-reperfusion injury, and cancer.[1] Consequently, the accurate and sensitive quantification of succinate in mammalian tissues is essential for advancing our understanding of its biological roles and for the development of novel therapeutic strategies. This application note provides a detailed and robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of succinate in mammalian tissue samples. The protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection, and includes performance data to ensure reliable and reproducible results. The use of a stable isotope-labeled internal standard is incorporated to correct for matrix effects and ensure analytical accuracy.[2]
Principle
This method employs a sensitive and selective LC-MS/MS approach for the direct quantification of succinate without the need for chemical derivatization.[2][3] Tissue samples are first homogenized and metabolites are extracted using a cold solvent mixture. Following protein precipitation and centrifugation, the supernatant is directly injected into the LC-MS/MS system. Chromatographic separation is achieved on a reversed-phase column. The identification and quantification of succinate are performed using a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).[2] A stable isotope-labeled succinate is used as an internal standard (IS) to ensure high accuracy and precision.[1][3]
Experimental Protocols
Materials and Reagents
-
Succinic acid standard (Sigma-Aldrich or equivalent)
-
This compound-d4 (or other suitable stable isotope-labeled succinate) as an internal standard (Cambridge Isotope Laboratories, Inc. or equivalent)
-
LC-MS grade water with 0.1% formic acid[2]
-
LC-MS grade acetonitrile with 0.1% formic acid[2]
-
LC-MS grade methanol[4]
-
80% Methanol in water, pre-chilled to -20°C[3]
-
Phosphate-buffered saline (PBS), ice-cold
-
2 mL homogenization tubes with ceramic beads[3]
-
Microcentrifuge tubes
-
Autosampler vials
Equipment
-
High-performance liquid chromatography (HPLC) or Ultra-high-performance liquid chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer
-
Homogenizer (e.g., bead beater)[3]
-
Centrifuge capable of reaching >15,000 x g and maintaining 4°C[2][3]
-
SpeedVac or nitrogen evaporator[3]
-
Analytical balance
-
Vortex mixer
Sample Preparation
-
Tissue Collection and Quenching: Immediately after excision, snap-freeze the mammalian tissue sample in liquid nitrogen to quench metabolic activity.[3] Store samples at -80°C until analysis.
-
Tissue Weighing: On dry ice, weigh 50-100 mg of the frozen tissue into a pre-cooled 2 mL homogenization tube containing ceramic beads.[3]
-
Metabolite Extraction:
-
Prepare an 80% methanol extraction solvent containing the internal standard (e.g., this compound-d4) at a known concentration.[3]
-
Add 400 µL of the cold extraction solvent to the homogenization tube containing the tissue.[3]
-
Homogenize the tissue using a bead beater. A typical procedure is three cycles of 20-30 seconds at 5,500 rpm, ensuring the samples are kept cold between cycles.[3]
-
-
Protein Precipitation and Clarification:
-
Drying and Reconstitution:
-
Evaporate the supernatant to dryness using a SpeedVac (without heat) or under a gentle stream of nitrogen.[3]
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).[3]
-
Vortex thoroughly and centrifuge at high speed for 5 minutes to pellet any insoluble debris.[3]
-
-
Final Sample Preparation: Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.[3]
LC-MS/MS Analysis
Liquid Chromatography Conditions
-
Column: Reversed-phase C18 column suitable for polar analytes (e.g., Phenomenex Synergi Polar-RP, 4 µm, 80 Å, 150 x 2.0 mm)[5]
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-2 min: 5% B
-
2-8 min: 5-95% B
-
8-10 min: 95% B
-
10-10.1 min: 95-5% B
-
10.1-13 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Negative[2]
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Succinate: m/z 117.0 → 73.0[5]
-
This compound-d4 (IS): m/z 121.0 → 75.0 (or appropriate for the IS used)
-
-
Collision Energy: Optimized for the specific instrument, typically around 10-15 eV.
-
Source Parameters: Optimized for the specific instrument (e.g., spray voltage, source temperature, gas flows).
Data Presentation
The performance of the method should be validated by assessing its linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. Representative quantitative data are summarized in the tables below.
Table 1: Calibration Curve and Sensitivity
| Analyte | Calibration Range (µM) | r² | LLOQ (µM) |
| Succinate | 0.02 - 135.5 | >0.998 | 0.02 |
Data synthesized from multiple sources demonstrating typical performance.[1][5]
Table 2: Precision and Accuracy
| QC Level | Concentration (µM) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low | 0.1 | < 7.8 | < 14.4 | 92 - 120 |
| Medium | 10 | < 7.8 | < 14.4 | 92 - 120 |
| High | 100 | < 7.8 | < 14.4 | 92 - 120 |
Data synthesized from multiple sources demonstrating typical performance.[1][5]
Visualizations
Experimental Workflow
Caption: Experimental workflow from tissue collection to data analysis.
Succinate Signaling Pathway
Caption: Key signaling pathways involving succinate.
Conclusion
This application note details a reliable and sensitive LC-MS/MS method for the quantification of succinate in mammalian tissue samples. The protocol is straightforward, employing a simple extraction procedure without the need for derivatization. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making this method suitable for a wide range of research applications where the accurate measurement of succinate is critical.
References
- 1. Quantification of this compound levels, linked to succinate dehydrogenase (SDH) dysfunctions, by an automated and fully validated liquid chromatography tandem mass spectrometry method suitable for multi-matrix applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Extraction Protocol for untargeted LC-MS/MS - Animal tissues [protocols.io]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Byproduct Formation in Succinic Acid Fermentation
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the formation of byproducts during succinic acid fermentation.
Troubleshooting Guides
This section addresses common issues encountered during this compound fermentation experiments, with a focus on identifying the causes of high byproduct levels and providing actionable solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| High Levels of Acetic Acid | Suboptimal fermentation conditions favoring mixed-acid fermentation. | Optimize pH (typically 6.0-7.0) and ensure adequate CO2 supply. Elevated CO2 levels can shift metabolism towards this compound production.[1] |
| Use of certain carbon sources. | Fermentation of xylose can lead to higher acetic acid production. Consider co-feeding with glycerol to mitigate this effect.[1][2] | |
| Metabolic pathway imbalance. | In engineered strains, ensure that pathways leading to acetate are sufficiently downregulated. This can be achieved by knocking out genes like pta (phosphate acetyltransferase) and ackA (acetate kinase).[3][4] | |
| High Levels of Lactic Acid | Redox imbalance (excess NADH). | Overexpress enzymes that consume NADH in the this compound pathway, such as malate dehydrogenase.[5] |
| Active lactate dehydrogenase (LDH) pathway. | Knock out the ldhA gene to prevent the conversion of pyruvate to lactate.[3][4] | |
| High Levels of Formic Acid | Active pyruvate formate-lyase (PFL) pathway. | Disrupt the pflB gene to eliminate formate biosynthesis.[3][6] |
| Low this compound Yield | Competing metabolic pathways are active. | Employ metabolic engineering strategies to block byproduct formation by knocking out genes responsible for their production (e.g., ldhA, pflB, pta, ackA).[3][7] |
| Suboptimal pH. | Maintain the pH of the fermentation broth within the optimal range for the specific microorganism (typically around 6.0-7.0) using buffering agents like magnesium carbonate or automated pH control.[1][8] | |
| Insufficient CO2 supply. | CO2 is a co-substrate for key enzymes in the this compound pathway. Ensure adequate CO2 by sparging with CO2 gas or using a carbonate source like MgCO3.[9][10] | |
| Presence of inhibitory compounds in hydrolysates. | If using lignocellulosic hydrolysates, detoxify the feedstock to remove inhibitors like furfural and acetate.[1] | |
| Cell Inhibition | High substrate or product concentration. | Implement a fed-batch or continuous fermentation strategy to maintain optimal substrate concentrations and remove inhibitory products. In-situ product removal techniques can also alleviate product inhibition.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in this compound fermentation?
A1: The most common byproducts depend on the microorganism used. In many bacteria like E. coli, Actinobacillus succinogenes, and Mannheimia succiniciproducens, the primary byproducts are acetic acid, formic acid, lactic acid, and ethanol.[3][11][12] For yeast such as Saccharomyces cerevisiae, ethanol and glycerol are significant byproducts.[13][14]
Q2: How does the choice of carbon source affect byproduct formation?
A2: The carbon source can significantly influence the metabolic flux and byproduct profile. For instance, using glycerol as a carbon source in Anaerobiospirillum succiniciproducens has been shown to dramatically reduce acetic acid formation compared to glucose.[15][16] Fermentation of xylose, a major component of lignocellulosic hydrolysates, can lead to higher production of acetic acid.[1][2]
Q3: What is the role of CO2 in reducing byproduct formation?
A3: CO2 is a crucial co-substrate for the carboxylation of phosphoenolpyruvate (PEP) or pyruvate, which is a key step in the reductive tricarboxylic acid (rTCA) cycle leading to this compound.[9][17] An adequate supply of CO2 promotes the metabolic flux towards this compound, thereby reducing the carbon flow to competing byproduct pathways.[18][19] Elevated CO2 levels can be supplied by sparging with CO2 gas or by adding carbonates like MgCO3 to the medium.[9]
Q4: Can metabolic engineering completely eliminate byproduct formation?
A4: Metabolic engineering can significantly reduce or nearly eliminate the formation of major byproducts. By knocking out genes in competing pathways (e.g., ldhA for lactic acid, pflB for formic acid, and pta-ackA for acetic acid), the carbon flux can be redirected towards this compound production.[3][4][7] However, this can sometimes lead to the accumulation of other minor byproducts or create redox imbalances that need to be addressed through further engineering.[5]
Q5: How does pH control influence the product spectrum?
A5: Maintaining an optimal pH is critical for both cell growth and directing metabolic pathways. The optimal pH for this compound production is typically between 6.0 and 7.0 for most bacteria.[1] Deviations from this range can affect the activity of key enzymes and may favor the production of other organic acids. For instance, in Actinobacillus succinogenes, a pH of 7.5 was found to be optimal for this compound production, while pH values of 6.5 or 8.0 resulted in a significant decrease.[8]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on this compound fermentation, highlighting the impact of different strategies on byproduct formation.
Table 1: Effect of Carbon Source on this compound and Byproduct Formation in Anaerobiospirillum succiniciproducens
| Carbon Source | This compound Yield (%) | This compound : Acetic Acid (g/g) | Reference |
| Glucose | - | ~4:1 | [16] |
| Glycerol (6.5 g/L) | 133 | 25.8:1 | [15][16] |
| Glycerol with intermittent yeast extract feeding | 160 | 31.7:1 | [15][16] |
Table 2: Byproduct Formation in Wild-Type and Engineered Mannheimia succiniciproducens
| Strain | Glucose (g/L) | This compound (g/L) | Acetic Acid (g/L) | Formic Acid (g/L) | Lactic Acid (g/L) | Reference |
| Wild-type | 22.5 | 10.5 | 4.96 | 4.10 | 3.47 | [3] |
| LPK7 (ΔldhA, ΔpflB, Δpta-ackA) | 20 | 13.4 | ~0 | ~0 | ~0 | [3] |
Table 3: Effect of CO2 Supply on this compound Production by Actinobacillus succinogenes
| CO2 Source | Dissolved CO2 (mM) | This compound (g/L) | Reference |
| 100% CO2 gas | - | 10.97 | [9] |
| 40 g/L MgCO3 | - | 61.92 | [9] |
| 40 g/L MgCO3 + 100% CO2 gas | 159.22 | 61.92 | [9] |
Experimental Protocols
Protocol 1: General this compound Fermentation
This protocol provides a general procedure for this compound fermentation using a microbial culture.
-
Media Preparation: Prepare the fermentation medium containing a carbon source (e.g., glucose, glycerol), nitrogen source (e.g., yeast extract, tryptone), salts (e.g., K2HPO4, KH2PO4, NaCl), and a buffering agent/CO2 source (e.g., MgCO3).[20] Sterilize the medium and carbon source separately.[20]
-
Inoculum Preparation: Prepare a seed culture by inoculating a small volume of appropriate medium (e.g., Tryptic Soy Broth) and incubating under optimal conditions (e.g., 37°C, 180 rpm) for a specified time (e.g., 5 hours).[20]
-
Fermentation: Inoculate the sterile fermentation medium with the seed culture (typically 5-10% v/v).[1] Maintain anaerobic conditions. If not using a carbonate source that generates CO2, sparge the medium with CO2.[1] Maintain the temperature (e.g., 37°C) and pH (e.g., 7.0) throughout the fermentation.[1] The pH can be controlled automatically with the addition of a base like Na2CO3 or buffered with MgCO3.[1]
-
Sampling and Analysis: Periodically take samples to measure cell density (OD600), substrate consumption, and the concentrations of this compound and byproducts.[1]
-
Sample Preparation for HPLC: Centrifuge the fermentation broth sample to remove cells.[1] The supernatant can be filtered and analyzed by HPLC.
Protocol 2: Analysis of this compound and Byproducts by HPLC
This protocol outlines a general method for quantifying this compound and major organic acid byproducts.
-
Sample Preparation: Centrifuge fermentation samples to pellet cells. Filter the supernatant through a 0.22 µm filter.
-
HPLC System: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a suitable column for organic acid analysis (e.g., Hi-Plex-H).[21]
-
Mobile Phase: An isocratic mobile phase of dilute sulfuric acid (e.g., 0.01 M H2SO4) is commonly used.[21]
-
Detection: Use a UV detector at a wavelength of 210 nm or a refractive index (RI) detector.[21]
-
Quantification: Prepare standard curves for this compound, acetic acid, lactic acid, and formic acid. Calculate the concentrations in the samples by comparing their peak areas to the standard curves.
Visualizations
Caption: Metabolic pathways for this compound and byproduct formation.
Caption: Troubleshooting workflow for high byproduct formation.
References
- 1. benchchem.com [benchchem.com]
- 2. Production of this compound through the fermentation of Actinobacillus succinogenes on the hydrolysate of Napier grass - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genome-Based Metabolic Engineering of Mannheimia succiniciproducens for this compound Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Biosynthetic Pathway and Metabolic Engineering of this compound [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. Improved Succinate Production by Metabolic Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Significance of CO2 donor on the production of this compound by Actinobacillus succinogenes ATCC 55618 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. repository.up.ac.za [repository.up.ac.za]
- 11. diva-portal.org [diva-portal.org]
- 12. Succinate production in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound – A run-through of the latest perspectives of production from renewable biomass - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [PDF] this compound production with reduced by-product formation in the fermentation of Anaerobiospirillum succiniciproducens using glycerol as a carbon source. | Semantic Scholar [semanticscholar.org]
- 16. This compound production with reduced by-product formation in the fermentation of Anaerobiospirillum succiniciproducens using glycerol as a carbon source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Substrate type and CO2 addition significantly influence this compound production of Basfia succiniciproducens - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Advances in this compound production: the enhancement of CO2 fixation for the carbon sequestration benefits [frontiersin.org]
- 19. mdpi.com [mdpi.com]
- 20. Optimization of this compound fermentation with Actinobacillus succinogenes by response surface methodology (RSM) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. cetjournal.it [cetjournal.it]
Technical Support Center: Optimizing Microbial Succinic Acid Production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for optimizing pH and temperature in microbial succinic acid production.
Frequently Asked Questions (FAQs)
Q1: What are the typical optimal pH and temperature ranges for this compound production?
A1: The optimal conditions are highly dependent on the specific microorganism being used. Generally, for the most commonly studied natural producers, the optimal temperature is around 37-39°C, and the optimal pH is in the neutral to slightly acidic range of 6.4-7.0.[1][2][3] Maintaining the pH within the optimal range for your specific microorganism is critical for efficient production.[3]
Q2: Why is pH control so critical in this compound fermentation?
A2: pH control is crucial for several reasons. It directly influences the metabolic activity and growth of the microorganism.[4] The activity of key enzymes in the this compound production pathway, such as phosphoenolpyruvate (PEP) carboxykinase, is pH-dependent, with optimal activity often observed around pH 6.5.[4][5] Furthermore, the pH affects the solubility and availability of CO2 (often supplied as carbonate or bicarbonate), which is a required substrate for the carboxylation step leading to succinate.[6][7]
Q3: What are the best neutralizing agents to use for pH control during fermentation?
A3: Several bases can be used, and the choice can impact this compound production. Magnesium carbonate (MgCO3) is often considered effective because it not only controls pH but also provides a source of CO2 and magnesium ions (Mg2+), which act as cofactors for key enzymes.[8][9] Other common agents include sodium hydroxide (NaOH), potassium hydroxide (KOH), calcium hydroxide (Ca(OH)2), and sodium carbonate (Na2CO3).[3][10][11][12] The choice may depend on the specific strain and downstream processing considerations. For instance, with an engineered E. coli strain, Ca(OH)2 was found to be superior to NaOH or KOH.[10]
Q4: How does temperature affect this compound production?
A4: Temperature is a critical parameter that affects enzyme kinetics and microbial growth rates. Operating outside the optimal temperature range for a specific strain can lead to reduced metabolic activity, slower growth, and consequently, lower this compound productivity and yield. For example, the optimal temperature for Actinobacillus succinogenes and Basfia succiniciproducens is typically 37°C, while for Mannheimia succiniciproducens it is around 39°C.[1][2][13]
Troubleshooting Guide
Problem 1: Low Final this compound Titer
| Possible Cause | Troubleshooting Step |
| Suboptimal pH | Verify that the pH of the fermentation broth is maintained within the optimal range for your specific microorganism (typically 6.4-7.0).[3] Use reliable buffering agents like MgCO3 or an automated pH control system.[3][8] |
| Inadequate CO2 Supply | Ensure a constant and sufficient supply of CO2, which is a crucial substrate. This can be achieved through direct CO2 sparging or by adding carbonates like MgCO3 or NaHCO3 to the medium.[3][7] |
| Substrate or Product Inhibition | High concentrations of the initial substrate (e.g., glucose) or the final product (this compound) can inhibit cell growth and metabolic activity.[3] Implement a fed-batch fermentation strategy to maintain substrate levels in a non-inhibitory range and consider in-situ product removal techniques to alleviate product inhibition.[3] |
| Nutrient Limitation | Ensure that the fermentation medium is not deficient in essential nutrients, such as nitrogen sources (e.g., yeast extract) or key minerals.[8] |
Problem 2: High Levels of Byproducts (e.g., Acetic, Formic, Lactic Acid)
| Possible Cause | Troubleshooting Step |
| Suboptimal Fermentation Conditions | Improper pH or insufficient CO2 supply can shift the metabolic flux towards mixed-acid fermentation. Optimize pH and enhance CO2 availability.[3] |
| Metabolic Pathway Imbalance | The formation of byproducts competes with this compound production for carbon and reducing equivalents (NADH).[3] For genetically tractable strains, consider metabolic engineering approaches, such as knocking out genes responsible for byproduct formation (e.g., ldhA for lactate, pflB for formate, and pta-ackA for acetate).[3][14][15] |
| Choice of Carbon Source | Certain carbon sources may inherently lead to higher byproduct formation. For example, fermenting xylose can sometimes increase acetic acid production.[3] Co-fermentation with a more reduced substrate like glycerol can help improve the NADH/NAD+ balance, favoring succinate production.[16][17] |
Problem 3: Low this compound Productivity (Slow Production Rate)
| Possible Cause | Troubleshooting Step |
| Slow Cell Growth | Optimize growth conditions, including temperature, pH, and nutrient composition of the medium.[3] Ensure proper agitation for adequate mixing without causing excessive shear stress. |
| Suboptimal Inoculum | Use a healthy and active inoculum at an appropriate size (e.g., 5-10% v/v) to minimize the lag phase.[8][12] |
| Process Operation Mode | Standard batch fermentation can be limited by substrate inhibition or nutrient depletion over time. Consider fed-batch or continuous fermentation strategies to maintain optimal conditions for a longer duration, thereby sustaining high productivity.[3] |
Data Presentation: Optimal Fermentation Parameters
Table 1: Optimal pH and Temperature for this compound Production in Various Microorganisms
| Microorganism | Optimal pH | Optimal Temperature (°C) | Reference(s) |
| Actinobacillus succinogenes | 6.7 - 6.8 | 37 | [1][11][18] |
| Mannheimia succiniciproducens | 6.5 | 39 | [15][19][20] |
| Basfia succiniciproducens | 6.5 - 6.8 | 37 | [21][22][23] |
| Escherichia coli (engineered) | 6.4 | Not Specified | [10] |
Experimental Protocols
Protocol: Batch Fermentation for pH and Temperature Optimization
This protocol describes a typical batch fermentation experiment to determine the optimal pH and temperature for this compound production using a microorganism like Actinobacillus succinogenes.
1. Media and Inoculum Preparation:
-
Preculture Medium (e.g., Tryptic Soy Broth - TSB): Prepare TSB medium containing (per liter): 17 g pancreatic digest of casein, 3 g soy peptone, 2.5 g glucose, 5 g NaCl, and 2.5 g K2HPO4.[24]
-
Inoculation: Inoculate a single colony from a plate into an anaerobic bottle containing the preculture medium. Incubate at 37°C with agitation (e.g., 120-180 rpm) for 12-16 hours.[12][24]
-
Fermentation Medium: Prepare the main fermentation medium. A representative medium could contain (per liter): 30-50 g glucose, 10 g yeast extract, 3 g KH2PO4, 1.5 g K2HPO4, 1 g NaCl, 0.3 g MgCl2, 0.3 g CaCl2, and a buffering agent like 30 g MgCO3.[8][18] Sterilize the medium by autoclaving.
2. Bioreactor Setup and Fermentation:
-
Setup: Aseptically transfer the sterile fermentation medium to a sanitized bioreactor (e.g., 3 L working volume).
-
Inoculation: Inoculate the bioreactor with the preculture to a final concentration of 5-10% (v/v).[8][12]
-
Parameter Control:
-
Temperature: Set the temperature controller to the desired setpoint (e.g., for a temperature optimization study, run parallel fermenters at 33°C, 35°C, 37°C, 39°C, and 41°C). Maintain the temperature throughout the fermentation.[25]
-
pH: For pH optimization, set the pH controller to the desired setpoint (e.g., 6.0, 6.4, 6.8, 7.2).[5] Control the pH by the automated addition of a sterile base (e.g., 6 N NaOH or 3 M Na2CO3).[12][26]
-
Agitation: Set the agitation speed (e.g., 150-200 rpm) to ensure homogeneity.[1][16]
-
Anaerobiosis & CO2 Supply: Sparge the medium with CO2 gas (e.g., at 0.1-0.25 vvm) to maintain anaerobic conditions and provide the necessary carbon for the succinate pathway.[6][15]
-
3. Sampling and Analysis:
-
Sampling: Aseptically withdraw samples (e.g., 5-10 mL) from the bioreactor at regular time intervals (e.g., every 4-12 hours).[1][16]
-
Cell Growth: Measure the optical density (OD) of the sample at 660 nm (OD660) to monitor cell growth.[12][24]
-
Metabolite Analysis:
-
Centrifuge the sample to pellet the cells.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Analyze the concentrations of glucose (substrate), this compound (product), and major byproducts (acetic, formic, lactic acids) using High-Performance Liquid Chromatography (HPLC).[12]
-
4. Data Interpretation:
-
For each experimental condition (specific pH or temperature), calculate the final this compound titer (g/L), the yield (g of this compound per g of glucose consumed), and the volumetric productivity (g/L/h).
-
Compare the results across all conditions to determine the optimal pH and temperature for maximizing this compound production.
Visualizations
Caption: Simplified metabolic pathway for this compound production.
Caption: Experimental workflow for optimizing fermentation parameters.
Caption: Troubleshooting flowchart for low this compound yield.
References
- 1. mdpi.com [mdpi.com]
- 2. High-level this compound production by overexpressing a magnesium transporter in Mannheimia succiniciproducens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Optimization of this compound fermentation with Actinobacillus succinogenes by response surface methodology (RSM) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jmb.or.kr [jmb.or.kr]
- 10. pH and base counterion affect succinate production in dual-phase Escherichia coli fermentations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound production with Actinobacillus succinogenes: rate and yield analysis of chemostat and biofilm cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Improved production of this compound from Basfia succiniciproducens growing on A. donax and process evaluation through material flow analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimization and scale-up of this compound production by Mannheimia succiniciproducens LPK7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. Production of this compound through the fermentation of Actinobacillus succinogenes on the hydrolysate of Napier grass - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Batch fermentation of this compound from cheese whey by Actinobacillus succinogenes under variant medium composition - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pnas.org [pnas.org]
- 20. This compound Production by Engineered Mannheimia succiniciproducens and Its Use in Chemoenzymatic Poly(Butylene Succinate) Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. Actinobacillus succinogenes ATCC 55618 Fermentation Medium Optimization for the Production of this compound by Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Production of this compound by Metabolically Engineered Actinobacillus succinogenes from Lignocellulosic Hydrolysate Derived from Barley Straw - PMC [pmc.ncbi.nlm.nih.gov]
challenges in scaling up succinic acid fermentation processes
Welcome to the Technical Support Center for Succinic Acid Fermentation Scale-Up. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their this compound production processes.
Troubleshooting Guides
This section provides solutions to common problems encountered during the scaling up of this compound fermentation.
Low this compound Titer or Yield
Q1: My this compound concentration is significantly lower than expected after fermentation. What are the potential causes and how can I troubleshoot this?
A1: Low this compound titers can stem from several factors, ranging from suboptimal fermentation conditions to issues with your microbial strain. Here’s a step-by-step troubleshooting guide:
-
Verify Media Composition: Ensure all media components are at their optimal concentrations. Key components to check include the carbon source (e.g., glucose), nitrogen source (e.g., yeast extract), and the carbonate source (e.g., magnesium carbonate).[1] The traditional "one-at-a-time" method for media optimization can be time-consuming and may not reveal interactions between components.[1]
-
Optimize Fermentation Parameters:
-
pH: The pH of the fermentation broth should be maintained within the optimal range for your specific microorganism, which is typically between 6.0 and 7.0.[2] Utilize buffering agents like magnesium carbonate or employ an automated pH control system with bases such as NaOH or Na₂CO₃.[2]
-
Temperature: Most commonly used bacteria for this compound production, such as Actinobacillus succinogenes, have an optimal temperature range of 33-39°C.[3]
-
CO₂ Supply: Carbon dioxide is a crucial co-substrate for this compound production. Insufficient CO₂ can severely inhibit fermentation.[4] CO₂ can be supplied by sparging or through the addition of carbonates like MgCO₃.[3]
-
-
Check for Contamination: Microbial contamination can compete for nutrients and produce inhibitory compounds, leading to lower yields. Regularly check your culture for purity using microscopy and plating.
-
Strain Stability and Viability: Ensure your microbial strain is stable and has not lost its production capabilities through repeated subculturing. It may be necessary to go back to a frozen stock culture. Several wild-type and engineered strains are used for this compound production, including Actinobacillus succinogenes, Mannheimia succiniciproducens, and Escherichia coli.[5][6][7]
Below is a workflow to troubleshoot low this compound yield:
High Levels of Byproducts
Q2: My fermentation broth contains high concentrations of other organic acids like acetate, formate, and lactate. How can I minimize byproduct formation?
A2: The formation of byproducts is a common challenge that reduces the yield and purity of this compound. Strategies to mitigate this include:
-
Metabolic Engineering: For genetically tractable strains like E. coli and Mannheimia succiniciproducens, knocking out genes responsible for byproduct formation (e.g., ldhA for lactate, pflB for formate, and pta-ackA for acetate) can significantly redirect carbon flux towards this compound.[8]
-
Process Optimization:
-
CO₂ Availability: A sufficient supply of CO₂ favors the carboxylation of phosphoenolpyruvate (PEP) to oxaloacetate, a key step in the reductive TCA cycle leading to succinate. Inadequate CO₂ can lead to the accumulation of pyruvate, which is then converted to other byproducts.
-
pH Control: Maintaining the pH at the optimal level for this compound production can also disfavor the metabolic pathways leading to other organic acids.
-
-
Choice of Carbon Source: The type of carbon source can influence the byproduct profile. For instance, fermenting xylose may lead to higher acetate production.[2]
Downstream Processing and Purification Difficulties
Q3: I am facing challenges in recovering and purifying this compound from the fermentation broth. What are the recommended strategies?
A3: Downstream processing can account for over 50% of the total production cost, making it a critical step to optimize.[9] The complexity of the fermentation broth, which contains cells, residual sugars, proteins, and other organic acids, presents a significant challenge.[10][11]
-
Pre-treatment: The first step is to remove biomass and other large molecules. This is typically achieved through centrifugation or membrane filtration (e.g., ultrafiltration).[10]
-
Separation and Purification: Several methods can be employed, each with its own advantages and disadvantages:
-
Direct Crystallization: This is a common method but can be challenging due to the presence of impurities that inhibit crystal formation.[12]
-
Precipitation: Using salts like calcium hydroxide to precipitate succinate is a viable option, but it often requires subsequent steps to convert the succinate salt back to this compound.
-
Membrane Separation: Techniques like electrodialysis can be effective in separating this compound from other charged molecules like salts and other organic acids.
-
Liquid-Liquid Extraction: This involves using a solvent to selectively extract this compound from the broth.
-
Here is a diagram illustrating the general downstream processing workflow:
Frequently Asked Questions (FAQs)
Q4: What are the most promising microbial strains for industrial-scale this compound production?
A4: Several microorganisms have been identified as strong candidates for this compound production.[5] The most extensively studied are:
-
Actinobacillus succinogenes : A natural producer known for its high this compound yields.[6][13]
-
Mannheimia succiniciproducens : Another natural producer isolated from bovine rumen.[13]
-
Escherichia coli : A well-characterized bacterium that can be genetically engineered for high-level this compound production.[5]
-
Saccharomyces cerevisiae and other yeasts (e.g., Issatchenkia orientalis ): These are attractive due to their tolerance to low pH, which can simplify downstream processing.[14]
Q5: How can I optimize my fermentation medium for higher this compound production?
A5: Response Surface Methodology (RSM) is an effective statistical technique for optimizing media components and fermentation conditions.[1] It allows for the investigation of the interactive effects of multiple variables. For example, studies have used RSM to optimize the concentrations of glucose, yeast extract, and magnesium carbonate, leading to significant improvements in this compound concentration.[1]
Q6: Is it economically viable to produce this compound through fermentation?
A6: The economic viability of bio-based this compound is influenced by several factors, including the cost of renewable feedstocks, fermentation efficiency, and the cost of downstream processing.[15] Historically, the competitiveness of bio-succinic acid has been challenged by fluctuating crude oil prices, which affect the price of petrochemically derived this compound.[16] However, with advancements in fermentation technology and the use of low-cost feedstocks like lignocellulosic biomass and crude glycerol, the economic outlook for bio-based this compound is improving.[15][17]
Data Presentation
Table 1: Optimization of this compound Fermentation using Response Surface Methodology (RSM)
| Microorganism | Key Factors Optimized | Initial SA Concentration (g/L) | Optimized SA Concentration (g/L) | Improvement (%) | Reference |
| Actinobacillus succinogenes BE-1 | Glucose, Yeast Extract, Magnesium Carbonate | ~14.8 | 19.08 | 28.9 | [1] |
| Escherichia coli | Sucrose, Tryptone, MgCO₃, Inoculum Size, Incubation Period | 7.00 | 14.30 | 104.3 | [1] |
| Bacteroides fragilis | Not specified | 5.40 | 12.50 | 131.5 | [1] |
| Anaerobiospirillum succiniciproducens | pH, Crude Glycerol, Shaking Speed, Temperature | ~15.48 | 34.66 | 123.9 | [18] |
Table 2: this compound Production in Different Fermentation Modes
| Microorganism | Fermentation Mode | Substrate | Max. SA Concentration (g/L) | Yield (g/g) | Reference |
| Actinobacillus succinogenes | Batch | Crude Glycerol | 17.9 | 1.8 | [19] |
| Actinobacillus succinogenes | Semi-continuous (with inoculum addition) | Crude Glycerol | 13.6 | 1.3 | [19] |
| Actinobacillus succinogenes | Semi-continuous (without inoculum addition) | Crude Glycerol | 11.4 | 1.9 | [19] |
| Actinobacillus succinogenes | Fed-batch | Glucose | 50 | 0.79 | [7] |
| Issatchenkia orientalis | Fed-batch | Sugarcane Juice | 104.6 | N/A | [14] |
| Mannheimia succiniciproducens LPK7 | Batch (7.0 L) | Not specified | 15.4 | 0.86 | [8] |
Experimental Protocols
Protocol 1: Batch Fermentation of Actinobacillus succinogenes
This protocol provides a general methodology for the batch fermentation of A. succinogenes for this compound production.
1. Media Preparation:
-
A typical fermentation medium consists of a carbon source (e.g., glucose, 20-50 g/L), a nitrogen source (e.g., yeast extract, 5-10 g/L), and various mineral salts (e.g., K₂HPO₄, KH₂PO₄, NaCl).[2]
-
A source of CO₂ is essential. This is often provided by adding magnesium carbonate (MgCO₃) to the medium (10-30 g/L).[2]
-
Sterilize the medium by autoclaving.
2. Inoculum Preparation:
-
Inoculate a single colony of A. succinogenes from a fresh plate into a flask containing a suitable seed medium, such as Tryptic Soy Broth (TSB).[2]
-
Incubate the seed culture at 37°C in a rotary shaker (e.g., 180 rpm) until it reaches the exponential growth phase (typically 5-8 hours).[2]
3. Fermentation:
-
Inoculate the sterile fermentation medium with the seed culture (a typical inoculum size is 5-10% v/v).[2]
-
Maintain anaerobic conditions. If not using a carbonate that generates CO₂, sparge the medium with CO₂ gas.[2]
-
Maintain the pH around 6.8-7.0. The MgCO₃ will act as a buffer. If necessary, use an automated pH controller to add a base like 3M Na₂CO₃.[2][4]
-
Monitor the fermentation by taking samples periodically to measure cell growth (OD₆₀₀), substrate consumption, and this compound production using techniques like HPLC.
Protocol 2: Response Surface Methodology (RSM) for Media Optimization
RSM is a collection of mathematical and statistical techniques for modeling and analyzing problems where a response of interest is influenced by several variables.
1. Experimental Design:
-
Choose a suitable experimental design, such as a Central Composite Design (CCD) or a Box-Behnken design.
-
Define the independent variables (factors) and their ranges. For example, glucose concentration (A), yeast extract concentration (B), and magnesium carbonate concentration (C).
-
The design will generate a set of experimental runs with different combinations of the factor levels.
2. Data Collection:
-
Perform the fermentation experiments according to the experimental design.
-
Measure the response, which is the concentration of this compound produced (Y).
3. Model Fitting and Analysis:
-
Use statistical software to fit a polynomial equation to the experimental data. A second-order model is often used: Y = β₀ + Σβᵢxᵢ + Σβᵢᵢxᵢ² + Σβᵢⱼxᵢxⱼ
-
Perform an Analysis of Variance (ANOVA) to determine the significance of the model and the individual factors and their interactions.
-
Generate response surface plots to visualize the relationship between the factors and the response.
4. Optimization:
-
Use the model to predict the optimal concentrations of the media components that will maximize this compound production.
-
Validate the model by performing a fermentation experiment under the predicted optimal conditions and comparing the experimental result with the predicted value.[1]
References
- 1. Optimization of this compound fermentation with Actinobacillus succinogenes by response surface methodology (RSM) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Modeling the this compound Bioprocess: A Review [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
- 5. microbiologyjournal.org [microbiologyjournal.org]
- 6. researchgate.net [researchgate.net]
- 7. Production of this compound by Metabolically Engineered Actinobacillus succinogenes from Lignocellulosic Hydrolysate Derived from Barley Straw - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization and scale-up of this compound production by Mannheimia succiniciproducens LPK7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Downstream processing of biotechnological produced this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cetjournal.it [cetjournal.it]
- 11. A Critical Review on Downstream Processes to Recovery this compound from Fermentative Broth | Chemical Engineering Transactions [cetjournal.it]
- 12. researchgate.net [researchgate.net]
- 13. Screening For Isolation of this compound Producing Microbes – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 14. An end-to-end pipeline for this compound production at an industrially relevant scale using Issatchenkia orientalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. orbit.dtu.dk [orbit.dtu.dk]
- 16. resourcewise.com [resourcewise.com]
- 17. introspectivemarketresearch.com [introspectivemarketresearch.com]
- 18. ijbbb.org [ijbbb.org]
- 19. Optimization of bio-succinic fermentation process from crude glycerol by Actinobacillus succinogenes [eeer.org]
Technical Support Center: Maximizing Succinic Acid Production from Lignocellulosic Biomass
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the production of succinic acid from lignocellulosic biomass. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges and optimize your experimental yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low this compound yield when using lignocellulosic hydrolysates?
A1: Low this compound yields from lignocellulosic hydrolysates are often attributed to the presence of inhibitory compounds generated during the pretreatment of the biomass. These inhibitors can negatively impact the growth and metabolic activity of the fermenting microorganisms.[1][2][3] Key inhibitors include:
-
Furan derivatives: Furfural and 5-hydroxymethylfurfural (5-HMF) are formed from the degradation of pentose and hexose sugars, respectively.[1][4]
-
Weak acids: Acetic acid is released from the hemicellulose fraction.[2]
-
Phenolic compounds: These are derived from the breakdown of lignin.[1][5]
Q2: Which microorganisms are recommended for this compound production from lignocellulosic biomass?
A2: Several microorganisms are effective for producing this compound from the sugars present in lignocellulosic biomass, primarily glucose and xylose.[6][7] The most commonly used are:
-
Actinobacillus succinogenes : This is one of the best natural producers of this compound and can utilize a variety of carbon sources.[8][9]
-
Engineered Escherichia coli : Genetically modified strains of E. coli have been developed to produce this compound at high titers and yields.[6][10]
-
Basfia succiniciproducens : This is another promising bacterium for this compound production from biomass hydrolysates.[11]
Q3: What are the critical parameters to optimize in the fermentation process?
A3: To maximize this compound production, it is crucial to optimize several fermentation parameters:
-
pH: Maintaining the optimal pH is critical, as a drop in pH due to acid production can inhibit microbial growth. A pH between 6.0 and 7.0 is generally recommended.[12][13]
-
Temperature: The optimal temperature depends on the microorganism being used, typically around 37-41°C for A. succinogenes.[12]
-
Carbon Source Concentration: Both very low and very high initial sugar concentrations can limit this compound production.[14][15]
-
Nitrogen Source: The type and concentration of the nitrogen source can significantly impact cell growth and this compound yield.[15][16]
-
CO2 Supply: Carbon dioxide is a co-substrate in the this compound production pathway, and its availability is essential for high yields.[14][15]
Q4: What analytical methods are suitable for quantifying this compound in a fermentation broth?
A4: Accurate quantification of this compound is essential for process monitoring and yield determination. Commonly used methods include:
-
High-Performance Liquid Chromatography (HPLC): This is the most widely used method for separating and quantifying organic acids in fermentation broths.[15][17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used for the direct analysis of this compound and byproducts in the fermentation broth without extensive sample preparation.[18]
-
Gas Chromatography (GC): This method often requires derivatization of the this compound before analysis.[17]
-
Enzymatic Assays: Spectrophotometric methods using specific enzymes can also be employed for this compound quantification.[19]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments and provides actionable solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or no microbial growth in the hydrolysate medium. | Presence of high concentrations of inhibitory compounds (furans, phenolics, acetic acid).[1][2] | 1. Detoxify the hydrolysate: Implement a detoxification step before fermentation. Common methods include treatment with activated carbon, overliming, or biodetoxification using a tolerant microbial strain.[1][4][20] 2. Dilute the hydrolysate: Reducing the concentration of the hydrolysate can lower the inhibitor concentration to sub-toxic levels. 3. Adapt the inoculum: Gradually adapt your production strain to increasing concentrations of the hydrolysate to improve its tolerance. |
| Good cell growth but low this compound production. | 1. Sub-optimal fermentation conditions: Incorrect pH, temperature, or CO2 supply.[12][13] 2. Nutrient limitation: Insufficient nitrogen or other essential nutrients.[15][16] 3. Byproduct formation: Carbon flux may be directed towards other metabolic byproducts like acetic acid, formic acid, or ethanol.[14] | 1. Optimize fermentation parameters: Systematically vary pH, temperature, and CO2 sparging rate to find the optimal conditions for your strain. 2. Supplement the medium: Test different nitrogen sources (e.g., yeast extract, corn steep liquor) and their concentrations.[15] 3. Metabolic engineering: If using an engineered strain, consider further genetic modifications to block competing metabolic pathways.[10] |
| Inconsistent results between batches. | 1. Variability in lignocellulosic biomass composition. 2. Inconsistent pretreatment: Variations in temperature, time, or chemical concentrations during pretreatment can lead to different levels of sugar release and inhibitor formation.[21][22] 3. Inoculum variability: Differences in the age, cell density, or metabolic state of the inoculum. | 1. Characterize your biomass: Analyze the composition of each new batch of lignocellulosic material. 2. Standardize pretreatment: Carefully control all parameters of your pretreatment protocol. 3. Standardize inoculum preparation: Follow a strict protocol for preparing your seed culture to ensure consistency. |
| Difficulty in recovering pure this compound. | The fermentation broth is a complex mixture of cells, residual sugars, proteins, and other organic acids, making purification challenging and costly.[23][24] | 1. Cell removal: Begin with centrifugation or microfiltration to remove microbial cells.[24] 2. Purification techniques: Explore different downstream processing methods such as direct crystallization, precipitation, membrane filtration (nanofiltration), or reactive extraction.[25][26][27] |
Quantitative Data Summary
The following tables summarize this compound yields obtained under various experimental conditions, providing a benchmark for your own experiments.
Table 1: Impact of Hydrolysate Detoxification on this compound Production
| Microorganism | Lignocellulosic Source | Detoxification Method | This compound Titer (g/L) - Undetoxified | This compound Titer (g/L) - Detoxified | Reference |
| E. coli suc260 | Corn cob | Biodetoxification with Rhodococcus aetherivorans N1-S | 5.4 | 35.3 | [1][28] |
| E. coli | Softwood | Activated carbon and/or overliming | No growth | Comparable to pure sugar | [20] |
| E. coli KJ12201-14 T | Empty fruit bunch (EFB) | Activated carbon and vacuum distillation | Not reported | 54.8 | [4] |
Table 2: this compound Production from Various Lignocellulosic Feedstocks
| Microorganism | Lignocellulosic Source | Fermentation Mode | This compound Titer (g/L) | This compound Yield (g/g sugar) | Reference |
| Engineered E. coli FZ661T | Woody hydrolysate | Batch | 54.5 | Not reported | [6] |
| A. succinogenes GXAS137 | Sugarcane bagasse | Fed-batch | Not specified, but optimized | Not specified, but optimized | [15] |
| A. succinogenes | Olive pits hydrolysate | Fed-batch | 33.6 | 0.27 | [14] |
| A. succinogenes | Sugarcane bagasse hydrolysate | Fed-batch | 28.7 | 0.27 | [14] |
| Engineered A. succinogenes AS-PMF | Barley straw hydrolysate | Batch | 22.2 | 0.64 | [29][30] |
| Basfia succiniciproducens | Corn stover hydrolysate | Batch | 30 | 0.69 | [11] |
Experimental Protocols
1. Protocol for Dilute Acid Pretreatment of Lignocellulosic Biomass
This protocol is a general guideline and may need to be optimized for your specific biomass.
-
Preparation: Dry the lignocellulosic biomass (e.g., corn stover, sugarcane bagasse) at 60°C to a constant weight and mill it to a particle size of 1-2 mm.
-
Acid Impregnation: Prepare a 1-2% (w/v) solution of sulfuric acid (H₂SO₄). Mix the milled biomass with the dilute acid solution at a solid-to-liquid ratio of 1:10.
-
Hydrolysis: Transfer the slurry to an autoclave or a steam explosion reactor. Heat to a temperature between 121°C and 180°C for a duration of 10 to 60 minutes.[21]
-
Separation: After cooling, separate the liquid hydrolysate from the solid residue by filtration or centrifugation. The liquid fraction contains the solubilized hemicellulosic sugars (mainly xylose) and inhibitors. The solid fraction is rich in cellulose and lignin.
-
Washing: Wash the solid residue with water to remove residual acid and soluble inhibitors. The washed solid can then be subjected to enzymatic hydrolysis to release glucose.
-
Storage: Store the liquid hydrolysate and the solid residue at 4°C until further use.
2. Protocol for Detoxification of Lignocellulosic Hydrolysate using Activated Carbon
-
pH Adjustment: Adjust the pH of the liquid hydrolysate to 5.0-6.0 using calcium hydroxide or sodium hydroxide.
-
Activated Carbon Addition: Add activated carbon to the hydrolysate at a concentration of 0.5-2.0% (w/v).[4]
-
Incubation: Stir the mixture at room temperature for 1-2 hours.
-
Removal of Activated Carbon: Remove the activated carbon by filtration or centrifugation.
-
Sterilization: Sterilize the detoxified hydrolysate by autoclaving or filtration before use in fermentation.
3. Protocol for this compound Fermentation using Actinobacillus succinogenes
-
Inoculum Preparation: Inoculate a single colony of A. succinogenes into a seed medium (e.g., TSB) and incubate anaerobically at 37°C for 12-18 hours.
-
Fermentation Medium: Prepare the fermentation medium containing the detoxified lignocellulosic hydrolysate as the carbon source. A typical medium composition might include (per liter): 5 g yeast extract, 1 g NaCl, 0.3 g Na₂HPO₄, 1.4 g NaH₂PO₄, 1.5 g K₂HPO₄, 0.2 g MgCl₂·6H₂O, and 0.2 g CaCl₂·2H₂O.[14]
-
Fermentation Setup: Transfer the fermentation medium to a sterilized bioreactor. Sparge with CO₂ gas to create an anaerobic environment.
-
Inoculation: Inoculate the bioreactor with the seed culture to an initial OD₆₀₀ of approximately 0.1.
-
Fermentation Conditions: Maintain the temperature at 37°C and the pH at 6.8 by the addition of a neutralizing agent like MgCO₃ or NaOH.[12][15] Provide a constant supply of CO₂.
-
Sampling: Aseptically collect samples at regular intervals to monitor cell growth (OD₆₀₀) and the concentrations of sugars, this compound, and byproducts using HPLC.
Visualizations
Caption: Workflow for this compound production from lignocellulosic biomass.
Caption: Troubleshooting logic for low this compound yield.
Caption: Simplified metabolic pathway for this compound production.
References
- 1. Biodetoxification of Lignocellulose Hydrolysate for Direct Use in this compound Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iris.enea.it [iris.enea.it]
- 3. Inhibitors derived from wheat straw hydrolysate can affect the production of this compound by Actinobacillus succinogenes [iris.unina.it]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Metabolic engineering of Escherichia coli to produce succinate from woody hydrolysate under anaerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Opportunities, challenges, and future perspectives of this compound production by Actinobacillus succinogenes | Semantic Scholar [semanticscholar.org]
- 8. Opportunities, challenges, and future perspectives of this compound production by Actinobacillus succinogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound production with Actinobacillus succinogenes: rate and yield analysis of chemostat and biofilm cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolic Engineering of Escherichia coli for Enhanced Production of this compound, Based on Genome Comparison and In Silico Gene Knockout Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound production from lignocellulosic hydrolysate by Basfia succiniciproducens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Process optimisation for production and recovery of this compound using xylose-rich hydrolysates by Actinobacillus succinogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Optimization of this compound fermentation with Actinobacillus succinogenes by response surface methodology (RSM) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Direct Analysis of this compound Fermentation Broth by NMR Technique----Shenyang Branch,Chinese Academy of Sciences [english.syb.cas.cn]
- 19. Spectrophotometric method for the enzymic microdetermination of this compound | Semantic Scholar [semanticscholar.org]
- 20. researchgate.net [researchgate.net]
- 21. cetjournal.it [cetjournal.it]
- 22. Hydrolysis of lignocellulose to this compound: a review of treatment methods and this compound applications - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Downstream processing of biotechnological produced this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. cetjournal.it [cetjournal.it]
- 25. mdpi.com [mdpi.com]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. jmb.or.kr [jmb.or.kr]
- 30. Production of this compound by Metabolically Engineered Actinobacillus succinogenes from Lignocellulosic Hydrolysate Derived from Barley Straw - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting poor peak resolution in succinic acid HPLC analysis
This guide provides troubleshooting solutions for common issues encountered during the HPLC analysis of succinic acid, specifically focusing on poor peak resolution.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What causes peak tailing in my this compound chromatogram?
Peak tailing, where a peak is asymmetrical with a prolonged tail, is a common issue when analyzing acidic compounds like this compound.[1][2]
Potential Causes and Solutions:
-
Secondary Silanol Interactions: Residual, un-endcapped silanol groups on the silica-based column packing can interact with the acidic analyte, causing tailing.[3][4] This is a frequent issue with basic compounds but can also affect polar acidic compounds.
-
Incorrect Mobile Phase pH: The pH of the mobile phase is critical for controlling the ionization state of this compound. If the pH is not low enough, interactions with the stationary phase can increase.
-
Column Overload: Injecting too much sample can saturate the column inlet, leading to tailing.[1][8]
-
Extra-Column Volume (Dead Volume): Excessive volume from tubing, fittings, or an improper connection between the column and tubing can cause the analyte band to spread, resulting in tailing.[8][11]
-
Solution: Ensure all fittings are secure and use tubing with the smallest appropriate internal diameter and length.[8]
-
Q2: Why are my this compound peaks broad and poorly resolved?
Broad peaks lead directly to poor resolution, as they can overlap with adjacent peaks.[2]
Potential Causes and Solutions:
-
Column Deterioration or Contamination: Over time, columns can lose efficiency due to stationary phase degradation or the accumulation of contaminants from the sample matrix.[2][11] This can create voids in the packing material or block active sites.[3][8]
-
Inappropriate Mobile Phase Flow Rate: A flow rate that is too high can reduce the time for proper partitioning between the mobile and stationary phases, leading to peak broadening.[9] Conversely, a very low flow rate can increase diffusion.[10]
-
Solution: Optimize the flow rate. Lowering the flow rate often improves resolution, though it will increase the analysis time.[10]
-
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte band to spread upon injection, resulting in broad or distorted peaks.[8][11]
-
Solution: Whenever possible, dissolve the sample in the mobile phase itself.[8] If a different solvent must be used, ensure it is weaker than the mobile phase.
-
-
Temperature Fluctuations: Inconsistent column temperature can affect solvent viscosity and analyte retention times, leading to broader peaks.[9][10]
Q3: What causes my this compound peak to split into two or more peaks?
Split peaks suggest that the analyte band is being disturbed as it enters or passes through the column.[1][2]
Potential Causes and Solutions:
-
Partially Blocked Column Frit: Particulates from the sample or mobile phase can clog the inlet frit of the column, causing an uneven flow distribution.[8]
-
Column Void or Channeling: A void or channel in the column packing material can cause the sample to travel through at different rates, splitting the peak.[2][3] This can be caused by high pressure, pH extremes, or physical shock.[3][8]
-
Solution: A column with a significant void typically needs to be replaced.[3]
-
-
Injection Issues: A problem with the autosampler injector, such as a partially clogged needle or an improper injection technique, can cause the sample to be introduced onto the column in a disturbed manner.[2][11]
-
Solution: Perform regular maintenance on the injector. Ensure the syringe and needle are clean and functioning correctly.[11]
-
Comparative HPLC Methods for this compound Analysis
The selection of an appropriate HPLC method is crucial for achieving good peak resolution. The table below summarizes several validated methods for this compound quantification.
| Method Type | Column | Mobile Phase | Flow Rate (mL/min) | Detection |
| Reversed-Phase | LiChrosorb RP-18 (250 x 4.6 mm, 5 µm) | 5 mM H₃PO₄ (pH 2.1) | 1.0 | UV at 210 nm[5][6] |
| Reversed-Phase | C18 (250 x 4.6 mm, 5 µm) | Methanol: 0.1% Phosphoric Acid (10:90 v/v) | 0.75 | UV at 254 nm[5] |
| Mixed-Mode | Heritage MA (150 x 4.6 mm, 3 µm) | Acetonitrile/Water/Ammonium Phosphate (pH 2.2) | 1.0 | UV at 205 nm[5][15] |
| HILIC | SHARC 1 (150 x 4.6 mm, 5 µm) | 100% Acetonitrile | 1.0 | UV at 210 nm[5][16] |
| Ion-Exclusion | Zodiac Carb 87H (300mm x 7.8mm) | 0.008 N H₂SO₄ | 0.6 | UV at 210 nm[17] |
Detailed Experimental Protocols
Below are detailed methodologies for two common approaches to this compound analysis.
Protocol 1: Reversed-Phase HPLC[5][6]
This method is a standard approach for the analysis of organic acids in aqueous matrices.
-
Instrumentation: HPLC system equipped with a UV detector.
-
Column: LiChrosorb RP-18 (250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Prepare a 5 mM solution of phosphoric acid (H₃PO₄) in HPLC-grade water. Adjust the pH to 2.1. Filter and degas the mobile phase prior to use.
-
Elution: Isocratic.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Injection Volume: 10 µL.
-
Detection: UV absorbance at 210 nm.
Protocol 2: HILIC Method[5][16]
This method is suitable for separating this compound from its anhydride and other polar compounds.
-
Instrumentation: HPLC system with a UV detector.
-
Column: SHARC 1 hydrogen-bond column (150 x 4.6 mm, 5 µm particle size).
-
Column Preparation: Before first use, wash the column with 0.5% phosphoric acid in water for several hours, then switch to pure acetonitrile.[16]
-
Mobile Phase: 100% Acetonitrile (no buffer).
-
Elution: Isocratic.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Injection Volume: 5-10 µL.
-
Detection: UV absorbance at 210 nm.
Troubleshooting Workflow
The following diagram outlines a systematic approach to diagnosing and resolving poor peak resolution issues in your HPLC analysis.
Caption: Troubleshooting workflow for poor peak resolution in HPLC.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. mastelf.com [mastelf.com]
- 3. waters.com [waters.com]
- 4. hplc.eu [hplc.eu]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. akjournals.com [akjournals.com]
- 8. silicycle.com [silicycle.com]
- 9. youtube.com [youtube.com]
- 10. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 11. News - Common Causes of Poor Peak Shape in HPLC and How to Fix Them [mxchromasir.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. uhplcs.com [uhplcs.com]
- 15. helixchrom.com [helixchrom.com]
- 16. HPLC Determination of Succinic Anhydride and this compound on SHARC 1 Column | SIELC Technologies [sielc.com]
- 17. zodiaclifesciences.com [zodiaclifesciences.com]
strategies to reduce foam formation in succinic acid fermenters
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage and reduce foam formation in succinic acid fermenters.
Troubleshooting Guide: Excessive Foam Formation
Issue: Uncontrolled and excessive foaming during this compound fermentation.
Potential Causes & Solutions:
This guide provides a systematic approach to identifying the cause of foaming and implementing the appropriate corrective actions. Follow the logical flow to troubleshoot your fermentation process.
Technical Support Center: Enhancing Succinate Tolerance in Production Host Strains
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing succinate tolerance in production host strains.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, offering potential causes and actionable solutions.
| Problem | Potential Causes | Recommended Solutions |
| Low cell viability or growth inhibition in high succinate concentrations. | 1. Osmotic Stress: High concentrations of succinate salts increase the osmotic pressure of the fermentation medium, inhibiting cell growth.[1][2] 2. Low Intracellular pH: Undissociated succinic acid can diffuse across the cell membrane and dissociate in the neutral cytoplasm, lowering intracellular pH and disrupting cellular processes.[3][4] 3. Toxicity of Byproducts: Accumulation of other organic acids like acetate can exacerbate the toxic effects.[5][6] | 1. Adaptive Laboratory Evolution (ALE): Gradually adapt the strain to increasing concentrations of succinate to select for more tolerant mutants.[1][7][8] 2. Overexpress Osmoprotectant Genes: Engineer the strain to overexpress genes involved in the synthesis or transport of osmoprotectants like betaine (betA) or proline.[2][9] 3. Engineer Efflux Pumps: Overexpression of efflux pumps, such as the CusCFBA system, can help alleviate ion toxicity.[2] 4. pH Control: Maintain the fermentation pH at a neutral or slightly alkaline level to keep succinate in its less toxic dissociated form.[2][10][11] |
| Low succinate titer despite genetic modifications. | 1. Cofactor Imbalance (NADH limitation): The conversion of phosphoenolpyruvate (PEP) to succinate is a reductive process requiring NADH. Insufficient NADH regeneration can limit succinate production.[6][10][12] 2. Competing Metabolic Pathways: Carbon flux may be diverted to competing pathways that produce other fermentation byproducts like ethanol, lactate, and acetate.[6][13][14] 3. Suboptimal CO₂ Fixation: The carboxylation of PEP or pyruvate to oxaloacetate is a critical step and can be a bottleneck.[10][12] | 1. Enhance NADH Availability: Overexpress formate dehydrogenase (fdh) to regenerate NADH from formate.[12] Consider using glycerol as a carbon source, as its metabolism generates more reducing equivalents.[15] 2. Knockout Competing Pathways: Delete genes responsible for byproduct formation, such as ldhA (lactate dehydrogenase), pflB (pyruvate formate-lyase), and ackA (acetate kinase).[5][6] 3. Overexpress Carboxylating Enzymes: Enhance the expression of PEP carboxylase (ppc), PEP carboxykinase (pck), or pyruvate carboxylase (pyc) to drive carbon flux towards oxaloacetate.[12][15] |
| Engineered strain shows instability or reversion of phenotype. | 1. Metabolic Burden: Overexpression of multiple heterologous genes can place a significant metabolic load on the cell, leading to genetic instability. 2. Lack of Selective Pressure: During prolonged cultivation without selective pressure, mutations that reduce the metabolic burden by inactivating the engineered pathway may be favored. | 1. Genomic Integration: Integrate the engineered genes into the host chromosome instead of using plasmids for more stable expression. 2. Refine Gene Expression Levels: Use promoters of varying strengths to balance pathway flux and minimize metabolic burden. 3. Periodic Re-selection: Periodically culture the strain under selective conditions (e.g., high succinate concentration) to maintain the desired phenotype. |
| Difficulty in producing this compound at low pH. | 1. Acid Stress: Low external pH increases the concentration of undissociated this compound, which is more toxic to the cells.[3][4] 2. Host Intolerance: Many production strains, particularly bacteria, are not inherently tolerant to low pH environments.[16] | 1. Use Acid-Tolerant Hosts: Consider using naturally acid-tolerant hosts like Saccharomyces cerevisiae or other yeasts.[16][17] 2. Adaptive Laboratory Evolution (ALE): Adapt the production strain to gradually decreasing pH levels. 3. Overexpress Acid Resistance Genes: Engineer the strain to express genes involved in acid stress response, such as chaperones (HdeA, HdeB) or amino acid decarboxylases.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of succinate toxicity in production hosts?
A1: Succinate toxicity primarily stems from two factors:
-
Osmotic Stress : During fermentation at neutral pH, a neutralizer is added, leading to the accumulation of succinate salts. This significantly increases the osmotic pressure of the medium, which can dehydrate the cells and inhibit growth and metabolic activity.[1][2]
-
Acid Stress : In fermentations aiming for low pH production of this compound, the undissociated form of the acid can freely diffuse across the cell membrane. Once inside the neutral cytoplasm, it dissociates, releasing protons and lowering the intracellular pH. This acidification can disrupt enzymatic reactions, damage macromolecules, and inhibit overall cellular function.[3][4]
Q2: What is Adaptive Laboratory Evolution (ALE) and how can it be applied to improve succinate tolerance?
A2: Adaptive Laboratory Evolution (ALE) is an experimental method that mimics natural selection in a controlled laboratory setting.[7] Microorganisms are cultured for extended periods under a specific selective pressure, allowing for the accumulation of beneficial mutations that lead to improved fitness in that environment.[7] For succinate tolerance, strains are continuously cultured in a medium with gradually increasing concentrations of succinate.[8] This process selects for mutants that have developed mechanisms to better withstand high osmotic and/or acid stress, leading to robust production strains.[1][9] Chemostats are often used for ALE as they allow for precise control over the growth rate and selection pressure.[7][8]
Q3: Which genes are common targets for metabolic engineering to enhance succinate production and tolerance?
A3: Common genetic modifications include:
-
Deleting Competing Pathways : Knocking out genes like ldhA (lactate), pflB (formate), and ackA (acetate) redirects carbon flux away from byproducts and towards the succinate pathway.[5][6]
-
Blocking the TCA Cycle : Deleting sdhA or sdhB, which encode succinate dehydrogenase, prevents the conversion of succinate to fumarate, forcing its accumulation.[13][18]
-
Enhancing the Reductive TCA Branch : Overexpressing key enzymes like PEP carboxylase (ppc), PEP carboxykinase (pck), malate dehydrogenase (mdh), and fumarate reductase (frd) can pull more carbon into the succinate pathway.[12][13][15]
-
Improving Cofactor Balance : Overexpressing enzymes like formate dehydrogenase (fdh) can regenerate NADH, which is essential for the reductive pathway to succinate.[12]
-
Enhancing Stress Tolerance : Overexpressing genes related to osmoprotectant synthesis (betA) or ion efflux (cusCFBA) can directly improve tolerance to high succinate concentrations.[2][9]
Q4: How does the choice of carbon source affect succinate production?
A4: The choice of carbon source is critical as it affects the availability of reducing equivalents (NADH), which is often a limiting factor in anaerobic succinate production.[6]
-
Glucose : While commonly used, the glycolysis of one mole of glucose only yields two moles of NADH, which can limit the theoretical yield of succinate.[6][19]
-
Glycerol : As a more reduced carbon source, glycerol metabolism generates more NADH per mole compared to glucose. This can lead to a higher theoretical yield of succinate and is a promising strategy for enhancing production.[15]
-
Acetate : Although a non-food feedstock, using acetate requires significant engineering to redirect carbon flux through the glyoxylate shunt and parts of the TCA cycle to produce succinate.[20][21]
Q5: What are the advantages of using yeast over bacteria for this compound production?
A5: Yeast, particularly Saccharomyces cerevisiae and Yarrowia lipolytica, offer several advantages over bacteria like E. coli:
-
Higher Acid Tolerance : Yeasts are naturally more tolerant to low pH environments.[16] This allows for the production of this compound directly, rather than its salt form, which simplifies downstream processing and reduces costs associated with neutralizing agents.[3][16]
-
Robustness in Industrial Settings : Yeasts are generally more robust to industrial stresses, including contamination by bacteriophages, which can be a significant issue for bacterial fermentations.[17]
Quantitative Data Summary
Table 1: Comparison of Engineered E. coli Strains for Succinate Production
| Strain | Key Genetic Modifications | Carbon Source | Titer (g/L) | Productivity (g/L·h) | Yield (g/g) | Reference |
| ZZT215 (ALE-evolved) | Evolved from AFP111 (ldhA, pflB, ptsG deletions) | Glucose | 87.02 | 1.01 | - | [1] |
| HX024 | Genetically engineered and metabolically evolved | Glucose | ~69 (813 mM) | - | - | [2] |
| MLB46-05 (ALE-evolved) | Evolved from MLB (ldhA, pflB deletions) | Glucose | 111 | - | 0.74 | [5] |
| B47 | ldhA, ptsG, ackA, poxB deletions, ppc, pck, fdh overexpression | Glucose + Formate | 4.64 | - | 1.22 (mol/mol) | [12] |
| MLB (pTrc-pck) | ldhA, pflB deletions, pck overexpression | Glycerol | ~42.5 (360.2 mM) | - | 0.93 (mol/mol) | [15] |
Table 2: Comparison of Engineered Yeast Strains for this compound Production
| Strain | Key Genetic Modifications | Carbon Source | Titer (g/L) | Yield (g/g) | Reference |
| S. cerevisiae Δsdh1Δsdh2Δidh1Δidp1 | Deletion of succinate dehydrogenase and isocitrate dehydrogenase isoforms | Glucose | 3.62 | 0.11 (mol/mol) | [19] |
| Y. lipolytica (Engineered) | Truncated SDH1 promoter, overexpression of glyoxylate pathway genes, A. succinogenes pck | Glucose | 35.3 | 0.26 | [18] |
| S. cerevisiae (Engineered) | Overexpression of MAE1 and reductive TCA pathway enzymes | Glucose | 19.5 | - | [22] |
Experimental Protocols
Protocol 1: Adaptive Laboratory Evolution (ALE) in a Chemostat for Succinate Tolerance
Objective: To enhance the succinate tolerance of an E. coli strain through continuous culture with gradually increasing succinate concentrations.[8]
Materials:
-
Engineered E. coli strain
-
Chemostat vessel and reservoir
-
Sterile growth medium (e.g., M9 minimal medium) with a limiting concentration of glucose
-
Sterile "Stress Medium" containing a high concentration of glucose and disodium succinate hexahydrate.[8]
-
Sterile "High-Stress Medium" with an even higher concentration of succinate.[8]
Methodology:
-
Initial Setup: Prepare the chemostat with the initial growth medium. Inoculate with a single colony of the E. coli strain.[8]
-
Batch Phase: Grow the culture in batch mode until it reaches the mid-logarithmic phase.
-
Chemostat Initiation: Start the continuous flow of fresh medium into the chemostat at a fixed dilution rate (e.g., 0.1 h⁻¹). This will maintain the cells in a constant growth phase.
-
Introduction of Stress: Once a steady state is achieved (constant optical density for several generations), begin to gradually introduce the "Stress Medium" containing succinate into the feed. This can be done by using a gradient pump or by manually switching to media with incrementally higher succinate concentrations.
-
Monitoring: Continuously monitor the optical density (OD₆₀₀) of the culture. A drop in OD indicates that the cells are stressed. Maintain the succinate concentration until the OD recovers, indicating adaptation.
-
Incremental Increase: Once the culture has adapted and reached a new steady state, increase the concentration of succinate in the feed medium (switch to "High-Stress Medium").[8] Repeat this process of incremental stress increase and adaptation.
-
Isolation and Characterization: After a significant increase in succinate tolerance is achieved (e.g., after 200-300 generations), isolate single colonies from the evolved population. Characterize their growth and succinate production capabilities in flask or bioreactor experiments to confirm the enhanced phenotype.[8][9]
Protocol 2: Quantification of Succinate Concentration in Culture Supernatant
Objective: To measure the concentration of succinate produced by the microbial host using a colorimetric assay kit.
Materials:
-
Culture supernatant (centrifuged to remove cells)
-
Succinate Assay Kit (e.g., Abcam ab204718 or similar)[23]
-
96-well microplate
-
Microplate reader
Methodology:
-
Sample Preparation: Collect a sample of the fermentation broth. Centrifuge at high speed (e.g., 10,000 x g for 5 minutes) to pellet the cells.[23] Collect the supernatant. If necessary, dilute the supernatant with the provided assay buffer to ensure the succinate concentration falls within the linear range of the assay.
-
Standard Curve Preparation: Prepare a series of succinate standards by diluting the provided stock solution according to the kit's instructions.[23] This will be used to create a standard curve for concentration determination.
-
Reaction Setup: Add the prepared standards and diluted samples to separate wells of the 96-well plate. Prepare a background control for each sample containing the sample but no succinate converter/enzyme mix.[23]
-
Reaction Mix: Prepare a reaction mix containing the succinate enzyme mix, developer, and substrate as per the kit's protocol. Add the reaction mix to all standard and sample wells.[23]
-
Incubation: Incubate the plate at room temperature or 37°C (as specified by the manufacturer) for 30-60 minutes, protected from light.
-
Measurement: Measure the absorbance at the specified wavelength (e.g., OD 450 nm) using a microplate reader.
-
Calculation: Subtract the background control readings from the sample readings. Plot the absorbance of the standards against their concentrations to generate a standard curve. Use the equation of the line from the standard curve to calculate the succinate concentration in your samples.
Visualizations
Caption: Workflow for Adaptive Laboratory Evolution (ALE).
Caption: Bacterial response to this compound stress.
Caption: Metabolic engineering strategies for succinate production.
References
- 1. Two‐Step Adaptive Laboratory Evolution Enhances Osmotolerance in Engineered Escherichia coli for Improved Succinate Biosynthesis | Semantic Scholar [semanticscholar.org]
- 2. Osmotolerance in Escherichia coli Is Improved by Activation of Copper Efflux Genes or Supplementation with Sulfur-Containing Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Microbial response to acid stress: mechanisms and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Improved Succinate Production by Metabolic Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in adaptive laboratory evolution applications for Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Procedure for Adaptive Laboratory Evolution of Microorganisms Using a Chemostat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Long-term continuous adaptation of Escherichia coli to high succinate stress and transcriptome analysis of the tolerant strain. | Sigma-Aldrich [sigmaaldrich.com]
- 10. Frontiers | Biosynthetic Pathway and Metabolic Engineering of this compound [frontiersin.org]
- 11. Biosynthetic Pathway and Metabolic Engineering of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Engineering Escherichia coli for Anaerobic Succinate Fermentation Using Corn Stover Hydrolysate as a Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fermentative Succinate Production: An Emerging Technology to Replace the Traditional Petrochemical Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Improved succinate production by metabolic engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Enhanced succinate production from glycerol by engineered Escherichia coli strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Uncoupling growth and this compound production in an industrial Saccharomyces cerevisiae strain - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Engineering Oleaginous Yeast as the Host for Fermentative this compound Production From Glucose [frontiersin.org]
- 19. Succinate production in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Central pathway engineering for enhanced succinate biosynthesis from acetate in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Production of succinate by recombinant Escherichia coli using acetate as the sole carbon source - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. abcam.com [abcam.com]
resolving matrix effects in LC-MS analysis of succinate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve matrix effects in the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of succinate.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS analysis and why are they a concern for succinate quantification?
A1: In LC-MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest, which for biological samples includes proteins, lipids, salts, and other endogenous molecules.[1] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte, in this case, succinate. This interference can either suppress or enhance the signal detected by the mass spectrometer, leading to inaccurate and imprecise quantification.[2][3][4][5] Succinate, being a small, polar endogenous molecule, can be particularly susceptible to interference from the complex biological matrix in which it is often measured.
Q2: How can I determine if my succinate analysis is affected by matrix effects?
A2: The presence of matrix effects can be assessed both qualitatively and quantitatively. A common qualitative method is the post-column infusion experiment, where a constant flow of a succinate standard solution is introduced into the mass spectrometer after the LC column.[6] A separate injection of a blank matrix extract is then performed. Any dip or rise in the baseline signal at the retention time of succinate indicates ion suppression or enhancement, respectively.
For a quantitative assessment, the post-extraction spike method is widely used.[2] This involves comparing the peak area of succinate in a standard solution to the peak area of succinate spiked into a blank matrix extract after the extraction process. The ratio of these two peak areas is known as the matrix factor (MF). An MF value of less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.[2]
Q3: What are the primary strategies to minimize or resolve matrix effects for succinate analysis?
A3: The three main strategies for mitigating matrix effects in the LC-MS analysis of succinate are:
-
Effective Sample Preparation: To remove interfering components from the sample matrix before analysis.[7][8]
-
Chromatographic Separation: To optimize the separation of succinate from co-eluting matrix components.[9]
-
Use of an Appropriate Internal Standard: To compensate for any remaining matrix effects.[1]
Troubleshooting Guides
Issue 1: Poor reproducibility and accuracy in succinate quantification.
This is a common symptom of unaddressed matrix effects. The following steps can help you troubleshoot this issue.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting poor reproducibility and accuracy in succinate LC-MS analysis.
Detailed Steps:
-
Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): The most effective way to compensate for matrix effects is to use a SIL-IS, such as ¹³C₂- or ¹³C₄-labeled succinic acid.[1][10][11] The SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for accurate correction.
-
Optimize Sample Preparation: If a SIL-IS is already in use, or if the issue persists, consider improving your sample preparation method to remove more matrix components.
-
Protein Precipitation (PPT): While a quick and simple method, it is often the least effective at removing matrix components.[7]
-
Liquid-Liquid Extraction (LLE): Can provide cleaner extracts than PPT.
-
Solid-Phase Extraction (SPE): Generally considered the most effective technique for removing interfering matrix components.[8][11] A method using Phenomenex STRATA™ XL-A cartridges has been shown to result in low matrix effects for succinate analysis.[11]
-
-
Optimize Chromatographic Conditions: Enhancing the separation of succinate from matrix components can significantly reduce interference.
-
Column Selection: Since this compound is a polar compound, a C18 column designed for aqueous mobile phases is recommended to achieve good retention.[1]
-
Mobile Phase Modification: Adjusting the mobile phase composition and gradient can help to resolve succinate from interfering peaks.
-
Issue 2: Significant ion suppression or enhancement is observed.
If you have confirmed the presence of significant matrix effects through post-column infusion or post-extraction spiking, the following strategies can be employed.
Mitigation Strategies
Caption: Key strategies to mitigate significant matrix effects in LC-MS analysis.
Detailed Steps:
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[12] However, this approach is only feasible if the concentration of succinate in the sample is high enough to remain above the lower limit of quantification after dilution.
-
Matrix-Matched Calibrators: Preparing calibration standards in the same matrix as the samples (e.g., blank plasma) can help to compensate for matrix effects, as the standards will be affected in the same way as the samples.
-
Advanced Sample Cleanup: If simpler methods are insufficient, more advanced sample preparation techniques may be necessary. For example, specific SPE sorbents can be used to target the removal of phospholipids, which are a major source of matrix effects in plasma samples.[8]
Experimental Protocols
Protocol 1: Quantitative Analysis of Succinate in Serum using LC-MS/MS with a SIL-IS
This protocol is based on a validated method for the quantification of this compound in various biological matrices.[11]
1. Materials and Reagents:
-
This compound standard
-
¹³C₄ this compound disodium salt (Internal Standard)
-
LC-MS grade water and acetonitrile
-
Formic acid
-
Solid-Phase Extraction (SPE) cartridges (e.g., Phenomenex STRATA™ XL-A, 200 mg - 3 mL)
2. Sample Preparation:
-
To 100 µL of serum, add the ¹³C₄ this compound internal standard.
-
Perform a solid-phase extraction (SPE) using the specified cartridges.
-
Elute the succinate and internal standard from the SPE cartridge.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
3. LC-MS/MS Conditions:
-
LC Column: C18 column suitable for polar compounds.
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
MS Detection: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode.[1]
4. Data Analysis:
-
Quantify succinate by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Quantitative Data Summary
The following table summarizes the performance of a validated LC-MS/MS method for succinate quantification, highlighting the low matrix effects achieved with appropriate sample preparation and the use of a SIL-IS.[11]
| Parameter | Result |
| Linear Range | 1.0 - 135.5 µM |
| Correlation Coefficient (r²) | > 0.999 |
| Matrix Effects | < 9.1 % |
| Between-Run Accuracy | < 11.0 % |
| Within-Run Accuracy | < 7.8 % |
| Between-Run Precision (CV%) | < 14.4 % |
| Within-Run Precision (CV%) | < 3.7 % |
This data demonstrates that with a robust method, high accuracy and precision can be achieved in the quantification of succinate, with minimal impact from matrix effects.
References
- 1. benchchem.com [benchchem.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. myadlm.org [myadlm.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Quantification of this compound levels, linked to succinate dehydrogenase (SDH) dysfunctions, by an automated and fully validated liquid chromatography tandem mass spectrometry method suitable for multi-matrix applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. google.com [google.com]
improving the efficiency of succinic acid recovery and crystallization
Technical Support Center: Succinic Acid Recovery and Crystallization
Welcome to the Technical Support Center for this compound recovery and crystallization. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows and troubleshooting common issues encountered during the purification of this compound.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Low this compound Recovery Yield
Q: Why is my this compound recovery yield lower than expected after crystallization?
A: Low recovery yield is a common issue that can be attributed to several factors, primarily related to solubility and the crystallization conditions.
Possible Causes and Solutions:
-
Suboptimal pH: this compound solubility is highly pH-dependent. At a pH above its pKa values (pKa1 = 4.2, pKa2 = 5.6), it exists in its more soluble succinate salt form.[1][2][3] To maximize the recovery of the less soluble free acid, the pH of the fermentation broth or solution should be adjusted to below 2.0 before initiating crystallization.[1][3][4][5]
-
Inadequate Cooling/Temperature: The solubility of this compound in water decreases significantly at lower temperatures.[6] Ensure that the crystallization process includes a cooling step to a sufficiently low temperature, typically around 4-8°C, to induce precipitation.[1][4][5][7] However, excessively rapid cooling can lead to the formation of small, impure crystals. A controlled, linear cooling rate is often preferred.[8]
-
Insufficient Concentration: The initial concentration of this compound in the solution may be below the supersaturation point required for crystallization. If possible, concentrate the solution by evaporation (e.g., vacuum distillation) before cooling to increase the driving force for crystallization.[7][9]
-
Presence of Solubilizing Impurities: Certain organic acids and other byproducts from fermentation can increase the solubility of this compound or interfere with its crystallization.[10] Pre-treatment steps like activated carbon decolorization or membrane filtration can help remove some of these impurities.[9]
Issue 2: Poor Crystal Purity
Q: How can I improve the purity of my this compound crystals?
A: The purity of the final crystalline product is critical, especially for pharmaceutical applications. Impurities can be co-precipitated or occluded within the crystal lattice.
Possible Causes and Solutions:
-
Co-crystallization of Impurities: Fermentation broths are complex mixtures containing other organic acids (e.g., acetic, formic, lactic acid), residual sugars, and proteins.[9][10] While adjusting the pH to <2.0 helps to selectively crystallize this compound, some impurities might still co-precipitate.[4] A recrystallization step can significantly improve purity. This involves dissolving the obtained crystals in a minimal amount of hot solvent (like water) and then allowing them to re-crystallize under controlled cooling.[11]
-
Ineffective Pre-treatment: Failure to adequately remove biomass, proteins, and colored compounds before crystallization will lead to their incorporation into the crystals.[9] Employ clarification methods such as centrifugation and membrane filtration (ultrafiltration) to remove cells and macromolecules.[9][12] Activated carbon treatment can be used to remove colored impurities.[9]
-
High Supersaturation Rate: Rapidly inducing crystallization can trap impurities within the growing crystals.[13][14] A slower, more controlled crystallization process, achieved through gradual cooling or slow anti-solvent addition, allows for more selective crystal growth and higher purity.[13][15][16]
Issue 3: Undesirable Crystal Morphology (e.g., needles, plates)
Q: My this compound crystals are forming as fine needles or thin plates, which are difficult to filter and dry. How can I obtain more block-like or prismatic crystals?
A: Crystal morphology is influenced by factors such as the solvent system, supersaturation level, and the presence of additives.[17][18] Needle-like or plate-like crystals often have poor filtration and handling characteristics.
Possible Causes and Solutions:
-
High Supersaturation: High levels of supersaturation tend to favor the growth of needle-like crystals.[17][18] Reducing the rate of supersaturation by slowing down the cooling rate or the addition of an anti-solvent can promote the growth of more equant (block-like) crystals.[8]
-
Solvent Effects: The choice of solvent can significantly impact crystal habit. While water is a common solvent, exploring mixed-solvent systems or different anti-solvents might alter the crystal morphology.
-
Use of Additives: Small amounts of certain polymers can act as habit modifiers. For instance, the addition of Pluronic P123 has been shown to modify this compound crystal morphology from plate-like to more favorable block-like shapes.[17][18] However, the concentration of the additive is crucial, as higher concentrations can lead to the formation of needle-like crystals.[17][18]
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for crystallizing this compound from an aqueous solution? A1: The optimal pH is below 2.0.[1][3][4][5] This ensures that the this compound is in its protonated, less soluble form, maximizing the crystallization yield. At higher pH values, it exists as the more soluble succinate salt, which will remain in the solution.[1][3]
Q2: What are the most common impurities found in bio-based this compound? A2: Common impurities originating from fermentation broths include other organic acids such as acetic acid, formic acid, and lactic acid.[7][10] Additionally, residual sugars (like glucose), proteins, amino acids, and polyalcohols (like glycerol) can also be present.[9][10][19]
Q3: Can I use an anti-solvent for this compound crystallization? A3: Yes, anti-solvent crystallization is a viable method. This compound is soluble in polar solvents like water, ethanol, and acetone, but has limited solubility in non-polar solvents like toluene and benzene.[6][20][21] Therefore, adding a non-polar solvent to an aqueous solution of this compound can induce crystallization. This technique is particularly useful when temperature control is not sufficient. The gas anti-solvent (GAS) technique using pressurized CO2 has also been demonstrated for cocrystal formation.[22]
Q4: How does the cooling rate affect the crystallization process? A4: The cooling rate directly influences the level of supersaturation. A rapid cooling rate leads to high supersaturation, which can result in rapid nucleation of many small crystals and may trap impurities.[8] A slower, controlled cooling rate generally produces larger, purer crystals with better morphology.[8]
Q5: What analytical techniques can be used to determine the purity of my this compound crystals? A5: High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for quantifying this compound and separating it from other organic acid impurities.[23][24] Gas Chromatography-Mass Spectrometry (GC-MS), often after a derivatization step, is also a powerful technique for identifying and quantifying a wide range of impurities.[10][19] Other methods include enzymatic assays and Thin-Layer Chromatography (TLC) for qualitative screening.[24][25]
Data Summary Tables
Table 1: Comparison of this compound Recovery Methods
| Recovery Method | Typical Yield (%) | Typical Purity (%) | Key Advantages | Key Disadvantages |
| Direct Crystallization | 70 - 75%[1][4][7] | 90 - 97%[1][4][7] | Simple, one-step process.[4] | Yield can be limited by solubility. |
| Calcium Precipitation | ~52%[1][4] | ~92%[4] | Effective for initial separation. | Generates significant gypsum waste.[1] |
| Two-Stage Crystallization | >90% (total)[1] | >99%[1] | High overall recovery and purity. | More complex, multi-step process. |
| Resin-based + Crystallization | ~89.5%[1] | ~99%[1] | High purity achievable. | Requires resin regeneration. |
Table 2: Solubility of this compound in Various Solvents
| Solvent | Solubility (g/L at 20°C) | Notes |
| Water | 80[2] | Solubility is highly temperature-dependent.[6] |
| Methanol | 158 mg/mL (158 g/L)[2] | Soluble. |
| Ethanol | 54 mg/mL (54 g/L)[2] | Soluble.[20] |
| Acetone | 27 mg/mL (27 g/L)[2] | Soluble.[20] |
| Toluene | Insoluble[20][21] | Can be used as an anti-solvent. |
| Benzene | Insoluble[20][21] | Can be used as an anti-solvent. |
Experimental Protocols
Protocol 1: Direct Cooling Crystallization from Fermentation Broth
This protocol outlines a standard procedure for recovering this compound from a clarified fermentation broth.
-
Clarification: Centrifuge the fermentation broth to remove microbial cells and large debris. Further clarify the supernatant by passing it through an ultrafiltration membrane (e.g., 10 kDa cutoff) to remove proteins and other macromolecules.[9][12]
-
Decolorization (Optional): If the broth is colored, add activated carbon (e.g., 1-2% w/v) to the clarified broth. Stir for 1-2 hours at room temperature, then remove the carbon by filtration.[9]
-
pH Adjustment: Slowly add a strong acid (e.g., sulfuric acid) to the broth while stirring to lower the pH to < 2.0.[1][5] This step is critical for converting succinate to the less soluble this compound.
-
Heating for Dissolution (Optional): To ensure all this compound is dissolved before controlled crystallization, the solution can be heated to 30-90°C.[11]
-
Cooling Crystallization: Transfer the acidified broth to a jacketed crystallizer. Cool the solution from its initial temperature to 4-8°C using a controlled linear cooling ramp (e.g., 0.5°C/min).[1][8] Slower cooling rates generally yield better crystals.
-
Aging: Hold the slurry at the final temperature for a period of 4 to 12 hours under gentle agitation to allow crystallization to complete.[1]
-
Crystal Recovery: Separate the this compound crystals from the mother liquor by filtration (e.g., using a Buchner funnel).
-
Washing: Wash the collected crystals with a small amount of ice-cold, acidified water (pH < 2.0) to remove residual mother liquor.
-
Drying: Dry the crystals under vacuum at a moderate temperature (e.g., 60°C) until a constant weight is achieved.[9]
Visualizations
Caption: Workflow for this compound recovery via direct crystallization.
Caption: Logical workflow for troubleshooting low this compound yield.
References
- 1. Frontiers | Two-Stage Crystallization Combining Direct Succinimide Synthesis for the Recovery of this compound From Fermentation Broth [frontiersin.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Two-Stage Crystallization Combining Direct Succinimide Synthesis for the Recovery of this compound From Fermentation Broth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. cetjournal.it [cetjournal.it]
- 10. commons.und.edu [commons.und.edu]
- 11. US20120238722A1 - Process for the crystallization of this compound - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. Controlling the crystal structure of this compound via microfluidic spray-drying - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Controlling the crystal structure of this compound via microfluidic spray-drying - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. purehost.bath.ac.uk [purehost.bath.ac.uk]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. This compound: Solubility and Mechanism of Action_Chemicalbook [chemicalbook.com]
- 21. This compound | C4H6O4 | CID 1110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. Formation of Itraconazole–this compound Cocrystals by Gas Antisolvent Cocrystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 23. This compound Analysis Service - Creative Proteomics [creative-proteomics.com]
- 24. researchgate.net [researchgate.net]
- 25. prod-docs.megazyme.com [prod-docs.megazyme.com]
Validation & Comparative
A Comparative Guide to Validated HPLC Methods for Succinic Acid Analysis in Food Samples
For researchers, scientists, and drug development professionals requiring accurate quantification of succinic acid in food matrices, High-Performance Liquid Chromatography (HPLC) remains a primary analytical technique. This guide provides a comparative overview of various validated HPLC methods, supported by experimental data to facilitate method selection and implementation. Key validation parameters, including linearity, limit of detection (LOD), limit of quantification (LOQ), and recovery, are presented alongside detailed experimental protocols.
Comparative Performance of HPLC Methods
The selection of an appropriate HPLC method for this compound analysis is contingent on the specific food matrix and the analytical objectives. The following tables summarize the performance characteristics of different validated HPLC methods, offering a clear comparison of their key validation parameters.
| Method | Column | Mobile Phase | Detection | Linearity (R²) | LOD (g/L) | LOQ (g/L) | Recovery (%) | Reference |
| Method 1: Reversed-Phase HPLC | LiChrosorb RP-18 (250 x 4.6 mm, 5 µm) | 5 mM H₃PO₄ (pH 2.1) | UV at 210 nm | 0.9988 | 0.0123 | 0.0406 | 98.3 - 103 | [1][2] |
| Method 2: Reversed-Phase HPLC | C18 (4.6 x 250 mm, 5 µm) | Methanol: 0.1% Phosphoric Acid (10:90 v/v) | UV at 254 nm | > 0.99 | Not Reported | Not Reported | 54.72 - 99.70 | [1] |
| Method 3: Mixed-Mode HPLC | Heritage MA (4.6 x 150 mm, 3 µm) | Acetonitrile/Water/Ammonium Phosphate (pH 2.2) | UV at 205 nm | Not Reported | Not Reported | Not Reported | Not Reported | [1] |
| Method 4: HILIC | SHARC 1 (4.6 x 150 mm, 5 µm) | 100% Acetonitrile | UV at 210 nm | Not Reported | Not Reported | Not Reported | Not Reported | [1][3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are intended to serve as a starting point for method development and validation in your laboratory.
Method 1: Reversed-Phase HPLC
-
Instrumentation : HPLC system equipped with a UV detector.[1]
-
Mobile Phase : Isocratic elution with a 5 mM solution of H₃PO₄ adjusted to pH 2.1.[1][2]
-
Injection Volume : 10 µL.[1]
-
Quantification : External standard calibration curve.[1]
-
Sample Preparation (for wine samples) : Solid-phase extraction using C18 cartridges.[2]
Method 2: Reversed-Phase HPLC for Effluents
-
Instrumentation : Shimadzu HPLC with a UV detector (SPD-20A).[1]
-
Column : C18 reverse phase column (5µm, 4.6 x 250 mm).[1]
-
Mobile Phase : Methanol: 0.1% Phosphoric Acid (10:90 v/v).[1]
-
Flow Rate : 0.75 mL/min.[1]
-
Detection : UV detection at 254 nm.[1]
Method 3: Mixed-Mode HPLC
-
Instrumentation : HPLC system with UV detection.[1]
-
Column : Heritage MA mixed-mode column (4.6 x 150 mm, 3 µm, 100A).[1] This type of column is designed to retain and separate compounds with significant differences in properties.[4]
-
Mobile Phase : Acetonitrile/Water/Ammonium Phosphate adjusted to pH 2.2.[1]
-
Detection : UV detection at 205 nm.[1]
-
Note : Mixed-mode chromatography can be advantageous for analyzing hydrophilic compounds like this compound that are often poorly retained in traditional reversed-phase chromatography.[4]
Method 4: HILIC (Hydrophilic Interaction Liquid Chromatography)
-
Instrumentation : HPLC system with UV detection.[1]
-
Column : SHARC 1 hydrogen-bond column (4.6 x 150 mm, 5 µm, 100A).[1][3]
-
Flow Rate : 1.0 mL/min.[1]
-
Note : This method is suitable for the separation of this compound and succinic anhydride.[3] HILIC is a viable alternative for polar compounds that are not well-retained by reversed-phase columns.[4]
Sample Preparation for Food Matrices
Effective sample preparation is crucial for accurate and reliable results. The approach will vary depending on the food matrix.
-
Fruit Juices : Colorless juices can often be used directly after dilution and filtration.[5] Acidic juices may require neutralization.[5] For ready-to-drink juices, a simple dilution with the mobile phase followed by filtration (0.45 µm) is often sufficient.[6]
-
Protein-Containing Samples : Deproteinization is necessary. This can be achieved by adding perchloric acid, followed by centrifugation and neutralization of the supernatant with KOH.[5]
-
Cheese : A sample of ground cheese can be incubated in hot water, cooled, and centrifuged to separate the fat. The aqueous layer can then be used for analysis.[5]
-
Liquid Whole Egg : Requires homogenization, heating in a water bath, followed by clarification using Carrez solutions I and II.[5]
Workflow for HPLC Method Validation
The following diagram illustrates a typical workflow for the validation of an HPLC method for this compound analysis.
Caption: General workflow for HPLC method validation.
This guide provides a foundational comparison of HPLC methods for this compound analysis in food. The optimal method choice will depend on the specific application, available instrumentation, and the nature of the food matrix being analyzed. It is recommended that any chosen method be fully validated in-house to ensure its suitability for the intended purpose.
References
comparative analysis of succinic acid production in different microbial hosts
An Objective Guide for Researchers and Drug Development Professionals
Succinic acid, a C4-dicarboxylic acid, is a key platform chemical with wide-ranging applications in the production of biodegradable polymers, resins, and pharmaceuticals. Its microbial production from renewable feedstocks presents a sustainable alternative to traditional petrochemical processes. A variety of microbial hosts, including bacteria and yeasts, have been engineered for high-level this compound production. This guide provides a comparative analysis of the performance of different microbial systems, supported by experimental data, detailed methodologies, and pathway visualizations to aid researchers in selecting the optimal host for their specific applications.
Quantitative Performance Comparison
The efficiency of this compound production is typically evaluated based on three key metrics: titer (the final concentration of this compound produced), yield (the amount of this compound produced per unit of substrate consumed), and productivity (the rate of this compound production). The following table summarizes these performance indicators for several prominent microbial hosts under various fermentation conditions.
| Microbial Host | Strain Type | Carbon Source(s) | Fermentation Mode | Titer (g/L) | Yield (g/g or mol/mol) | Productivity (g/L/h) | Reference(s) |
| Escherichia coli | Engineered | Glucose | Anaerobic, Fed-batch | ~62-73 | 1.2-1.6 mol/mol glucose | Not Specified | [1] |
| Mannheimia succiniciproducens | Engineered (LPK7) | Glucose | Fed-batch | 52.4 | 1.16 mol/mol glucose | 1.8 | [2] |
| Mannheimia succiniciproducens | Engineered (PALFK) | Sucrose and Glycerol | Fed-batch (high density) | 78.4 | 1.64 mol/mol glucose equivalent | 6.02 | [3] |
| Actinobacillus succinogenes | Wild-type (biofilm) | Glucose | Continuous | ~7 | 0.63-0.74 g/g | Not Specified | [4] |
| Actinobacillus succinogenes | Engineered (AS-PMF) | Glucose | Fed-batch | 50 | 0.79 g/g | Not Specified | [5][6] |
| Actinobacillus succinogenes | Wild-type | Mixed Sugars | Batch | 21.8-26.8 | 0.59-0.68 g/g | Not Specified | [7] |
| Yarrowia lipolytica | Engineered | Glycerol | Fed-batch | 110.7 | 0.53 g/g | Not Specified | [8] |
| Yarrowia lipolytica | Engineered | Glucose | Fed-batch | 112.54 | 0.67 g/g | 2.08 | [9] |
| Saccharomyces cerevisiae | Engineered | Glucose | Not Specified | >43 | Not Specified | Not Specified | [10] |
| Saccharomyces cerevisiae | Engineered | Glycerol and CO2 | Batch (shake flask) | 10.7 | 0.22 g/g | Not Specified | [11] |
| Issatchenkia orientalis | Engineered | Glucose and Glycerol | Fed-batch | 109.5 | 0.63 g/g | 0.54 | [12] |
| Issatchenkia orientalis | Engineered | Sugarcane Juice | Fed-batch | 104.6 | 0.63 g/g | 1.25 | [12] |
Metabolic Pathways for this compound Production
Microorganisms primarily utilize three key metabolic pathways for the biosynthesis of this compound: the reductive Tricarboxylic Acid (TCA) cycle, the oxidative TCA cycle, and the glyoxylate shunt. Genetically engineered strains often feature modifications to enhance carbon flux towards these pathways while minimizing the formation of byproducts.[13][14]
The reductive TCA cycle is a primary anaerobic pathway for this compound production in many bacteria. It involves the carboxylation of phosphoenolpyruvate (PEP) or pyruvate to form oxaloacetate, which is then reduced to succinate.
In aerobic organisms, succinate is an intermediate of the oxidative TCA cycle. Metabolic engineering strategies, such as the deletion of succinate dehydrogenase, can lead to the accumulation of this compound.[15]
The glyoxylate shunt is an anabolic pathway that bypasses the CO2-evolving steps of the TCA cycle. Overexpression of enzymes in this pathway can enhance this compound production, particularly from acetate or fatty acids.
References
- 1. Succinate production in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genome-based metabolic engineering of Mannheimia succiniciproducens for this compound production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound production with Actinobacillus succinogenes: rate and yield analysis of chemostat and biofilm cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jmb.or.kr [jmb.or.kr]
- 6. Production of this compound by Metabolically Engineered Actinobacillus succinogenes from Lignocellulosic Hydrolysate Derived from Barley Straw - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound production by Actinobacillus succinogenes from batch fermentation of mixed sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Engineering of unconventional yeast Yarrowia lipolytica for efficient this compound production from glycerol at low pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Engineering Saccharomyces cerevisiae for this compound Production From Glycerol and Carbon Dioxide | Semantic Scholar [semanticscholar.org]
- 12. An end-to-end pipeline for this compound production at an industrially relevant scale using Issatchenkia orientalis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Metabolic engineering of Saccharomyces cerevisiae to improve this compound production based on metabolic profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing the efficacy of succinic acid versus malic acid as a food acidulant
An Objective Comparison for Researchers and Product Development Professionals
In the realm of food science, the selection of an appropriate acidulant is a critical decision that profoundly impacts a product's flavor profile, stability, and overall consumer acceptance. Among the arsenal of organic acids available to food technologists, succinic acid and malic acid are two dicarboxylic acids that, while sharing some functional similarities, possess distinct characteristics. This comprehensive guide provides a detailed comparison of the efficacy of this compound versus malic acid as food acidulants, supported by experimental data and detailed methodologies to aid researchers, scientists, and drug development professionals in making informed decisions.
Physicochemical Properties: A Quantitative Look at Acidity
The fundamental role of an acidulant is to increase the acidity of a food product, which can be quantified by measuring its pH and titratable acidity. While pH indicates the concentration of free hydrogen ions, titratable acidity measures the total amount of acid available to be neutralized by a base, a metric that often correlates more closely with perceived sourness.
Table 1: General Physicochemical Properties of this compound and Malic Acid
| Property | This compound | Malic Acid |
| Molar Mass ( g/mol ) | 118.09 | 134.09 |
| pKa1 | 4.21 | 3.40 |
| pKa2 | 5.64 | 5.11 |
| Solubility in water ( g/100 mL at 20°C) | 8.3 | 55.8 |
| Flavor Profile | Primarily sour, can have a slightly bitter and salty/umami aftertaste. | Clean, smooth, persistent sourness, often described as "apple-like". |
Sensory Profile: Beyond Sourness
The sensory perception of an acidulant extends beyond simple sourness. The overall flavor profile, including bitterness, astringency, and aftertaste, plays a crucial role in the final product's palatability.
Sensory panel evaluations have revealed distinct differences between this compound and malic acid. Malic acid is often characterized by a clean, smooth, and persistent sourness, reminiscent of apples, which enhances fruit flavors.[1][2] In contrast, this compound is reported to have a more complex flavor profile. In addition to sourness, it can impart a slightly bitter and even a savory or umami-like taste.[3] One study directly comparing the two in binary solutions of equal pH and titratable acidity found that this compound was perceived as more sour than malic acid.[4]
Table 2: Comparative Sensory Profile
| Sensory Attribute | This compound | Malic Acid |
| Primary Taste | Sour | Sour |
| Secondary Tastes | Slightly bitter, salty, umami-like | Clean, fruity |
| Aftertaste | Can be lingering | Smooth, persistent |
| Flavor Enhancement | Can contribute to savory notes | Enhances fruit flavors |
Antimicrobial Efficacy: A Comparative Analysis
Both this compound and malic acid exhibit antimicrobial properties, contributing to the preservation of food products by inhibiting the growth of spoilage and pathogenic microorganisms. Their effectiveness is influenced by factors such as pH, concentration, and the specific microorganism.
A direct comparison of the antimicrobial activity of this compound and malic acid against Escherichia coli revealed a lower Minimum Inhibitory Concentration (MIC) for this compound, indicating higher efficacy at a lower concentration under the tested conditions.
Table 3: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
| Microorganism | This compound (μg/ml) | Malic Acid (μg/ml) |
| Escherichia coli | 320 | >320 (exact value not specified, but higher than this compound)[5] |
| Staphylococcus aureus | Not directly compared in the same study | Not directly compared in the same study |
It is important to note that the antimicrobial efficacy of organic acids can be highly dependent on the food matrix and the specific strains of microorganisms being tested.
Experimental Protocols
To ensure the reproducibility and validity of research comparing food acidulants, standardized experimental protocols are essential. Below are detailed methodologies for key experiments.
Determination of Titratable Acidity (Adapted from AOAC Official Method 942.15)
This method determines the total acidity of a sample by titration with a standard solution of sodium hydroxide.
Materials:
-
Burette (50 mL)
-
Beaker (250 mL)
-
pH meter
-
Magnetic stirrer and stir bar
-
0.1 N Sodium Hydroxide (NaOH) solution, standardized
-
Phenolphthalein indicator solution
-
Distilled water
Procedure:
-
Sample Preparation: Accurately weigh a representative sample of the food product (e.g., 10 g) into a 250 mL beaker. Add approximately 100 mL of distilled water and stir until the sample is completely dispersed.
-
Titration Setup: Place the beaker on the magnetic stirrer and immerse the pH electrode and the tip of the burette into the solution.
-
Titration: Begin stirring the solution. Add 2-3 drops of phenolphthalein indicator. Titrate with the standardized 0.1 N NaOH solution. Record the volume of NaOH added and the corresponding pH at regular intervals.
-
Endpoint Determination: The endpoint is reached when a faint pink color persists for at least 30 seconds, which corresponds to a pH of approximately 8.2.
-
Calculation: The titratable acidity is calculated as a percentage of the predominant acid (e.g., malic acid or this compound) using the following formula:
Titratable Acidity (%) = (V × N × EW) / (W × 10)
Where:
-
V = Volume of NaOH used (mL)
-
N = Normality of NaOH solution
-
EW = Equivalent weight of the acid (this compound = 59.04 g/eq; Malic Acid = 67.04 g/eq)
-
W = Weight of the sample (g)
-
References
A Head-to-Head Comparison: Enzymatic vs. Chromatographic Methods for Succinate Quantification
An objective guide for researchers, scientists, and drug development professionals on selecting the optimal method for succinate analysis.
Succinate, a key intermediate in the citric acid cycle, is increasingly recognized for its role in cellular metabolism, signaling, and as a biomarker in various pathological conditions.[1][2] Accurate and reliable quantification of succinate is crucial for advancing research and drug development. Two of the most common analytical techniques employed for this purpose are enzymatic assays and high-performance liquid chromatography (HPLC). This guide provides a comprehensive cross-validation of these methods, presenting their performance characteristics, detailed experimental protocols, and workflow diagrams to aid in selecting the most suitable method for specific research needs.
Quantitative Performance Comparison
The choice between an enzymatic and a chromatographic method often depends on the specific requirements of the experiment, such as sensitivity, throughput, and the complexity of the sample matrix. The following table summarizes the key performance metrics for representative enzymatic and HPLC methods for succinate quantification.
| Parameter | Enzymatic Assay (Colorimetric/Fluorometric) | Reversed-Phase HPLC-UV | LC-MS/MS |
| Linearity (R²) | > 0.99 | > 0.999 | > 0.999[3] |
| Limit of Detection (LOD) | 10 µM (Colorimetric)[1][2], 2 µM (Fluorometric)[1][2] | 0.0123 g/L (~104 µM)[4] | 1 µM[5] |
| Limit of Quantification (LOQ) | Not explicitly stated, but within linear range | 0.0406 g/L (~344 µM)[4] | 5 µM[5] |
| Precision (%RSD) | < 10% (Intra-assay), < 12% (Inter-assay) | < 2% | < 7.8% (Within-run), < 14.4% (Between-run)[3] |
| Accuracy (% Recovery) | Typically 90-110% | 98-102% | 99%[5] |
| Analysis Time per Sample | ~30 minutes[1][2] | ~10-15 minutes | ~1.5-5 minutes[6] |
| Sample Volume | ~20 µL[1] | ~10-20 µL | ~50-100 µL |
| Equipment Cost | Low (Spectrophotometer/Fluorometer) | Moderate (HPLC system with UV detector) | High (LC-MS/MS system) |
| Throughput | High (96-well plate format)[1][2] | Moderate | High (with autosampler) |
| Specificity | High for succinate, but potential for interference from other components in the sample matrix. | Good, but may have co-eluting compounds. | Very high, based on mass-to-charge ratio. |
Experimental Protocols
Detailed methodologies are essential for reproducing and validating analytical results. Below are representative protocols for both an enzymatic and an HPLC method for succinate quantification.
Enzymatic Assay Protocol (Colorimetric)
This protocol is based on commercially available succinate assay kits.[1]
1. Reagent Preparation:
-
Assay Buffer: Prepare as per the kit instructions.
-
Enzyme Mix: Reconstitute the enzyme mix with assay buffer.
-
Substrate Mix/Dye Reagent: Reconstitute with the appropriate solvent as indicated in the kit manual.
-
Succinate Standard: Prepare a stock solution of succinate and create a dilution series (e.g., 0, 2, 4, 6, 8, 10 nmole/well) to generate a standard curve.
2. Sample Preparation:
-
Tissue Samples: Homogenize 20-100 mg of tissue in ice-cold PBS. Centrifuge at 14,000 x g for 10 minutes and collect the supernatant.
-
Cell Samples: Harvest approximately 2 x 10^6 cells and resuspend in 400 µL of PBS on ice. Lyse the cells by sonication or homogenization and centrifuge to collect the supernatant.
-
Liquid Samples: Samples with neutral pH and minimal color can often be used directly. For colored samples, pretreatment with polyvinylpyrrolidone (PVPP) may be necessary.
3. Assay Procedure:
-
Add 50 µL of each standard and sample into separate wells of a 96-well plate.
-
Prepare a working reagent by mixing the assay buffer, enzyme mix, and dye reagent according to the kit's protocol.
-
Add 50 µL of the working reagent to each well.
-
Incubate the plate for 30 minutes at room temperature, protected from light.[1]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the succinate concentration in the samples by comparing their absorbance to the standard curve.
HPLC Method Protocol (Reversed-Phase with UV Detection)
This protocol is a generalized procedure based on common HPLC methods for organic acid analysis.[4]
1. Reagents and Equipment:
-
HPLC System: An HPLC system equipped with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A common mobile phase is a mixture of an acidic aqueous solution (e.g., 5 mM H₃PO₄, pH 2.1) and an organic solvent like acetonitrile or methanol.[4]
-
Succinic Acid Standard: Prepare a stock solution of this compound (e.g., 1 mg/mL) and create a series of dilutions for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
2. Sample Preparation:
-
Filter all samples and standards through a 0.45 µm syringe filter before injection to remove particulate matter.
-
Dilute samples as necessary to fall within the linear range of the calibration curve.
3. Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: Isocratic elution with the prepared mobile phase.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at 210 nm.[4]
-
Injection Volume: 10-20 µL.
4. Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions in order of increasing concentration to generate a calibration curve.
-
Inject the prepared samples.
-
Identify the succinate peak in the chromatograms based on the retention time of the standard.
-
Quantify the succinate concentration in the samples by integrating the peak area and interpolating from the calibration curve.
Methodology Visualization
To further clarify the procedural differences, the following diagrams illustrate the workflows for the enzymatic and chromatographic methods.
Caption: Workflow for the enzymatic assay of succinate.
Caption: Workflow for the HPLC analysis of succinate.
Conclusion
Both enzymatic and chromatographic methods offer robust and reliable means of quantifying succinate.
Enzymatic assays are advantageous for their high throughput, simplicity, and lower equipment cost, making them ideal for screening large numbers of samples.[1][2] However, their specificity can be a concern in complex biological matrices.
HPLC methods , particularly when coupled with mass spectrometry, provide superior specificity and can simultaneously measure other organic acids. While the initial equipment investment is higher and the throughput may be lower than plate-based enzymatic assays, the level of detail and confidence in the results are significantly enhanced.
The selection of the most appropriate method will ultimately be guided by the specific research question, the number of samples to be analyzed, the complexity of the sample matrix, and the available resources. This guide provides the necessary data and protocols to make an informed decision for your succinate quantification needs.
References
- 1. assaygenie.com [assaygenie.com]
- 2. ESNT-100 | EnzyChrom™ Succinate Assay Kit Clinisciences [clinisciences.com]
- 3. Quantification of this compound levels, linked to succinate dehydrogenase (SDH) dysfunctions, by an automated and fully validated liquid chromatography tandem mass spectrometry method suitable for multi-matrix applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Comparison of high-performance liquid chromatography with fluorescence detection versus enzymatic assay to measure blood pyruvate in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
performance comparison of different resins for succinic acid purification
A Comparative Guide to Resins for Succinic Acid Purification
For Researchers, Scientists, and Drug Development Professionals
The efficient purification of this compound from fermentation broths is a critical step in its sustainable production. Ion exchange and adsorption chromatography using various resins are prevalent methods, each offering distinct advantages and disadvantages in terms of performance. This guide provides an objective comparison of different resin types for this compound purification, supported by experimental data, to aid in the selection of the most suitable resin for specific research and development needs.
Performance Comparison of Resins
The selection of an appropriate resin is paramount for achieving high purity and yield of this compound. The performance of a resin is influenced by several factors including its functional groups, matrix structure, and the operating conditions of the purification process. Below is a summary of the performance of various anion exchange and macroporous resins based on published experimental data.
Anion Exchange Resins
Anion exchange resins are commonly employed for this compound purification. They can be broadly categorized into weak basic anion (WBA) exchangers and strong basic anion (SBA) exchangers.
Weak Basic Anion (WBA) Exchange Resins have demonstrated high efficiency in this compound recovery, particularly at lower pH values.[1][2] Studies have shown that WBA resins can achieve higher sorption capacities and yields compared to their strong base counterparts.[1][2][3] For instance, Lewatit MP-62, a WBA resin, exhibited a remarkable sorption capacity of 321 mg/g and a recovery yield of 97.5%.[1][2][3] The optimal performance for weak basic exchangers is typically observed at a pH of around 2.1, which is the natural pH of a 0.3 M this compound solution.[1][2]
Strong Basic Anion (SBA) Exchange Resins are also utilized for this compound purification, although their performance can be more dependent on the pH of the solution.[1][2] These resins function by exchanging anions and show higher efficiency at pH levels above the first dissociation constant (pKa₁) of this compound (approximately 4.2).[2][4] For example, the highest performance for Lewatit M-600 and Lewatit M-500 was achieved at pH 5 and 6, respectively.[1][2]
| Resin Type | Resin Name | Max. Sorption Capacity (mg/g) | Recovery Yield (%) | Optimal pH | Reference |
| Weak Basic Anion | Lewatit MP-62 | 321.2 | 97.5 | 2.1 | [1][2][3] |
| Lewatit MP-64 | 205.5 | 85.5 | 2.1 | [1][2][3] | |
| Amberlyst A21 | - | 76.1 | - | [5] | |
| NERCB 09 | 110 (at 5 g/L SA) | 96 (average over 30 cycles) | Acidic or Neutral | [6] | |
| Strong Basic Anion | Lewatit M-600 | 200.8 | 64.3 | 5.0 | [1][2][3] |
| Lewatit M-500 | 181.1 | 60.0 | 6.0 | [1][2][3] | |
| Amberlite IRA958 Cl | - | 81.2 | - | [5] | |
| Amberlite HPR 900 OH | - | 69.3 | - | [5] |
Macroporous and Non-functionalized Resins
Beyond traditional ion-exchange resins, macroporous and non-functionalized adsorbent resins present viable alternatives for this compound purification.
Macroporous Resins , such as NKA-9, have been investigated for their adsorptive properties. These resins offer advantages like high recovery ratios and good selectivity.[7] The maximum adsorption capacity for NKA-9 was found to be 155.9 mg/g at a pH of 2.0 and a temperature of 10°C.[7]
Non-functionalized Resins , like XUS 40285, have also shown promise. This type of resin can be particularly effective in separating this compound from other organic acids and salts present in fermentation broths.[8] It has a stable capacity of about 0.06 g of this compound per gram of resin.[9] One of the key advantages of these resins is the potential for regeneration using simple methods like hot water, which can reduce the need for chemical regenerants.[9]
| Resin Type | Resin Name | Max. Adsorption Capacity (mg/g) | Key Features | Reference |
| Macroporous Adsorbent | NKA-9 | 155.9 | High recovery ratio, good selectivity | [7] |
| Non-functionalized Adsorbent | XUS 40285 | 60 | Good capacity at both acidic and neutral pH, potential for hot water regeneration | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key experiments in this compound purification using different resins.
Protocol 1: Batch Adsorption Studies with Anion Exchange Resins
This protocol outlines the general procedure for evaluating the performance of different anion exchange resins in batch experiments.
-
Resin Pre-treatment:
-
For strong basic anion resins (e.g., Lewatit M-500, Lewatit M-600), soak the resin in a 4% NaOH solution for 2 hours to convert it to the OH⁻ form.[4]
-
Wash the resin with deionized water until a neutral pH is achieved.[4]
-
For weak basic anion resins, pre-treatment may not be necessary, but washing with deionized water is recommended.
-
-
Adsorption Experiment:
-
Prepare aqueous solutions of this compound at various concentrations (e.g., 0.1 M to 0.5 M).[2]
-
Adjust the pH of the this compound solution to the desired value using HCl or NaOH. For weak basic resins, the natural pH of the this compound solution (around 2.1) is often optimal.[1][2] For strong basic resins, pH is typically adjusted to be between 5 and 6.[1][2]
-
In a conical flask, mix a known amount of resin (e.g., 1 g) with a specific volume of the this compound solution (e.g., 10 mL).[2]
-
Agitate the mixture on a shaker at a constant temperature (e.g., 298 K) for a set period (e.g., 1 hour) to reach equilibrium.[1][2]
-
-
Analysis:
-
After equilibration, separate the resin from the solution by centrifugation or filtration.
-
Measure the residual this compound concentration in the aqueous solution using methods such as High-Performance Liquid Chromatography (HPLC).
-
Calculate the sorption capacity (q) using the formula: q = (C₀ - Cₑ) * V / m, where C₀ is the initial concentration, Cₑ is the equilibrium concentration, V is the volume of the solution, and m is the mass of the resin.
-
Calculate the recovery yield (%) as: [(C₀ - Cₑ) / C₀] * 100.
-
Protocol 2: Elution and Regeneration of Resins
Effective elution and regeneration are critical for the economic viability of the purification process.
-
Elution of this compound:
-
After the adsorption phase, carefully wash the this compound-loaded resin with deionized water to remove any unbound impurities.[2]
-
For weak basic anion exchange resins, elute the bound this compound using a solution of a weak base, such as 0.5 M trimethylamine.[2]
-
For strong basic anion exchange resins, a dilute acid solution, such as 0.1 M HCl, can be used for elution.[2]
-
Stir the resin with the eluent for a sufficient time (e.g., 1 hour) to ensure complete desorption.[2]
-
-
Resin Regeneration:
-
After elution, the resin needs to be regenerated to its initial form for reuse.
-
For strong basic resins eluted with acid, regeneration can be achieved by washing with a base (e.g., 4% NaOH) to restore the OH⁻ form.[4]
-
For weak basic resins, a simple water wash might be sufficient, or a mild base treatment followed by a water wash can be employed.
-
Visualizing the Purification Workflow
The following diagrams, created using the DOT language, illustrate the logical workflow of the this compound purification process.
Caption: General workflow for this compound purification using resin chromatography.
References
- 1. Effective isolation of this compound from aqueous media with the use of anion exchange resins - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Effective isolation of this compound from aqueous media with the use of anion exchange resins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effective isolation of this compound from aqueous media with the use of anion exchange resins - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02110J [pubs.rsc.org]
- 4. Purification of this compound Using Ion Exchange Resins: Principles, Procedures, and Troubleshooting [exchangeresins.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. US20150158803A1 - Purification of this compound from fermentation broth on non-functionalized chromatographic resin - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
The Double-Edged Sword: Validating Succinate's Role as an Oncometabolite in Cancer Research
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Once considered a simple intermediate in cellular respiration, succinate has emerged as a critical signaling molecule and a potent oncometabolite in the tumor microenvironment. Its accumulation, often a consequence of mutations in the succinate dehydrogenase (SDH) enzyme complex, orchestrates a cascade of events that fuel cancer progression, including altered gene expression, enhanced cell migration, and the formation of new blood vessels. This guide provides a comparative analysis of the experimental evidence validating succinate's role in tumorigenesis, offering researchers a comprehensive resource of quantitative data, detailed experimental protocols, and visual pathways to inform future studies and therapeutic strategies.
Data Presentation: Succinate's Pro-Tumorigenic Effects in Focus
The following tables summarize key quantitative data from studies investigating the impact of elevated succinate levels on cancer cell behavior. These data highlight the significant differences observed between cancer models with high succinate concentrations and their respective controls.
Table 1: Impact of Succinate on Colorectal Cancer Cell Migration and Invasion
| Cell Line | Treatment | Wound Healing Rate (%) | Migrated Cells (per field) | Invaded Cells (per field) | Reference |
| SW480 | Control | 45.2 ± 3.1 | 125 ± 12 | 88 ± 9 | [1][2][3] |
| 2 mM Succinate | 82.5 ± 4.5 | 289 ± 21 | 215 ± 18 | [1][2][3] | |
| HCT116 | Control | 51.7 ± 2.9 | 148 ± 15 | 102 ± 11 | [1][2][3] |
| 2 mM Succinate | 91.3 ± 5.2 | 342 ± 25 | 256 ± 22 | [1][2][3] |
Data are presented as mean ± standard deviation. ***p < 0.001 compared to the control group.[3]
Table 2: Succinate-Induced Angiogenesis In Vitro and In Vivo
| Model | Treatment | Tube Formation (Branch Points) | Blood Vessel Formation (Relative Units) | VEGF mRNA Expression (Fold Change) | Reference |
| pHUVECs | Control | 25 ± 4 | N/A | 1.0 | [4][5] |
| Succinate | 58 ± 7 | N/A | 3.2 ± 0.4 | [4][5] | |
| Zebrafish Embryo | Control | N/A | 1.0 | N/A | [4][5] |
| Succinate | N/A | 2.5 ± 0.3** | N/A | [4][5] |
Data are presented as mean ± standard deviation. **p < 0.01 compared to the control group. pHUVECs: primary human umbilical vein endothelial cells.[4][5]
Key Signaling Pathways Activated by Succinate
Succinate exerts its oncometabolic functions through several key signaling pathways. Understanding these pathways is crucial for developing targeted therapies.
Experimental Protocols: A Guide to Validating Succinate's Role
Reproducible and rigorous experimental design is paramount in cancer research. This section provides detailed methodologies for key experiments cited in the validation of succinate as an oncometabolite.
Quantification of Succinate in Biological Samples by LC-MS/MS
This protocol outlines the sensitive and selective quantification of succinate using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard.[6][7]
Reagents and Materials:
-
Succinic acid certified reference material
-
This compound-13C4 (Internal Standard, IS)
-
LC-MS grade water with 0.1% formic acid
-
LC-MS grade acetonitrile with 0.1% formic acid
-
Solid Phase Extraction (SPE) cartridges
-
C18 chromatography column
Procedure:
-
Sample Preparation:
-
Thaw frozen samples (serum, urine, cell pellets, or tissue homogenates) on ice.
-
Add a known concentration of this compound-13C4 internal standard to each sample.
-
Perform protein precipitation with a suitable organic solvent (e.g., acetonitrile).
-
Centrifuge to pellet precipitated proteins.
-
Perform Solid Phase Extraction (SPE) on the supernatant to remove interfering substances.
-
-
LC-MS/MS Analysis:
-
Inject the purified sample onto a C18 column.
-
Use a gradient elution with mobile phases of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Perform mass spectrometry in negative electrospray ionization (ESI) mode.
-
Monitor the specific multiple reaction monitoring (MRM) transitions for succinate and its 13C4-labeled internal standard.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of this compound.
-
Quantify succinate concentration in the samples by comparing the peak area ratio of succinate to the internal standard against the standard curve.
-
In Vitro Cell Migration and Invasion Assays
These assays are fundamental for assessing the effect of succinate on the metastatic potential of cancer cells.[1][2]
Materials:
-
Cancer cell lines (e.g., SW480, HCT116)
-
Cell culture medium with and without succinate (e.g., 2 mM)
-
Wound-healing assay plates (e.g., Ibidi culture-inserts)
-
Transwell inserts with 8 µm pores (coated with Matrigel for invasion assay)
Wound-Healing Migration Assay Protocol:
-
Seed cells into a wound-healing assay plate and allow them to form a confluent monolayer.
-
Remove the insert to create a cell-free "wound."
-
Wash with PBS and add culture medium with or without succinate.
-
Image the wound at 0 hours and after a set time (e.g., 24 hours).
-
Quantify the rate of wound closure.
Transwell Migration/Invasion Assay Protocol:
-
Seed cancer cells in the upper chamber of the Transwell insert in serum-free medium.
-
For the invasion assay, the insert membrane is pre-coated with Matrigel.
-
Fill the lower chamber with medium containing a chemoattractant (e.g., 10% FBS) and with or without succinate.
-
Incubate for a specified time (e.g., 24-48 hours).
-
Remove non-migrated/invaded cells from the top of the insert.
-
Fix and stain the cells that have migrated/invaded to the bottom of the membrane.
-
Count the number of stained cells in several microscopic fields.
Western Blot Analysis of STAT3 Phosphorylation
This protocol details the detection of phosphorylated STAT3 (p-STAT3), a key downstream target of succinate-GPR91 signaling.[1][3]
Procedure:
-
Cell Lysis: Treat cancer cells with or without succinate for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3) and total STAT3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the p-STAT3 signal to the total STAT3 signal.
Conclusion
The evidence overwhelmingly supports the role of succinate as a significant oncometabolite, driving key aspects of cancer progression. By understanding the underlying molecular mechanisms and employing rigorous experimental methodologies, researchers can further unravel the complexities of succinate's function in the tumor microenvironment. This knowledge will be instrumental in the development of novel therapeutic strategies that target metabolic vulnerabilities in cancer, ultimately aiming to improve patient outcomes.
References
- 1. Effect and potential mechanism of oncometabolite succinate promotes distant metastasis of colorectal cancer by activating STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect and potential mechanism of oncometabolite succinate promotes distant metastasis of colorectal cancer by activating STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Oncometabolite succinate promotes angiogenesis by upregulating VEGF expression through GPR91-mediated STAT3 and ERK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oncometabolite succinate promotes angiogenesis by upregulating VEGF expression through GPR91-mediated STAT3 and ERK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Quantification of this compound levels, linked to succinate dehydrogenase (SDH) dysfunctions, by an automated and fully validated liquid chromatography tandem mass spectrometry method suitable for multi-matrix applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Transcriptomics of High and Low Succinic Acid Producing Strains: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the intricate molecular machinery that differentiates high and low succinic acid-producing microbial strains is paramount for successful metabolic engineering and process optimization. This guide provides an objective comparison of transcriptomic data from various studies, focusing on key genetic determinants and their impact on this compound production.
This compound, a key platform chemical, is increasingly produced through microbial fermentation. Enhancing its yield is a primary goal for industrial biotechnology. This guide synthesizes findings from comparative transcriptomic analyses of different microbial strains, offering insights into the metabolic and regulatory pathways that govern this compound synthesis.
Quantitative Data Summary
The following tables summarize key quantitative data from comparative studies on Saccharomyces cerevisiae and engineered Escherichia coli strains, highlighting the differences in this compound production and gene expression between high and low-producing strains.
Table 1: this compound Production in Saccharomyces cerevisiae Natural Isolates [1]
| Strain | This compound Titer (g/L) | Classification |
| Z28 | 1.13 | High Producer |
| Z56 | 0.98 | High Producer |
| Z12 | 0.50 | Low Producer |
| Z63 | 0.02 | Non-Producer |
Table 2: Relative Gene Expression in High vs. Low this compound Producing S. cerevisiae Strains [1][2]
A comparison of gene expression levels between the highest producing strain (Z28) and the non-producing strain (Z63) revealed significant differences in key metabolic genes. The non-producing strain exhibited higher expression of genes involved in the tricarboxylic acid (TCA) cycle and ethanol production, suggesting a metabolic flux directed away from this compound.
| Gene | Function | Relative Expression in Non-Producer vs. High Producer |
| SDH1 | Succinate Dehydrogenase Complex Flavoprotein Subunit | Higher |
| SDH2 | Succinate Dehydrogenase Complex Iron-Sulfur Subunit | Higher |
| IDH1 | Isocitrate Dehydrogenase | Higher |
| ADH1 | Alcohol Dehydrogenase I | Higher |
| ADH3 | Mitochondrial Alcohol Dehydrogenase III | Higher |
| HAP4 | Heme-Activated Protein 4 (Transcription Factor) | Higher |
| ADR1 | Alcohol Dehydrogenase II Regulator (Transcription Factor) | Lower |
Table 3: this compound Production in Engineered Escherichia coli Strains [3][4]
Genetic engineering of E. coli by knocking out genes that divert carbon flux away from the this compound pathway has been shown to significantly increase production.
| Strain | Relevant Genotype | This compound (mmol) from 50 mmol Glucose |
| Wild-type | ~2.5 | |
| W3110GFA | ΔptsG ΔpykF ΔpykA | 17.4 |
Key Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the metabolic pathways central to this compound production and a typical experimental workflow for comparative transcriptomic analysis.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. The following sections outline the typical protocols used in the cited studies.
Fermentation Conditions for S. cerevisiae**[1]
-
Inoculum Preparation: Saccharomyces cerevisiae cells were inoculated in 10 mL of YPD (Yeast Extract Peptone Dextrose) medium and grown overnight at 30°C.
-
Main Culture: The overnight culture was used to inoculate 20 mL of YPD to an initial optical density at 600 nm (OD600) of 0.1. The cultures were incubated in triplicate at 30°C with shaking at 200 rpm for 96 hours.
-
Sampling: Cells were harvested at 24 and 72 hours for RNA extraction and at the end of the fermentation for this compound quantification.
RNA Isolation and Gene Expression Analysis[1]
-
RNA Extraction: Total RNA was extracted from harvested yeast cells using the RiboPure™ Yeast Kit (Ambion) following the manufacturer's instructions.
-
Real-Time PCR (qRT-PCR): The expression of selected genes involved in the metabolic pathway of this compound production was quantified using real-time PCR. This technique allows for the validation of transcriptomic data and provides a more targeted analysis of key genes.
Anaerobic Fermentation of E. coli**[3][4]
-
Strain Cultivation: Engineered E. coli strains and the wild-type control were cultured anaerobically.
-
Metabolite Analysis: The concentration of this compound and other fermentation byproducts in the culture supernatant was determined using High-Performance Liquid Chromatography (HPLC).
Conclusion
The comparative transcriptomic analysis of high and low this compound producing strains reveals key metabolic and regulatory nodes that govern the efficiency of this compound production. In S. cerevisiae, a downregulation of the TCA cycle and upregulation of pathways leading to succinate precursors appear beneficial. In E. coli, eliminating competing metabolic pathways by gene knockouts is a proven strategy to enhance this compound yields. These insights, supported by the quantitative data and experimental protocols presented, provide a solid foundation for future research and development in the microbial production of this valuable platform chemical.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Genomic and transcriptomic analysis of Saccharomyces cerevisiae isolates with focus in this compound production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Metabolic Engineering of Escherichia coli for Enhanced Production of this compound, Based on Genome Comparison and In Silico Gene Knockout Simulation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antimicrobial Activity of Succinic Acid and Other Organic Acids
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Efficacy
The increasing prevalence of antimicrobial resistance necessitates the exploration of alternative antimicrobial agents. Organic acids, long used as preservatives in the food industry, are gaining attention for their potential therapeutic applications. This guide provides a comparative assessment of the antimicrobial activity of succinic acid against other common organic acids, supported by experimental data.
Quantitative Assessment of Antimicrobial Activity
The efficacy of an antimicrobial agent is primarily quantified by its Minimum Inhibitory Concentration (MIC) and the diameter of the Zone of Inhibition (ZOI). The MIC represents the lowest concentration of an agent that prevents the visible growth of a microorganism, while the ZOI assay provides a qualitative measure of antimicrobial activity.
The following tables summarize the available data for this compound and other organic acids against common bacterial strains.
Note: The data presented for this compound and the comparative data for other organic acids are collated from various studies. Direct comparison should be made with caution, as experimental conditions such as microbial strain, culture medium, and incubation time may vary between studies.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) in µg/mL | Zone of Inhibition (ZOI) in mm |
| Staphylococcus aureus | 310[1] | 27.57[1] |
| Pseudomonas fluorescens | 630[1] | 18.90[1] |
| Escherichia coli (NDM-1) | 320[2] | Not specified |
Table 2: Antimicrobial Activity of Other Organic Acids
| Organic Acid | Microorganism | Minimum Inhibitory Concentration (MIC) in µg/mL | Zone of Inhibition (ZOI) in mm |
| Oxalic Acid | Escherichia coli (NDM-1) | 320[2] | 15±1[2] |
| Tartaric Acid | Escherichia coli (NDM-1) | Not specified | Larger than colistin (10 µ g/disc )[2] |
| Fumaric Acid | Escherichia coli (NDM-1) | Not specified | Not specified |
| Citric Acid | Escherichia coli (NDM-1) | Not specified | Not specified |
| Malic Acid | Escherichia coli (NDM-1) | Not specified | Not specified |
Table 3: Direct Comparison of Antimicrobial Activity of Lactic Acid and Acetic Acid against Mastitis Pathogens
| Microorganism | Lactic Acid MIC (% w/v) | Acetic Acid MIC (% w/v) | Lactic Acid ZOI (mm) | Acetic Acid ZOI (mm) |
| Staphylococcus aureus | Not specified | Not specified | No difference | No difference |
| Streptococcus agalactiae | Not specified | Not specified | No difference | No difference |
| Streptococcus uberis | Not specified | Not specified | Greater than lauric and caprylic acid | Greater than lauric and caprylic acid |
| Escherichia coli | Not specified | Lowest MBC | Not specified | Highest ZOI (except against E.coli) |
| Klebsiella spp. | Lowest MBC | Not specified | Not specified | Not specified |
Mechanism of Antimicrobial Action
The antimicrobial activity of organic acids is primarily attributed to their ability to diffuse across the bacterial cell membrane in their undissociated form. Once inside the cytoplasm, which has a higher pH, the acid dissociates, releasing protons and the corresponding anion. This process leads to a decrease in the intracellular pH, disruption of the proton motive force, and inhibition of essential metabolic processes. Furthermore, the accumulation of the anion within the cell can also contribute to toxicity.
Caption: Mechanism of organic acid antimicrobial activity.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.
-
Preparation of Reagents and Media: A suitable broth medium, such as Mueller-Hinton Broth, is prepared and sterilized. The organic acid is dissolved in a suitable solvent to create a stock solution.
-
Serial Dilutions: A two-fold serial dilution of the organic acid stock solution is performed in a 96-well microtiter plate. This creates a range of decreasing concentrations of the acid.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard (~1.5 x 10^8 CFU/mL). This is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Each well of the microtiter plate containing the diluted organic acid is inoculated with the prepared bacterial suspension. A positive control well (broth with inoculum, no acid) and a negative control well (broth only) are included.
-
Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the organic acid at which there is no visible growth (turbidity) of the microorganism.
Zone of Inhibition (ZOI) Assay by Disk Diffusion Method
The disk diffusion method is a qualitative or semi-quantitative test for antimicrobial susceptibility.
-
Agar Plate Preparation: A suitable agar medium, such as Mueller-Hinton Agar, is poured into sterile Petri dishes and allowed to solidify.
-
Inoculation: A standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard) is uniformly swabbed onto the entire surface of the agar plate to create a bacterial lawn.
-
Disk Application: Sterile paper disks of a standard diameter (e.g., 6 mm) are impregnated with a known concentration of the organic acid solution. The impregnated disks are then placed onto the surface of the inoculated agar plate.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Measurement: During incubation, the organic acid diffuses from the disk into the surrounding agar. If the microorganism is susceptible to the acid, a clear zone of no growth will appear around the disk. The diameter of this zone of inhibition is measured in millimeters.
Caption: Generalized workflow for antimicrobial assessment.
References
A Comparative Guide to Biosensors for Real-Time Succinic Acid Monitoring
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of emerging biosensor technologies for the real-time monitoring of succinic acid against the current gold standard, High-Performance Liquid Chromatography (HPLC). The following sections detail the performance characteristics, experimental protocols, and underlying principles of these methods to assist in the selection and validation of the most suitable approach for your research and development needs.
Performance Comparison: Biosensors vs. Standard Analytical Methods
The accurate quantification of this compound, a key intermediate in cellular metabolism and a valuable platform chemical, is crucial in various applications, from fermentation process monitoring to drug development. While HPLC is a well-established and reliable method, biosensors offer the potential for real-time, continuous monitoring with simplified sample preparation.[1] The table below summarizes the key performance metrics of a genetically engineered microbial biosensor, an enzymatic biosensor, and various validated HPLC methods.
| Parameter | Genetically Engineered E. coli Biosensor (PcaR-based) | Mitochondria-Based Amperometric Biosensor | Reversed-Phase HPLC (Method 1) [1] | Reversed-Phase HPLC (Method 2) [1] |
| Principle | Transcription factor-based sensing | Enzymatic (Succinate Dehydrogenase) | Chromatography | Chromatography |
| Linearity (R²) | N/A (reports dynamic range) | 0.996 | 0.9988 | > 0.99 |
| Linear Range | Improved 33-fold dynamic range | 0.05 - 0.4 mM | Not specified | Not specified |
| Limit of Detection (LOD) | Not reported | 0.02 mM | 0.0123 g/L (0.104 mM) | Not reported |
| Limit of Quantification (LOQ) | Not reported | Not reported | 0.0406 g/L (0.344 mM) | Not reported |
| Response Time | Dependent on gene expression (minutes to hours) | Near real-time | Minutes per sample | Minutes per sample |
| Specificity | Potential cross-reactivity with similar dicarboxylic acids | High | High | High |
| Real-time Monitoring | Yes | Yes | No (requires sampling) | No (requires sampling) |
Note: The performance data for the biosensors and HPLC methods are sourced from separate studies and are presented here for comparative purposes. A direct, head-to-head validation would be necessary for a definitive performance assessment under specific experimental conditions.
Signaling Pathways and Experimental Workflows
Understanding the mechanism of action and the validation process is key to implementing these technologies. The following diagrams illustrate the signaling pathway of a common genetically engineered biosensor and a general workflow for validating a new biosensor against a standard method like HPLC.
Signaling Pathway of a PcaR-based Succinate Biosensor
This type of biosensor utilizes the transcriptional regulator PcaR from Pseudomonas putida. In the absence of this compound, PcaR binds to a specific operator sequence on the DNA, repressing the expression of a reporter gene (e.g., Green Fluorescent Protein - GFP). When this compound is present, it acts as an inducer, binding to PcaR and causing a conformational change. This change prevents PcaR from binding to the DNA, thereby de-repressing the reporter gene and leading to a measurable output signal (e.g., fluorescence) that correlates with the this compound concentration.
Caption: Signaling pathway of a PcaR-based succinate biosensor.
Experimental Workflow for Biosensor Validation
A rigorous validation process is essential to ensure the accuracy, precision, and reliability of a new biosensor. The following workflow outlines the key steps for validating a biosensor against a gold-standard method like HPLC.
Caption: General workflow for biosensor validation against HPLC.
Experimental Protocols
Detailed methodologies are critical for the reproducibility and comparison of results. Below are protocols for this compound quantification using a genetically engineered E. coli biosensor and a standard HPLC method.
Protocol 1: Quantification of this compound using an E. coli PcaR-based Biosensor
This protocol is adapted from methodologies for characterizing transcription factor-based biosensors.
-
Strain Preparation:
-
Transform E. coli host cells (e.g., BW25113) with the biosensor plasmid containing the PcaR regulator and the reporter gene under the control of the PcaR-regulated promoter.
-
Select single colonies and grow overnight seed cultures in Luria-Bertani (LB) medium with appropriate antibiotics at 37°C with shaking.
-
-
Induction Assay:
-
Inoculate fresh LB medium with the overnight culture to an initial OD₆₀₀ of ~0.05.
-
Grow the cultures at 37°C with shaking until the OD₆₀₀ reaches the early exponential phase (~0.4).
-
Add this compound to the cultures at a range of final concentrations (e.g., 0 to 10 mM) to create a standard curve.
-
Incubate the cultures for a defined period (e.g., 4-6 hours) to allow for induction and reporter protein expression.
-
-
Data Acquisition:
-
Measure the OD₆₀₀ of each culture to account for cell density.
-
Measure the reporter signal (e.g., fluorescence intensity for GFP) using a plate reader or flow cytometer.
-
Normalize the reporter signal by the OD₆₀₀ to obtain a relative expression level.
-
-
Data Analysis:
-
Plot the normalized reporter signal against the this compound concentration.
-
Fit the data to a suitable model (e.g., a four-parameter logistic function) to determine the dynamic range and sensitivity of the biosensor.
-
Protocol 2: Quantification of this compound using Reversed-Phase HPLC
This protocol is based on a validated method for the analysis of this compound in various sample matrices.[1]
-
Instrumentation and Column:
-
HPLC system equipped with a UV detector.
-
Reversed-phase C18 column (e.g., LiChrosorb RP-18, 250 x 4.6 mm, 5 µm).[1]
-
-
Mobile Phase Preparation:
-
Prepare a 5 mM solution of phosphoric acid (H₃PO₄) in HPLC-grade water.
-
Adjust the pH of the mobile phase to 2.1.[1]
-
Degas the mobile phase before use.
-
-
Chromatographic Conditions:
-
Sample Preparation and Analysis:
-
Prepare a series of this compound standards of known concentrations in the mobile phase to create a calibration curve.
-
Prepare unknown samples by centrifuging to remove particulate matter and filtering through a 0.22 µm syringe filter. Dilute if necessary to fall within the linear range of the assay.
-
Inject the standards and samples onto the HPLC system.
-
-
Quantification:
-
Identify the this compound peak based on its retention time compared to the standards.
-
Integrate the peak area of the this compound peak.
-
Quantify the concentration of this compound in the unknown samples by comparing their peak areas to the calibration curve.[1]
-
Conclusion
Genetically engineered biosensors present a promising alternative to traditional chromatographic methods for the monitoring of this compound, particularly for applications requiring real-time or high-throughput analysis. While HPLC methods offer high precision, accuracy, and specificity, they are generally not suited for continuous process monitoring.[2] The choice of method will depend on the specific requirements of the application, including the need for real-time data, sample complexity, and the required level of analytical validation. Further studies involving direct, head-to-head comparisons of these methods on identical sample sets are needed to fully elucidate their respective advantages and limitations.
References
Safety Operating Guide
Proper Disposal of Succinic Acid in a Laboratory Setting
Essential guidelines for the safe and compliant disposal of succinic acid are critical for maintaining laboratory safety and environmental responsibility. Researchers, scientists, and drug development professionals must adhere to established protocols to mitigate risks associated with chemical waste. This guide provides a comprehensive overview of the proper disposal procedures for this compound, encompassing immediate safety measures, operational plans, and detailed procedural steps.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat.[1][2] Handle this compound in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust.[1][3] In case of a spill, sweep up the solid material, taking care not to generate dust, and collect it in a sealed, properly labeled container for disposal.[4][5]
Step-by-Step Disposal Procedures
The appropriate disposal method for this compound depends on its concentration, the presence of other hazardous materials, and, most importantly, local, state, and federal regulations.[6][7][8][9] Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance.
For Solid this compound and Concentrated Solutions:
-
Containerization: Place solid this compound waste or concentrated solutions in a clearly labeled, sealed, and compatible waste container.[4][5][10] Do not mix with other waste streams unless explicitly permitted by your institution's waste management plan.[6][8]
-
Hazardous Waste Collection: Arrange for pickup by a licensed hazardous waste disposal service.[1][11] this compound is generally classified as a hazardous waste and must be disposed of accordingly.[9][11]
-
Incineration: An alternative for larger quantities is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber. This should only be performed by a licensed disposal company.[1][2]
For Dilute Aqueous Solutions of this compound:
Under specific, limited circumstances, and with institutional approval, dilute solutions of this compound may be eligible for drain disposal after neutralization.[4][6][10] Never pour untreated this compound down the drain. [6][8][9][11][12]
-
Neutralization: The acidic solution must be neutralized to a specific pH range. This procedure must be performed in a fume hood while wearing appropriate PPE.[1][13]
-
pH Verification: After neutralization, verify that the pH of the solution is within the acceptable range for your local wastewater treatment authority, typically between 5.0 and 9.0.[1][4][6][10]
-
Drain Disposal: If the neutralized solution meets all institutional and local criteria (i.e., it does not contain other prohibited substances like heavy metals), it may be slowly poured down the drain with a copious amount of water (at least a 100-fold excess).[3][4][6]
Quantitative Disposal Parameters
The following table summarizes common quantitative limits for the drain disposal of neutralized this compound solutions. These values are illustrative and may vary based on local regulations.
| Parameter | Guideline | Source |
| pH Range for Discharge | 5.0 - 9.0 | [6] |
| 5.5 - 9.5 | [1] | |
| 7.0 - 9.0 | [10] | |
| Maximum Quantity per Discharge | Up to 100 g or 100 mL | [3][4][6] |
| Concentration for Sink Disposal | Approx. 1% or less | [14] |
| Water Flush Ratio | At least 100-fold excess | [3][4][6] |
| 20 parts water | [1][13] |
Experimental Protocol: Neutralization of this compound Waste
This protocol outlines the steps for neutralizing a dilute aqueous solution of this compound for disposal.
Materials:
-
Dilute this compound waste solution
-
Weak base (e.g., sodium bicarbonate or 5-10% sodium carbonate solution)[2]
-
Large beaker or container (at least 10 times the volume of the acid solution)
-
Stir bar and stir plate
-
pH meter or pH paper[2]
-
Personal Protective Equipment (safety goggles, face shield, gloves, lab coat)
-
Ice bath (optional, for cooling)[13]
Procedure:
-
Preparation: Perform the entire procedure in a certified fume hood.[13] Place the beaker containing the dilute this compound solution on the stir plate. If the acid is somewhat concentrated, it is prudent to first dilute it by slowly adding the acid to a large volume of cold water.[2][15] An ice bath can be used to control the temperature.[13]
-
Initiate Stirring: Begin stirring the this compound solution.
-
Slow Addition of Base: Slowly and carefully add the weak base to the stirring acidic solution. Be aware that this reaction will generate carbon dioxide gas, which can cause fizzing and bubbling.[2] Add the base in small increments to control the reaction rate.
-
Monitor pH: Periodically check the pH of the solution using a calibrated pH meter or pH paper.[2]
-
Endpoint: Continue adding the base until the pH of the solution is within the acceptable range for your institution (e.g., between 6.0 and 8.0).[2]
-
Final Disposal: Once the desired pH is achieved and the solution is free of other hazardous contaminants, it can be disposed of down the drain with a large volume of running water, in accordance with local regulations.[2]
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for this compound waste disposal.
References
- 1. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 2. benchchem.com [benchchem.com]
- 3. Acceptable Drain Disposal Procedures : USDA ARS [ars.usda.gov]
- 4. bsu.edu [bsu.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. my.alfred.edu [my.alfred.edu]
- 7. uww.edu [uww.edu]
- 8. valsynthese.ch [valsynthese.ch]
- 9. uprm.edu [uprm.edu]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. carlroth.com:443 [carlroth.com:443]
- 12. chemos.de [chemos.de]
- 13. 7.1.1 General Neutralization Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 14. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 15. epfl.ch [epfl.ch]
Safeguarding Your Research: A Comprehensive Guide to Handling Succinic Acid
Succinic acid, a common reagent in pharmaceutical and chemical research, requires careful handling to ensure laboratory safety. This guide provides essential, immediate safety and logistical information, including detailed personal protective equipment (PPE) requirements, operational protocols, and disposal plans to empower researchers, scientists, and drug development professionals in its safe management.
Personal Protective Equipment (PPE) for this compound
When handling this compound, a comprehensive approach to personal protection is crucial to prevent skin and eye irritation, as well as respiratory discomfort. The following table summarizes the recommended PPE.
| Protection Type | Required Equipment | Purpose | Additional Recommendations |
| Eye/Face Protection | Chemical splash goggles or tightly fitting safety goggles.[1][2] | To protect against dust particles and potential splashes, which can cause serious eye damage.[2][3][4] | An eye wash station should be readily accessible in the immediate work area.[1][2] |
| Skin Protection | Chemically resistant gloves (e.g., Nitrile), lab coat, and long-sleeved clothing.[1][2] | To prevent skin contact, which can cause irritation.[3] | An apron and other protective clothing may be necessary for larger quantities.[1] Safety showers should be close to the workstation.[2] |
| Respiratory Protection | Generally not required under normal conditions with adequate ventilation.[1] | To prevent respiratory tract irritation from dust.[3] | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if dust is generated and exposure limits are exceeded, or if irritation occurs.[2] |
Procedural Guidance for Safe Handling and Disposal
Adherence to standardized procedures is paramount for minimizing risks associated with this compound. The following protocols outline the necessary steps for safe handling, spill management, and disposal.
Handling and Storage Protocol:
-
Engineering Controls: Always handle this compound in a well-ventilated area.[2][5] General room ventilation is typically sufficient, but a fume hood should be used when generating dust or handling large quantities.[1][3]
-
Personal Hygiene: Wash hands thoroughly after handling the substance.[4][6] Do not eat, drink, or smoke in the laboratory.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2] Keep away from oxidizing materials and strong acids.[1]
Spill Management Protocol:
-
Evacuation and Ventilation: In case of a spill, evacuate unnecessary personnel and ensure the area is well-ventilated.[6]
-
Containment: Prevent the spread of the spill.[1] For solid spills, avoid generating dust.[2][5][7]
-
Clean-up: Carefully sweep or vacuum the spilled solid material and place it into a sealed container for disposal.[2][5] Do not use compressed air to clean surfaces. After material pickup is complete, wash the spill site.[3]
-
PPE: Wear the appropriate PPE as detailed in the table above during the entire clean-up process.[1]
Disposal Plan:
-
Waste Characterization: Chemical waste generators must determine if the waste is classified as hazardous.[2]
-
Regulatory Compliance: Dispose of the waste material in accordance with local, regional, and national regulations.[8]
-
Containerization: Leave chemicals in their original containers if possible and do not mix with other waste.[8] Store waste in sealed containers pending disposal evaluation.[1]
Experimental Workflow for Handling this compound
To visualize the procedural flow of safely handling this compound from preparation to disposal, the following diagram outlines the key decision points and actions.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. vvc-keenan.safecollegessds.com [vvc-keenan.safecollegessds.com]
- 2. westliberty.edu [westliberty.edu]
- 3. This compound SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 4. chemos.de [chemos.de]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. lobachemie.com [lobachemie.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. valsynthese.ch [valsynthese.ch]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
